1-(2-Bromoethoxy)-4-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37983. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWCBDNNEZHPMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90927853 | |
| Record name | 1-(2-Bromoethoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90927853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13288-06-7 | |
| Record name | 13288-06-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Bromoethoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90927853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | beta-Bromo-4-nitrophenetole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(2-Bromoethoxy)-4-nitrobenzene chemical properties
An In-depth Technical Guide to 1-(2-Bromoethoxy)-4-nitrobenzene: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile bifunctional molecule of significant interest in synthetic organic chemistry. The document delineates its core chemical and physical properties, provides detailed, field-tested synthesis protocols, and explores its reactivity and broad applications as a pivotal intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide is intended for researchers, chemists, and drug development professionals, offering expert insights into the practical handling, synthesis, and strategic utilization of this compound.
Chemical Identity and Physicochemical Properties
This compound is a pale yellow crystalline solid or powder.[1] Its structure features a nitro-activated aromatic ring coupled with an aliphatic bromoethoxy side chain, making it a valuable building block for introducing a nitro-phenyl ether moiety into various molecular scaffolds.
Nomenclature and Chemical Identifiers
A consistent and accurate identification is paramount for regulatory compliance and scientific communication.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 13288-06-7 | [1][2][4] |
| Molecular Formula | C₈H₈BrNO₃ | [1][2][3] |
| Molecular Weight | 246.06 g/mol | [3][4][5] |
| InChI Key | YQWCBDNNEZHPMA-UHFFFAOYSA-N | [2][3] |
| Synonyms | 2-(4-Nitrophenoxy)ethyl bromide, 4-Nitrophenoxyethylbromide, 2-Bromoethyl 4-nitrophenyl ether, p-Nitrophenyl β-bromoethyl ether | [1][2][6] |
Physicochemical Data
The physical properties of a compound dictate its handling, storage, and reaction conditions.
| Property | Value | Source(s) |
| Appearance | Pale yellow powder or crystals | [1][6] |
| Melting Point | 62-65 °C | [3][4][6] |
| Boiling Point | 170 °C @ 0.5 mmHg | [4][6] |
| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol, acetone, chloroform, DMSO, and ethyl acetate. | [1][4][6] |
| Density (Predicted) | 1.587 ± 0.06 g/cm³ | [4][6] |
Synthesis and Mechanistic Insights
The most common and efficient synthesis of this compound is achieved via a Williamson ether synthesis. This method is favored due to the high availability and low cost of the starting materials, coupled with robust and scalable reaction conditions that provide good yields.
Synthesis Workflow Diagram
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An In-depth Technical Guide to 1-(2-Bromoethoxy)-4-nitrobenzene (CAS: 13288-06-7)
This guide provides a comprehensive technical overview of 1-(2-bromoethoxy)-4-nitrobenzene, a versatile chemical intermediate with significant applications in pharmaceutical development and material science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, reactivity, and practical applications, grounded in established scientific principles.
Introduction and Core Attributes
This compound is a substituted nitroaromatic compound characterized by a nitro group and a bromoethoxy substituent on a benzene ring.[1][2] This unique combination of functional groups makes it a valuable building block in organic synthesis. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, while the bromoethoxy group provides a reactive handle for nucleophilic substitution reactions. Its primary utility lies in its role as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) such as the antiarrhythmic agent Dofetilide.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 13288-06-7 | [1][5] |
| Molecular Formula | C₈H₈BrNO₃ | [1][6] |
| Molecular Weight | 246.06 g/mol | [1][6] |
| Appearance | Light yellow solid | [7][8] |
| Melting Point | 62-65 °C | [1][5][8][9] |
| Boiling Point | 170 °C at 0.5 mmHg | [5][9] |
| Density | 1.587 ± 0.06 g/cm³ (Predicted) | [9] |
| SMILES | C1=CC(=CC=C1[O-])OCCBr | [2] |
| InChIKey | YQWCBDNNEZHPMA-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The most common and efficient synthesis of this compound involves the Williamson ether synthesis, starting from p-nitrophenol and 1,2-dibromoethane. This method is favored for its relatively high yield and straightforward procedure.
Reaction Scheme
Caption: Williamson ether synthesis of this compound.
Detailed Synthesis Protocol
This protocol is a robust and scalable method for the laboratory synthesis of this compound.[6][7]
Materials:
-
p-Nitrophenol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
Butanone or N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine p-nitrophenol (1 equivalent), potassium carbonate (2.5 equivalents), and 1,2-dibromoethane (3 equivalents) in butanone or DMF.
-
Heat the mixture to reflux (for butanone) or 80 °C (for DMF) and maintain for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the inorganic salts and concentrate the filtrate under reduced pressure to obtain a viscous liquid.
-
Partition the residue between dichloromethane and water. Separate the organic layer.
-
Wash the organic layer with water (5 x 50 mL) and then dry over anhydrous sodium sulfate.[6]
-
Filter the drying agent and concentrate the organic phase in vacuo.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 4% ethyl acetate) as the eluent to afford this compound as a light yellow solid.[7] A typical yield for this reaction is around 70-81%.[6][7]
Reactivity and Chemical Transformations
The chemical behavior of this compound is dictated by its two primary reactive sites: the bromoethoxy chain and the nitro-activated aromatic ring.
Nucleophilic Substitution at the Bromoethoxy Group
The terminal bromine atom is a good leaving group, making this position susceptible to nucleophilic attack. This is the most common transformation for this molecule and is widely exploited in the synthesis of more complex structures. A variety of nucleophiles, such as amines, thiols, and alkoxides, can readily displace the bromide ion.
Reaction with Amines: A primary application of this reactivity is the alkylation of amines, leading to the formation of secondary or tertiary amines. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds.
Caption: General scheme for the reaction with amines.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group at the para position activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[10][11] While the bromoethoxy group itself is not a leaving group from the ring, the nitro group deactivates the ring towards electrophilic substitution and activates it for nucleophilic attack, particularly at the ortho and para positions. This property is crucial for understanding potential side reactions and for the design of related synthetic intermediates.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine, providing another avenue for functionalization.[2] This transformation is typically achieved using reducing agents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The resulting amino group can then be further modified, for example, through acylation, alkylation, or diazotization reactions. This two-step process of nucleophilic substitution followed by nitro reduction is a common strategy in medicinal chemistry.
Caption: Reduction of the nitro group to an amine.
Analytical Characterization
Accurate characterization of this compound is crucial for quality control and for confirming its identity in research settings. The following are typical analytical data for this compound.
| Technique | Expected Data | Reference(s) |
| ¹H NMR | Signals corresponding to the aromatic protons (typically in the range of 7.0-8.5 ppm) and the two methylene groups of the ethoxy chain (typically in the range of 3.5-4.5 ppm). | [12] |
| ¹³C NMR | Resonances for the aromatic carbons and the two aliphatic carbons of the ethoxy group. | [1] |
| IR Spectroscopy | Characteristic peaks for the C-Br stretch, C-O-C ether linkage, and the symmetric and asymmetric stretches of the nitro group. | [1] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. | [1] |
Applications in Research and Development
Pharmaceutical Synthesis
The primary and most well-documented application of this compound is as a key starting material in the synthesis of pharmaceuticals.[3][4] Its bifunctional nature allows for the introduction of a nitrophenoxyethyl moiety into a target molecule. A prominent example is its use in the synthesis of Dofetilide, a class III antiarrhythmic agent.
Material Science
Beyond pharmaceuticals, this compound serves as a precursor in the development of advanced materials.[7] Its applications in this field include:
-
UV Absorbers: It is used in the synthesis of molecules that can be incorporated into materials to protect them from degradation by ultraviolet radiation.[7]
-
Electronic Chemicals: The compound is a building block for specialized molecules used in the manufacturing of semiconductors, optoelectronics, and display technologies.[7]
Medicinal Chemistry Research
The 4-nitrophenoxy scaffold is present in a number of biologically active compounds. The nitro group can participate in redox cycling and its reduction to an amino group can be a key step in the mechanism of action of some drugs.[9] Therefore, this compound is a valuable tool for medicinal chemists to synthesize libraries of compounds for screening and lead optimization.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.[8]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[8]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]
Conclusion
This compound is a chemical intermediate of significant value in both academic research and industrial applications. Its straightforward synthesis, well-defined reactivity, and versatile functional groups make it an indispensable tool for organic chemists. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the development of novel pharmaceuticals and advanced materials.
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An In-depth Technical Guide to the Molecular Structure of 1-(2-Bromoethoxy)-4-nitrobenzene
Foreword: A Molecule of Versatile Reactivity
1-(2-Bromoethoxy)-4-nitrobenzene is a key organic intermediate that holds significant importance for researchers and professionals in drug development and material science. Its unique molecular architecture, featuring a nitro-activated aromatic ring coupled with a reactive bromoethoxy side chain, offers a versatile platform for a multitude of chemical transformations. This guide provides a comprehensive technical overview of its molecular structure, synthesis, and reactivity, underpinned by spectroscopic analysis and established chemical principles. Our aim is to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize this compound in their scientific endeavors.
Molecular Identity and Physicochemical Properties
This compound, with the CAS number 13288-06-7, is a crystalline solid, typically appearing as yellow powder or crystals.[1] Its fundamental properties are summarized in the table below, providing a snapshot of its physical characteristics and molecular identifiers.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈BrNO₃ | [2][3][4][5] |
| Molecular Weight | 246.06 g/mol | [2][3][4][5] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Bromoethyl 4-nitrophenyl ether, p-Nitrophenyl β-bromoethyl ether | [2][5] |
| Melting Point | 62-65 °C | [1] |
| Boiling Point | 170 °C at 0.5 mmHg | [1] |
| Appearance | Yellow powder or crystals | [1] |
| Solubility | Slightly soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate | [1] |
Elucidation of the Molecular Structure: A Spectroscopic Approach
The definitive structure of this compound is established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, which, when combined, offers a complete picture of the atomic arrangement and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons.
-
Aromatic Protons: The para-substituted benzene ring will give rise to a characteristic AA'BB' system, appearing as two doublets in the downfield region (typically δ 7.0-8.5 ppm). The protons ortho to the strongly electron-withdrawing nitro group will be the most deshielded and appear further downfield compared to the protons ortho to the bromoethoxy group.
-
Aliphatic Protons: The bromoethoxy side chain will produce two triplets, each integrating to two protons. The methylene group attached to the oxygen (-OCH₂-) will be deshielded by the adjacent oxygen and will appear at a lower field than the methylene group attached to the bromine (-CH₂Br). The coupling between these two adjacent methylene groups will result in the triplet splitting pattern.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon atom attached to the nitro group will be significantly deshielded due to the strong electron-withdrawing nature of the nitro group. The carbon atom attached to the bromoethoxy group will also be deshielded. The "heavy atom effect" of bromine can sometimes lead to a slight upfield shift for the ipso-carbon compared to what would be expected based on electronegativity alone.[6]
-
Aliphatic Carbons: Two signals will be present for the aliphatic carbons of the bromoethoxy group. The carbon atom bonded to the oxygen will appear at a lower field than the carbon atom bonded to the bromine.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| ~3100-3000 | C-H Stretch | Aromatic | Medium-Weak |
| ~2980-2850 | C-H Stretch | Aliphatic (ethoxy group) | Medium-Weak |
| ~1525 & ~1345 | N-O Asymmetric & Symmetric Stretch | Nitro Group | Strong |
| ~1250 | C-O-C Asymmetric Stretch | Aryl-alkyl ether | Strong |
| ~1100 | C-O-C Symmetric Stretch | Aryl-alkyl ether | Medium |
| ~690-500 | C-Br Stretch | Bromoalkane | Medium-Strong |
The strong absorptions corresponding to the nitro group are particularly diagnostic for this molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 245 and 247 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br).
-
Fragmentation Pattern: The fragmentation of this compound is likely to proceed through several key pathways. A prominent fragmentation would be the loss of the bromoethyl group to give the 4-nitrophenoxide radical. Another likely fragmentation is the cleavage of the C-Br bond. The fragmentation of the nitro group (loss of NO or NO₂) is also a characteristic feature in the mass spectra of nitroaromatic compounds.[7]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide derived from 4-nitrophenol acts as the nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane.
Reaction Rationale and Mechanism
The Williamson ether synthesis proceeds via an Sₙ2 mechanism.[8] The reaction is favored by the use of a primary alkyl halide (1,2-dibromoethane) to minimize competing elimination reactions. The phenoxide is generated in situ by reacting 4-nitrophenol with a base, such as potassium carbonate. The electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating the formation of the phenoxide nucleophile.
The reaction mechanism can be visualized as a backside attack of the 4-nitrophenoxide ion on one of the carbon atoms of 1,2-dibromoethane, displacing a bromide ion as the leaving group.
Caption: Williamson Ether Synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
4-Nitrophenol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To a solution of 4-nitrophenol (1.4 g, 10 mmol) in DMF (30 mL), add potassium carbonate (2.8 g, 20 mmol) and 1,2-dibromoethane (2.3 g, 12 mmol).[3]
-
Heat the reaction mixture to 80 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[3]
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water (50 mL).[3]
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).[3]
-
Combine the organic extracts and wash with water (5 x 50 mL) to remove residual DMF.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure this compound.[3] A yield of around 81% can be expected.[3]
Reactivity Profile
The reactivity of this compound is dictated by its three key structural components: the nitro-activated aromatic ring, the ether linkage, and the bromoethyl group.
Nucleophilic Aromatic Substitution
The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). However, the ethoxy group is an activating group, which can make SₙAr reactions at the ring more complex. Generally, the positions ortho and para to the nitro group are highly activated for nucleophilic attack.
Reactions at the Bromoethoxy Side Chain
The primary alkyl bromide of the bromoethoxy group is a good electrophile for Sₙ2 reactions. This allows for the facile introduction of a wide range of nucleophiles, making this compound a valuable building block in organic synthesis.
-
Reaction with Amines: this compound readily reacts with primary and secondary amines to form the corresponding N-substituted 2-(4-nitrophenoxy)ethanamines. This reaction is a cornerstone for the synthesis of various pharmaceutical intermediates.
-
Reaction with Thiols: Thiolates, being excellent nucleophiles, will readily displace the bromide to form thioethers. This reaction provides access to a variety of sulfur-containing derivatives.
Caption: Reactivity sites of this compound.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl).[9][10] This transformation is crucial as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho,para-directing amino group, significantly altering the reactivity of the aromatic ring.
Applications in Research and Development
The versatile reactivity of this compound makes it a valuable intermediate in several fields:
-
Pharmaceutical Synthesis: It is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of the antiarrhythmic drug Dofetilide.
-
Material Science: This compound finds applications in the development of novel materials. It is used as an intermediate in the synthesis of UV absorbers and electronic chemicals, where its specific electronic and structural properties are leveraged.[11]
-
Organic Synthesis: As a bifunctional molecule, it serves as a versatile scaffold for the synthesis of more complex molecules in academic and industrial research laboratories.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
-
Hazards: It is known to cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion
This compound is a molecule of significant synthetic utility. A thorough understanding of its molecular structure, elucidated through a combination of spectroscopic methods, is fundamental to appreciating its reactivity. The Williamson ether synthesis provides a reliable route to this compound, and its distinct reactive sites—the activated aromatic ring and the electrophilic bromoethyl side chain—offer numerous possibilities for further chemical modification. For researchers in drug discovery and material science, this compound represents a valuable and versatile tool for the construction of complex molecular architectures.
References
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1-(2-Bromoethoxy)-4-nitrobenzene IUPAC name
An In-depth Technical Guide to 1-(2-Bromoethoxy)-4-nitrobenzene
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the compound's identity, synthesis, chemical behavior, applications, and safety protocols, grounding all information in authoritative scientific sources.
Compound Identification and Physicochemical Properties
This compound is an aromatic ether derivative characterized by a nitro group positioned opposite an ethoxy substituent, which is itself terminated by a bromine atom. This specific arrangement of functional groups dictates its chemical properties and utility as a versatile synthetic building block.
The definitive IUPAC name for this compound is This compound [1][2]. Its identity is further confirmed by a unique CAS Registry Number and other standard chemical identifiers.
Table 1: Core Identifiers and Physicochemical Data
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [1][2] |
| CAS Number | 13288-06-7 | [1][3][4] |
| Molecular Formula | C₈H₈BrNO₃ | [1][3] |
| Molecular Weight | 246.06 g/mol | [1][2][3] |
| Appearance | Yellow Powder or Crystals | [5][6] |
| Melting Point | 62-65 °C | [6] |
| Boiling Point | 170 °C @ 0.5 mmHg | [6] |
| InChIKey | YQWCBDNNEZHPMA-UHFFFAOYSA-N | [1][2] |
| SMILES | C1=CC(=CC=C1[O-])OCCBr |[1][7] |
Synthesis Protocol: Williamson Ether Synthesis
The most common and efficient synthesis of this compound is achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of p-nitrophenol acts as the nucleophile, attacking one of the electrophilic carbon centers of 1,2-dibromoethane.
The choice of a weak base like potassium carbonate (K₂CO₃) is critical; it is strong enough to deprotonate the acidic p-nitrophenol (pKa ≈ 7.1) to form the reactive phenoxide ion but is not so harsh as to promote significant side reactions. 1,2-dibromoethane is used in excess to favor the desired monosubstitution product over the potential formation of a bis-aryloxyethane byproduct.
Detailed Experimental Protocol
-
Reactants & Reagents:
-
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add p-nitrophenol (1.0 eq), potassium carbonate (2.5 eq), and butanone (or DMF)[3][5].
-
Add 1,2-dibromoethane (3.0 eq) to the mixture[5].
-
Heat the mixture to reflux (approx. 80°C) and stir vigorously for 18 hours or until TLC analysis indicates the consumption of the starting p-nitrophenol[3][5].
-
After cooling the reaction to room temperature, filter off the inorganic salts (potassium bromide and excess potassium carbonate)[5].
-
Concentrate the filtrate under reduced pressure to yield a crude residue[5].
-
Perform a liquid-liquid extraction by partitioning the residue between dichloromethane and water. Combine the organic layers[3][5].
-
Wash the combined organic phase with water and brine, then dry over anhydrous sodium sulfate[3].
-
Evaporate the solvent to obtain the crude product.
-
Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (e.g., 4% ethyl acetate) to afford this compound as a light yellow solid[5].
-
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by its three primary components: the alkyl bromide, the ether linkage, and the nitroaromatic ring.
-
Alkyl Bromide Moiety : The terminal bromine atom is a good leaving group, making the adjacent carbon highly susceptible to nucleophilic substitution (Sₙ2) reactions . This is the most exploited feature of the molecule, allowing for the attachment of various nucleophiles (amines, thiols, azides, etc.) to form more complex structures.
-
Nitroaromatic System : The nitro group (—NO₂) is a powerful electron-withdrawing group. Through a combination of inductive (-I) and resonance (-M or -R) effects, it significantly reduces the electron density of the benzene ring. This deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SₙAr) , particularly at the ortho and para positions relative to the nitro group[8][9]. While the ether linkage itself is not a typical leaving group for SₙAr, the electronic nature of the ring influences the overall molecular properties.
Resonance Effects of the Nitro Group
Caption: Electronic effect of the nitro group on the aromatic ring.
Applications in Drug Development and Material Science
This compound is not an end-product but a high-value intermediate. Its bifunctional nature—an electrophilic alkyl bromide and a modifiable nitro group—makes it a strategic component in multistep syntheses.
-
Pharmaceutical Synthesis : The most prominent application is as a key starting material in the synthesis of Dofetilide , a Class III antiarrhythmic agent used to treat and prevent certain types of serious irregular heartbeats[10][11]. The bromoethoxy moiety allows for the crucial coupling reaction that builds the drug's core structure.
-
Material Science : Its utility extends to the development of advanced materials. It serves as a building block for:
-
UV Absorbers : The nitroaromatic structure is a chromophore that can be incorporated into polymers to create materials that block harmful ultraviolet radiation[12].
-
Electronic Chemicals : The compound is used in the synthesis of specialized molecules for semiconductors, optoelectronics, and display technologies[12].
-
-
Research and Development : Beyond specific applications, it is a versatile reagent for creating novel molecular scaffolds in drug discovery and organic synthesis[10].
Safety, Handling, and Storage
Proper handling of this compound is essential due to its hazardous properties. The compound is classified under the Globally Harmonized System (GHS) with specific warnings.
Table 2: GHS Hazard Information
| GHS Statement | Description | Source(s) |
|---|---|---|
| H315 | Causes skin irritation | [1][13] |
| H319 | Causes serious eye irritation | [1][13] |
| H335 | May cause respiratory irritation |[13][14] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood[15][16]. Ensure safety showers and eyewash stations are readily accessible[15].
-
Personal Protective Equipment :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield compliant with EN166 or OSHA 29 CFR 1910.133 standards[15].
-
Skin Protection : Wear impervious protective gloves and clothing to prevent skin contact[15][17].
-
Respiratory Protection : If dust is generated, use a NIOSH/MSHA-approved respirator[16].
-
-
Hygiene : Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area[15].
First Aid Measures
-
Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[4][15].
-
Skin Contact : Immediately wash off with plenty of soap and water while removing all contaminated clothing. Get medical help if irritation occurs[4][15].
-
Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention[4][15].
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately[4][15].
Storage and Disposal
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container[15][16]. Store locked up and away from incompatible materials such as strong oxidizing agents[15][17].
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[15][16]. Do not empty into drains[15].
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Introduction: The Significance of a Versatile Intermediate
An In-depth Technical Guide to the Physical Properties of 1-(2-Bromoethoxy)-4-nitrobenzene
This guide provides a comprehensive technical overview of the physical and chemical properties of this compound, a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data with practical insights into its experimental determination, ensuring a thorough understanding for its application in a laboratory and manufacturing context.
This compound (CAS No. 13288-06-7) is a nitroaromatic compound that serves as a crucial building block in organic synthesis.[1] Its bifunctional nature, featuring a reactive bromo-ethyl group and a nitro-substituted benzene ring, makes it a valuable precursor for a variety of more complex molecules. Notably, it is a key intermediate in the synthesis of Dofetilide, a Class III antiarrhythmic agent, highlighting its importance in the pharmaceutical industry.[2] A precise understanding of its physical properties is not merely academic; it is fundamental to its handling, reaction optimization, purification, and quality control, ensuring reproducibility and safety in synthetic processes.
Section 1: Chemical Identity and Structure
A clear identification of a chemical substance is the foundation of all subsequent scientific investigation. The compound is known by several synonyms, which can be critical to recognize when searching literature and supplier catalogs.[1][3]
| Identifier | Data | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 13288-06-7 | [1][3][4] |
| Molecular Formula | C₈H₈BrNO₃ | [1][3][5] |
| Molecular Weight | 246.06 g/mol | [3][5][6][7] |
| Synonyms | 2-Bromoethyl 4-nitrophenyl ether, β-Bromo-4-nitrophenetole, 2-(4-Nitrophenoxy)ethyl bromide | [1][3][8] |
| InChIKey | YQWCBDNNEZHPMA-UHFFFAOYSA-N | [3][4][9] |
| SMILES | C1=CC(=CC=C1[O-])OCCBr | [3][8] |
Section 2: Core Physicochemical Properties
The physical state, thermal properties, and solubility dictate the compound's storage, handling, and reaction conditions. The data presented below is a synthesis of information from various chemical suppliers and databases.
| Property | Value / Description | Source(s) |
| Appearance | Pale yellow to yellow powder or crystals. | [4][8] |
| Melting Point | 62-65 °C. Note: A range of 40-44°C is also reported, which may indicate variance in sample purity or crystalline form. | [1][4][8][9][10] |
| Boiling Point | 170 °C at 0.5 mmHg; 310 °C at 760 mmHg. | [1][4][10] |
| Density | 1.587 ± 0.06 g/cm³ (Predicted). | [4][10] |
| Solubility | Insoluble in water. Slightly soluble in Chloroform, Dichloromethane, DMSO, and Ethyl Acetate. Soluble in Acetone and Ethanol. | [1][4][10] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly sealed. Recommended storage is at room temperature. | [1][4] |
Expert Insight: The Melting Point Discrepancy
The observed variance in the reported melting point (40-44°C vs. 62-65°C) is significant.[1][4] A lower, broader melting range often suggests the presence of impurities, which disrupt the crystal lattice and cause melting to occur over a wider temperature range. The higher range of 62-65°C is more commonly cited in high-purity commercial product specifications and is likely indicative of a more purified substance.[4][8][9] This highlights the necessity of in-house verification of physical constants as a primary quality control measure.
Section 3: Spectroscopic and Chromatographic Profile
Spectroscopic data provides the definitive structural fingerprint of the molecule, while chromatographic methods are essential for assessing purity.
-
Infrared (IR) Spectroscopy : IR analysis is used to identify functional groups. The spectrum is expected to show strong characteristic peaks corresponding to the C-O-C ether linkage, C-Br bond, and the symmetric and asymmetric stretching of the nitro group (NO₂).[3]
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The GC-MS data for this molecule shows a molecular ion peak corresponding to its mass.[3]
-
Chromatographic Purity : Assays of commercially available this compound typically report a purity of 97.5% or higher as determined by Gas Chromatography (GC).[8][9]
Section 4: Experimental Methodologies
The trustworthiness of physical data relies on robust and well-executed experimental protocols.
Protocol 1: Melting Point Determination
This protocol describes the determination of the melting point, a critical indicator of purity.
Causality: A pure crystalline solid has a sharp, well-defined melting point. Impurities introduce defects in the crystal lattice, typically causing a depression and broadening of the melting range. A slow, controlled heating rate near the expected melting point is crucial to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.
Methodology:
-
Sample Preparation: Finely crush a small amount of the crystalline this compound on a watch glass.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Measurement:
-
Heat the apparatus rapidly to about 15-20°C below the expected melting point (e.g., heat quickly to ~45°C).
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted (T₂).
-
-
Reporting: The melting point is reported as the range T₁ - T₂.
Protocol 2: Thin-Layer Chromatography (TLC) for Purity Assessment
This protocol provides a rapid and effective way to assess the purity of a sample and to monitor reaction progress during synthesis.
Causality: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent). The polarity of the compound and the solvent system determines the retention factor (Rƒ). A pure compound should ideally show a single spot on the TLC plate. The choice of a 4% ethyl acetate in petroleum ether solvent system is based on the moderate polarity of 1-(2-bromo-ethoxy)-4-nitro-benzene, allowing it to migrate up the plate away from the baseline without running with the solvent front.[12]
Methodology:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Plate Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.
-
Chamber Development: Place the plate in a sealed TLC chamber containing the mobile phase (e.g., 4% ethyl acetate in petroleum ether).[12] Ensure the solvent level is below the baseline.
-
Elution: Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm).
-
Analysis: A single spot indicates a likely pure compound. The presence of multiple spots suggests impurities.
Section 5: Synthesis and Purification Workflow
Understanding the synthesis provides context for potential impurities that might affect physical properties. A common method is the Williamson ether synthesis.[5][12]
Reaction: p-Nitrophenol is reacted with 1,2-dibromoethane in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as butanone or DMF.[5][12] The base deprotonates the phenol, and the resulting phenoxide attacks one of the bromine-bearing carbons of 1,2-dibromoethane in an Sₙ2 reaction.
The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound.
Caption: Synthesis and Purification Workflow.
Section 6: Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
Hazards: It is known to cause skin irritation and serious eye irritation.[3][13] It may also cause respiratory irritation.[3][13]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling this compound.[14] Work should be conducted in a well-ventilated area or a chemical fume hood.
-
First Aid:
-
Spills: For spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[14]
Conclusion
This compound is a valuable chemical intermediate whose physical properties are critical to its successful use in research and manufacturing. This guide has provided a detailed summary of its key characteristics, from its identity and physicochemical properties to its spectroscopic profile and safe handling procedures. The emphasis on the causality behind experimental protocols and the acknowledgment of data discrepancies underscore the importance of rigorous, in-house verification for ensuring the quality and consistency required in scientific endeavors.
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Spectral Data Analysis of 1-(2-Bromoethoxy)-4-nitrobenzene: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethoxy)-4-nitrobenzene is a valuable building block in organic synthesis, frequently employed in the development of novel pharmaceutical compounds and functional materials. Its bifunctional nature, featuring a reactive bromoethoxy group and an electron-withdrawing nitro group on an aromatic scaffold, allows for a diverse range of chemical transformations. Accurate structural elucidation and purity assessment are paramount for its effective utilization. This technical guide provides a comprehensive analysis of the spectral data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral features are discussed in detail to provide a practical framework for researchers.
Molecular Structure and Properties
This compound possesses the molecular formula C₈H₈BrNO₃ and a molecular weight of 246.06 g/mol .[1] The structure, confirmed by various spectroscopic methods, consists of a p-nitrophenoxy group linked to a bromoethyl chain.
Key Physicochemical Properties: [1]
| Property | Value |
| Molecular Formula | C₈H₈BrNO₃ |
| Molecular Weight | 246.06 g/mol |
| IUPAC Name | This compound |
| CAS Number | 13288-06-7 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
A standard protocol for preparing an NMR sample of a solid compound like this compound is as follows:
-
Dissolution: Accurately weigh approximately 10-20 mg of the solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the signals of interest.
-
Filtration: To remove any particulate matter that could adversely affect the magnetic field homogeneity and thus the spectral resolution, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
Instrumentation and Data Acquisition:
High-resolution ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters are employed, including a sufficient number of scans to achieve an adequate signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic and aliphatic protons. The electron-withdrawing nature of the nitro group and the oxygen atom significantly influences the chemical shifts of the neighboring protons.
Predicted ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | Doublet | 2H | Aromatic protons ortho to the nitro group |
| ~7.0 | Doublet | 2H | Aromatic protons meta to the nitro group |
| ~4.4 | Triplet | 2H | -O-CH₂- |
| ~3.7 | Triplet | 2H | -CH₂-Br |
Causality of Signal Assignment:
-
Aromatic Protons: The aromatic region displays a typical AA'BB' system for a 1,4-disubstituted benzene ring. The protons ortho to the strongly electron-withdrawing nitro group are deshielded and appear at a lower field (~8.2 ppm) compared to the protons meta to the nitro group (~7.0 ppm).
-
Aliphatic Protons: The ethoxy protons appear as two triplets. The methylene group attached to the oxygen (-O-CH₂-) is deshielded by the adjacent electronegative oxygen atom and resonates at a lower field (~4.4 ppm) compared to the methylene group attached to the bromine atom (-CH₂-Br) at ~3.7 ppm. The triplet multiplicity arises from the coupling with the adjacent methylene protons.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (ppm) | Assignment |
| ~163 | C-O (aromatic) |
| ~142 | C-NO₂ (aromatic) |
| ~126 | CH (aromatic, ortho to -NO₂) |
| ~115 | CH (aromatic, meta to -NO₂) |
| ~68 | -O-CH₂- |
| ~28 | -CH₂-Br |
Causality of Signal Assignment:
-
Aromatic Carbons: The carbon atom attached to the oxygen (C-O) is significantly deshielded and appears at the lowest field (~163 ppm). The carbon bearing the nitro group (C-NO₂) is also deshielded (~142 ppm). The aromatic CH carbons ortho and meta to the nitro group are found in the typical aromatic region, with the ortho carbons appearing at a slightly lower field due to the stronger electron-withdrawing effect.
-
Aliphatic Carbons: The carbon of the methylene group attached to the oxygen (-O-CH₂-) resonates at a lower field (~68 ppm) due to the deshielding effect of the oxygen atom. The carbon of the methylene group bonded to bromine (-CH₂-Br) appears at a higher field (~28 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
For a solid sample like this compound, the KBr pellet method is a common and effective sample preparation technique.
-
Grinding: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. KBr is transparent in the IR region and acts as a matrix.
-
Pellet Formation: The finely ground mixture is placed in a pellet die and subjected to high pressure using a hydraulic press to form a thin, transparent pellet.
-
Analysis: The KBr pellet is then placed in the sample holder of the FT-IR spectrometer for analysis.
IR Spectral Data and Interpretation
The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1595, ~1490 | Strong | Aromatic C=C stretch |
| ~1520, ~1345 | Very Strong | Asymmetric and symmetric N-O stretch of the nitro group |
| ~1250 | Strong | Aryl-O-C stretch (asymmetric) |
| ~1050 | Strong | Aryl-O-C stretch (symmetric) |
| ~600-500 | Medium | C-Br stretch |
Causality of Band Assignment:
-
Nitro Group: The most prominent features in the IR spectrum are the very strong absorption bands corresponding to the asymmetric (~1520 cm⁻¹) and symmetric (~1345 cm⁻¹) stretching vibrations of the nitro group. These are highly characteristic and confirm the presence of the -NO₂ functionality.
-
Aromatic Ether: The strong absorptions around 1250 cm⁻¹ and 1050 cm⁻¹ are indicative of the aryl-O-C ether linkage.
-
Aromatic Ring: The bands in the 1595-1490 cm⁻¹ region are due to the C=C stretching vibrations within the benzene ring. The absorptions between 3100-3000 cm⁻¹ correspond to the aromatic C-H stretching.
-
Aliphatic Chain: The aliphatic C-H stretching vibrations of the ethoxy group are observed in the 2950-2850 cm⁻¹ region.
-
Bromoalkane: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600-500 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Experimental Protocol: Mass Spectrometry
Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
-
Analysis: The charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.
Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound will exhibit a molecular ion peak and several characteristic fragment ions. The presence of bromine is readily identified by the isotopic pattern of bromine-containing fragments (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Predicted Mass Spectrum Data:
| m/z | Ion Structure | Interpretation |
| 245/247 | [C₈H₈⁷⁹BrNO₃]⁺• / [C₈H₈⁸¹BrNO₃]⁺• | Molecular ion (M⁺•) |
| 139 | [C₆H₅NO₃]⁺• | Loss of C₂H₃Br |
| 123 | [C₆H₅NO₂]⁺• | Loss of C₂H₃BrO |
| 107/109 | [C₂H₄⁷⁹Br]⁺ / [C₂H₄⁸¹Br]⁺ | Bromoethyl cation |
| 93 | [C₆H₅O]⁺ | Phenoxy cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Fragmentation Workflow:
Caption: Key fragmentation pathways of this compound in EI-MS.
Causality of Fragmentation:
-
Molecular Ion: The molecular ion peak at m/z 245 and 247, with approximately equal intensity, is a clear indicator of the presence of one bromine atom.
-
Alpha-Cleavage: A common fragmentation pathway for ethers is the cleavage of the C-O bond. This can lead to the formation of the bromoethyl cation at m/z 107/109.
-
Loss of the Bromoethoxy Group: Cleavage of the ether bond can also result in the loss of the bromoethoxy radical, leading to the formation of the p-nitrophenoxy radical cation, which upon rearrangement can lead to the ion at m/z 139.
-
Further Fragmentation: Subsequent loss of neutral fragments like oxygen or nitric oxide from the aromatic portion of the molecule can lead to the formation of ions at m/z 123 and 93, respectively.
Conclusion
The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The characteristic signals in the ¹H and ¹³C NMR spectra, the distinct absorption bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum all converge to provide an unambiguous identification of the molecule. This technical guide serves as a valuable resource for researchers, enabling them to confidently interpret the spectral data of this important synthetic intermediate and ensure the quality and reliability of their scientific endeavors.
References
- PubChem. This compound.
Sources
An In-depth Technical Guide to the Solubility of 1-(2-Bromoethoxy)-4-nitrobenzene in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Bromoethoxy)-4-nitrobenzene (CAS No. 13288-06-7), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials for electronics and UV absorption.[1][2] While quantitative solubility data in a wide range of organic solvents is not extensively published, this guide synthesizes available qualitative information, outlines the theoretical principles governing its solubility, and presents a detailed, field-proven experimental protocol for the precise determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems for process development, formulation, and quality control.
Introduction: The Critical Role of Solubility in a Versatile Intermediate
This compound is a bifunctional molecule featuring a nitroaromatic core and a bromoalkoxy side chain. This unique structure makes it a valuable building block in organic synthesis.[1] Its utility in diverse applications, from the development of novel pharmaceuticals to the creation of advanced polymers, is fundamentally linked to its solubility.[1] Understanding how, and to what extent, this compound dissolves in various organic solvents is paramount for:
-
Reaction Engineering: Selecting appropriate solvents to ensure homogeneous reaction conditions, thereby maximizing reaction rates and yields.
-
Purification and Crystallization: Designing effective crystallization processes for purification, where knowledge of solubility at different temperatures is crucial.
-
Formulation Development: Creating stable solutions with desired concentrations for various applications, including screening and analysis.
-
Analytical Method Development: Preparing standards and samples for techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis spectrophotometry.
This guide provides both the theoretical framework and the practical methodology to empower researchers in their work with this important compound.
Physicochemical Properties of this compound
A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 13288-06-7 | [3] |
| Molecular Formula | C₈H₈BrNO₃ | [3][4] |
| Molecular Weight | 246.06 g/mol | [3][4] |
| Appearance | Pale yellow powder or crystals | [1][5] |
| Melting Point | 62-65 °C | [5][6][7] |
| Boiling Point | 170 °C at 0.5 mmHg | [5][6][7] |
| Predicted Density | 1.587 ± 0.06 g/cm³ | [5][6][7] |
| Calculated XLogP3 | 2.8 - 2.9 | [4][5] |
The presence of the polar nitro group (-NO₂) and the ether linkage (-O-) suggests the potential for dipole-dipole interactions and hydrogen bond acceptance. However, the molecule is dominated by the hydrophobic benzene ring and the bromoethane moiety, leading to a significant octanol-water partition coefficient (XLogP3) and classifying it as sparingly soluble in water but generally soluble in organic solvents.[1]
Solubility Profile: A Synthesis of Available Data and Theoretical Insights
While precise quantitative data is sparse in the literature, a qualitative solubility profile can be constructed from supplier information and an understanding of the "like dissolves like" principle.[1] The molecule's structure, with both polar and non-polar regions, dictates its solubility in different classes of organic solvents.
Qualitative Solubility Summary
The following table summarizes the reported qualitative solubility of this compound in several common organic solvents.
| Solvent | Solvent Type | Reported Solubility | Source(s) |
| Ethanol | Polar Protic | Soluble | [1] |
| Acetone | Polar Aprotic | Soluble | [1] |
| Chloroform | Non-polar | Soluble / Slightly Soluble | [1][6][7] |
| Dichloromethane | Polar Aprotic | Slightly Soluble | [6][7] |
| Ethyl Acetate | Polar Aprotic | Slightly Soluble | [6][7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | [6][7] |
| Water | Polar Protic | Insoluble | [1] |
Mechanistic Interpretation of Solubility
The observed solubility trends can be explained by analyzing the intermolecular forces between this compound and the solvent molecules.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents can engage in dipole-dipole interactions with the polar nitro group and ether linkage of the solute. The lack of strong hydrogen-bonding networks in these solvents allows for the effective solvation of the molecule. The high polarity of DMSO and its ability to act as a strong hydrogen bond acceptor would suggest a higher solubility than what is qualitatively reported as "slightly soluble," indicating that other factors like the bulkiness of the solute may play a role.
-
Polar Protic Solvents (e.g., Ethanol): Ethanol can act as both a hydrogen bond donor and acceptor, interacting with the oxygen atoms of the ether and nitro groups. This, combined with its alkyl chain that can interact with the non-polar parts of the solute, makes it an effective solvent.
-
Non-polar/Weakly Polar Solvents (e.g., Chloroform, Dichloromethane): The solubility in these solvents is primarily driven by van der Waals forces and dipole-dipole interactions. The aromatic ring and the alkyl halide portion of the solute interact favorably with these chlorinated solvents.
-
Water: The strong hydrogen-bonding network of water and the high energy required to create a cavity for the large, predominantly hydrophobic solute molecule result in very low solubility.
Experimental Determination of Solubility: A Validated Protocol
For many research and development applications, precise, quantitative solubility data is required. The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a solid in a liquid solvent. This protocol provides a robust, self-validating system for generating this critical data.
Required Materials and Instrumentation
-
This compound (purity >98%)
-
HPLC-grade organic solvents
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Glass vials with screw caps and PTFE septa
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.
-
Accurately add a known volume or mass of the desired organic solvent.
-
Seal the vial securely to prevent solvent evaporation during equilibration.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A duration of 24 to 72 hours is typically recommended. Preliminary experiments can be conducted to determine the minimum time required to reach a plateau in concentration.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the excess solid to sediment. For some solvent systems, centrifugation may be necessary to achieve clear separation.
-
Carefully withdraw a sample of the clear supernatant using a syringe.
-
Immediately attach a syringe filter (pre-conditioned with the same solvent) and dispense the solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the analytical instrument.
-
Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[8][9] The nitroaromatic chromophore is expected to have a strong UV absorbance at around 254 nm.[9]
-
Method Validation: A calibration curve must be generated using standard solutions of known concentrations to ensure the accuracy of the quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by applying the dilution factor to the measured concentration of the diluted sample.
-
Express the solubility in the desired units, such as g/100 mL, mg/mL, or mol/L.
-
Conclusion
This technical guide provides a comprehensive resource for understanding and determining the solubility of this compound in organic solvents. By combining known physicochemical properties, qualitative solubility data, and a detailed, validated experimental protocol, this document equips researchers and professionals with the necessary tools to effectively utilize this versatile compound. The generation of precise, quantitative solubility data, as outlined herein, is a critical step for optimizing synthetic processes, developing robust formulations, and advancing research in the many fields where this compound is employed.
References
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- World Health Organization.
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- ACS Publications.
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An In-Depth Technical Guide to the Reactivity of the Bromoethoxy Group in 1-(2-Bromoethoxy)-4-nitrobenzene
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the reactivity of the bromoethoxy group in 1-(2-bromoethoxy)-4-nitrobenzene. This versatile bifunctional molecule is a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] This guide provides a detailed exploration of the electronic factors governing its reactivity, practical experimental protocols for its key transformations, and the mechanistic rationale behind these procedures.
Introduction: Structural Features and Synthetic Significance
This compound, with the chemical formula C₈H₈BrNO₃, is a crystalline solid at room temperature.[1][2] Its molecular structure is characterized by a 4-nitrophenoxy group connected to a bromoethyl moiety via an ether linkage. The presence of both a reactive alkyl bromide and an electron-deficient aromatic ring makes it a highly useful building block in organic synthesis. The strategic placement of the potent electron-withdrawing nitro group in the para position to the ether linkage profoundly influences the reactivity of the bromoethoxy side chain, a central theme of this guide.
Synthesis of this compound:
The compound is typically synthesized via a Williamson ether synthesis, where p-nitrophenol is reacted with an excess of 1,2-dibromoethane in the presence of a base.
Experimental Protocol: Synthesis of this compound
Materials:
Procedure:
-
A mixture of p-nitrophenol (1.0 eq), potassium carbonate (2.5 eq), and 1,2-dibromoethane (3.0 eq) in butanone is heated at reflux for 18 hours.[1]
-
After cooling, the inorganic salts are filtered off.
-
The filtrate is concentrated under reduced pressure.
-
The residue is partitioned between dichloromethane and water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield this compound as a light yellow solid.[1]
Causality Behind Experimental Choices:
-
Base (K₂CO₃): A moderately strong base is required to deprotonate the phenolic hydroxyl group of p-nitrophenol to form the more nucleophilic phenoxide. Potassium carbonate is a suitable choice as it is inexpensive, effective, and easily removed after the reaction.
-
Excess 1,2-dibromoethane: Using a large excess of 1,2-dibromoethane favors the desired mono-alkylation product and minimizes the formation of the bis-aryloxyethane byproduct.
-
Solvent (Butanone or DMF): Polar aprotic solvents like butanone or DMF are ideal for SN2 reactions as they solvate the cation of the base, leaving the anion more nucleophilic, and they can be heated to sufficiently high temperatures to drive the reaction to completion.[1][2]
The Electronic Influence of the Para-Nitro Group
The reactivity of the bromoethoxy group is critically influenced by the strong electron-withdrawing nature of the para-nitro group. This influence is transmitted through the aromatic ring and the ether oxygen to the ethyl chain.
-
Inductive Effect (-I): The highly electronegative atoms of the nitro group pull electron density through the sigma bonds of the benzene ring. This effect is relayed to the ether oxygen, making it less electron-donating towards the bromoethyl group.
-
Resonance Effect (-R): The nitro group deactivates the benzene ring by withdrawing electron density through resonance. While this primarily affects the aromatic ring's reactivity, it also contributes to the overall electron-deficient environment that influences the ether linkage.
This electronic pull on the ether oxygen has a subtle but significant impact on the adjacent bromoethyl group, making the carbon atom attached to the bromine slightly more electrophilic and thus more susceptible to nucleophilic attack.
Nucleophilic Substitution (SN2) Reactions
The primary reaction pathway for the bromoethoxy group in this compound is the bimolecular nucleophilic substitution (SN2) reaction. The carbon bearing the bromine atom is a primary carbon, which is sterically accessible for backside attack by a nucleophile.[3][4]
General Reaction Scheme:
O₂N-C₆H₄-O-CH₂-CH₂-Br + Nu⁻ → O₂N-C₆H₄-O-CH₂-CH₂-Nu + Br⁻
The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[5][6][7][8]
Caption: Concerted SN2 reaction mechanism.
Table 1: Overview of Nucleophilic Substitution Reactions
| Nucleophile | Product | Typical Conditions |
| Amines (RNH₂) | N-Substituted 2-(4-nitrophenoxy)ethanamine | K₂CO₃, Acetonitrile, Reflux |
| Cyanide (CN⁻) | 3-(4-Nitrophenoxy)propanenitrile | NaCN, DMSO, 60-80 °C[9] |
| Thiocyanate (SCN⁻) | 1-(2-Thiocyanatoethoxy)-4-nitrobenzene | KSCN, Ethanol, Reflux |
| Phenoxides (ArO⁻) | 1-Nitro-4-(2-(aryloxy)ethoxy)benzene | Phenol, K₂CO₃, DMF, 80-100 °C |
Reaction with Amines
Experimental Protocol: Synthesis of N-Benzyl-2-(4-nitrophenoxy)ethanamine
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add benzylamine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the mixture to reflux and stir for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): The reaction of a primary amine with an alkyl halide can lead to over-alkylation. The weak base potassium carbonate is used to neutralize the HBr formed during the reaction, preventing the protonation of the amine nucleophile without being strong enough to cause significant elimination.
-
Solvent (Acetonitrile): A polar aprotic solvent is preferred for SN2 reactions to enhance the nucleophilicity of the amine.
Reaction with Cyanide
Experimental Protocol: Synthesis of 3-(4-Nitrophenoxy)propanenitrile
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve this compound (1.0 eq) in DMSO.
-
Add sodium cyanide (1.2 eq) to the solution.
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours.[9]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it into ice-water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry, and concentrate to yield the nitrile product.
Causality Behind Experimental Choices:
-
Nucleophile (NaCN): Cyanide is a potent nucleophile that readily displaces the bromide.
-
Solvent (DMSO): DMSO is an excellent polar aprotic solvent for SN2 reactions involving anionic nucleophiles like cyanide, as it strongly solvates the cation (Na⁺), leaving the CN⁻ anion highly reactive.[9]
Elimination (E2) Reactions
When this compound is treated with a strong, sterically hindered base, an E2 (bimolecular elimination) reaction can be favored over SN2 substitution. This leads to the formation of 1-nitro-4-(vinyloxy)benzene.
General Reaction Scheme:
O₂N-C₆H₄-O-CH₂-CH₂-Br + Base⁻ → O₂N-C₆H₄-O-CH=CH₂ + H-Base + Br⁻
The E2 mechanism is also a single, concerted step where the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, while the C-Br bond breaks and a pi bond is formed.[10][11][12][13]
Caption: Concerted E2 reaction mechanism.
Experimental Protocol: Synthesis of 1-Nitro-4-(vinyloxy)benzene
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add potassium tert-butoxide (1.2 eq) to the cooled solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Causality Behind Experimental Choices:
-
Base (Potassium tert-butoxide): A strong, bulky, non-nucleophilic base is essential to promote elimination over substitution. The steric hindrance of the tert-butoxide anion makes it difficult to act as a nucleophile and attack the sterically accessible primary carbon, but it can readily abstract a proton from the adjacent carbon.
-
Solvent (Anhydrous THF): Anhydrous conditions are critical as strong bases like t-BuOK react readily with water. THF is a suitable aprotic solvent for this reaction.
Conclusion
The reactivity of the bromoethoxy group in this compound is a well-understood and synthetically valuable aspect of its chemistry. The electron-withdrawing nitro group subtly enhances the electrophilicity of the bromo-substituted carbon, making it an excellent substrate for SN2 reactions with a wide variety of nucleophiles. By judicious choice of reaction conditions, specifically the use of strong, sterically hindered bases, the reaction pathway can be effectively diverted to an E2 elimination, yielding the corresponding vinyl ether. This predictable and controllable reactivity profile solidifies the position of this compound as a key intermediate in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
References
- Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism.
- Royal Society of Chemistry. (n.d.). Organophotoredox Assisted Cyanation of Bromoarenes via Silyl-Radical-Mediated Bromine Abstraction.
- University of Calgary. (n.d.). Ch 8: SN2 mechanism.
- Lumen Learning. (n.d.). 8.2. Physical chemistry for SN2 and SN1 reactions.
- BYJU'S. (n.d.). SN2 Reaction Mechanism.
- Dalal Institute. (n.d.). The E2, E1 and E1CB Mechanisms.
- Chemistry LibreTexts. (2021, December 15). 7.2: SN2 Reaction Mechanism, Energy Diagram and Stereochemistry.
- University of Calgary. (n.d.). Ch24: ArOH to ArOR.
- Chemistry LibreTexts. (2021, October 18). 8.4: The E2 Mechanism.
- Chemistry Steps. (n.d.). The E2 Reaction Mechanism.
- Leah4sci. (2022, March 15). E2 Reaction Coordinate Energy Diagram [Video]. YouTube.
- University of Calgary. (n.d.). Ch 5: E2 mechanism.
- Google Patents. (n.d.). EP1027316B1 - Synthesis of aryl ethers, methods and reagents related thereto.
- Alnojoum Academy. (n.d.). Organic Chemistry II.
- Chemistry Steps. (n.d.). SN2 vs E2.
- Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation).
- Master Organic Chemistry. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate.
- Taylor & Francis. (n.d.). Cyanation – Knowledge and References.
- Chemistry Stack Exchange. (2025, March 24). SN2 vs E2 mechanism confusion.
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The Nitro Group as a Master Regulator of Reactivity in 1-(2-Bromoethoxy)-4-nitrobenzene: A Technical Guide
Executive Summary: 1-(2-Bromoethoxy)-4-nitrobenzene (CAS No. 13288-06-7) is a versatile chemical intermediate whose synthetic utility is fundamentally governed by the powerful electronic influence of its nitro group. This guide elucidates the multifaceted role of the nitro moiety, demonstrating how it orchestrates the molecule's reactivity at two distinct sites: the aromatic ring and the bromoethoxy side chain. By exerting potent electron-withdrawing effects through both induction and resonance, the nitro group deactivates the benzene ring towards electrophilic attack while simultaneously priming it for potential nucleophilic aromatic substitution. However, its most synthetically exploited role is in facilitating nucleophilic substitution at the side chain, making the molecule an effective alkylating agent. This document provides a detailed examination of these principles, supported by mechanistic insights, validated experimental protocols, and a discussion of its applications in materials science and drug development.
Introduction to this compound
This compound is a crystalline solid that serves as a critical building block in advanced organic synthesis. Its utility is derived from a bifunctional structure: a reactive primary alkyl bromide (the bromoethoxy group) and an electronically modified aromatic ring. This unique combination has led to its application in the synthesis of specialized materials, including UV absorbers and electronic chemicals, where precise molecular architecture is paramount.[1] Understanding the electronic landscape of this molecule is the key to unlocking its full synthetic potential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13288-06-7 | [2][3][4] |
| Molecular Formula | C₈H₈BrNO₃ | [2][3][5] |
| Molecular Weight | 246.06 g/mol | [2][5] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Bromoethyl 4-nitrophenyl ether | [2][6] |
| Appearance | Light yellow powder/solid | [7] |
The Dual Electronic Nature of the Nitro Group
The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry.[8] Its influence on the this compound framework is not monolithic but rather a combination of two distinct electronic mechanisms that pull electron density away from the aromatic system.
Inductive Effect (-I)
The inductive effect is the transmission of charge through sigma (σ) bonds.[9] Due to the high electronegativity of the nitrogen and oxygen atoms in the nitro group, electron density is pulled away from the carbon atom of the benzene ring to which it is attached. This effect propagates through the sigma framework, rendering the entire aromatic ring more electron-deficient.[9][10]
Resonance Effect (-M)
More significantly, the nitro group exerts a strong resonance (or mesomeric) effect by delocalizing the π-electrons of the aromatic ring onto its own oxygen atoms.[10][11] This is possible because the nitrogen atom bears a formal positive charge and is double-bonded to oxygen, allowing the π-system of the ring to extend into the substituent. This delocalization results in a significant decrease in electron density at the ortho and para positions of the ring, creating partial positive charges at these sites.[12]
Caption: Logical flow of the nitro group's electronic influence.
The Nitro Group's Influence on Aromatic Ring Reactivity
The profound electron withdrawal by the nitro group fundamentally alters the reactivity of the benzene ring, making it behave contrary to a standard benzene molecule.
Deactivation towards Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is the characteristic reaction of benzene, which uses its electron-rich π-cloud to attack an electrophile. By draining electron density from the ring, the nitro group deactivates it towards this type of reaction.[8][12][13] An incoming electrophile, which is electron-seeking, will be repelled by the now electron-poor ring, making reactions like halogenation or Friedel-Crafts alkylation significantly more difficult.
Potent Activation for Nucleophilic Aromatic Substitution (SₙAr)
Conversely, the electron-deficient nature of the ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SₙAr) .[8][14] A nucleophile can attack a carbon atom on the ring, and the resulting negative charge can be effectively stabilized by the para-nitro group through resonance. This stabilization of the key intermediate, known as a Meisenheimer complex, is the crucial factor that facilitates the reaction.[11][15]
In this compound, the ring itself is highly activated for SₙAr. However, there is no suitable leaving group (like a halogen) directly attached to the ring; the ether linkage is strong and not easily displaced. Therefore, while the ring is electronically primed, this reaction pathway is not typically observed for this specific molecule.
The Primary Reaction Pathway: Nucleophilic Substitution on the Bromoethoxy Side Chain
The most synthetically valuable feature of this compound is the bromoethoxy side chain. The terminal bromine atom is an excellent leaving group, making the adjacent carbon atom a prime target for nucleophilic attack.
This reaction proceeds via a standard Sₙ2 mechanism . A nucleophile (Nu⁻) attacks the electrophilic carbon atom bearing the bromine, leading to the displacement of the bromide ion in a single, concerted step. The 4-nitrophenoxy moiety acts as the rest of the molecule, and while its electronic pull is felt, the core reactivity is that of a primary alkyl bromide. This pathway is the basis for its use as a versatile alkylating agent, enabling the introduction of the 2-(4-nitrophenoxy)ethyl group into a wide range of molecules.
Caption: Dominant vs. hypothetical reactivity of the title compound.
Experimental Protocols & Methodologies
To ensure scientific integrity, the following protocols are presented with clear causal reasoning for each step, forming a self-validating system for synthesis and reaction.
Synthesis of this compound via Williamson Ether Synthesis
This protocol is adapted from established literature procedures and represents a robust method for preparing the title compound.[5] The reaction is a classic Williamson ether synthesis, where a phenoxide ion displaces a halide from an alkyl halide.
Rationale:
-
Reactants: 4-Nitrophenol provides the aromatic core. 1,2-Dibromoethane serves as the source of the bromoethoxy group.
-
Base (K₂CO₃): A moderately strong base is required to deprotonate the acidic hydroxyl group of 4-nitrophenol, forming the nucleophilic 4-nitrophenoxide ion. Potassium carbonate is ideal as it is inexpensive, easy to handle, and sufficiently basic.
-
Solvent (DMF): Dimethylformamide is a polar aprotic solvent. It effectively dissolves the ionic intermediates but does not solvate the nucleophile excessively, which accelerates the rate of the Sₙ2 reaction.
Step-by-Step Protocol:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (1.4 g, 10 mmol) and potassium carbonate (2.8 g, 20 mmol).
-
Solvent and Reagent Addition: Add dimethylformamide (DMF, 30 mL) to the flask, followed by 1,2-dibromoethane (2.3 g, 12 mmol).
-
Reaction: Heat the mixture to 80°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 4-nitrophenol spot is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into 50 mL of ice-cold water and stir.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic extracts and wash thoroughly with water (5 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel to yield the pure product.[5]
Caption: Workflow for the synthesis of this compound.
Protocol: A Representative Sₙ2 Reaction with Sodium Azide
This protocol demonstrates the utility of this compound as an alkylating agent by reacting it with sodium azide to form 1-(2-azidoethoxy)-4-nitrobenzene. This reaction is adapted from a similar transformation.[16]
Rationale:
-
Nucleophile (NaN₃): The azide ion (N₃⁻) is an excellent nucleophile for Sₙ2 reactions.
-
Solvent (DMF): As before, DMF is an ideal solvent for promoting the Sₙ2 pathway.
-
Self-Validation: The reaction can be monitored by TLC by observing the disappearance of the starting material and the appearance of a new, typically more polar, product spot. Product identity is confirmed via spectroscopic methods (NMR, IR) after purification.
Step-by-Step Protocol:
-
Setup: In a 50 mL round-bottom flask with a magnetic stirrer, dissolve this compound (1.0 g, 4.06 mmol) in dry DMF (15 mL).
-
Nucleophile Addition: Add sodium azide (NaN₃, 0.32 g, 4.88 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for 16 hours or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Dilute the reaction mixture with ethyl acetate (50 mL).
-
Washing: Wash the organic solution with water (3 x 30 mL) and then with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the pure 1-(2-azidoethoxy)-4-nitrobenzene.
Safety and Handling
This compound and related nitrated aromatic compounds require careful handling.
-
Hazards: The compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[7][17][18]
-
Handling: Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[18] Avoid creating dust.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from strong oxidizing agents.[18]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Do not empty into drains.[18]
Conclusion
The nitro group in this compound is the defining feature of its chemical personality. Through its potent and dual electron-withdrawing capabilities, it renders the aromatic ring electron-poor, thereby dictating its reactivity profile. While it activates the ring for potential nucleophilic aromatic substitution, its most practical influence is in facilitating the molecule's primary role as an alkylating agent via Sₙ2 reactions on the bromoethoxy side chain. A thorough understanding of these electronic principles is essential for researchers and drug development professionals to effectively leverage this valuable intermediate in the design and synthesis of complex molecular targets.
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An In-depth Technical Guide to the Synthesis and Derivatization of 1-(2-Bromoethoxy)-4-nitrobenzene for Drug Discovery and Materials Science
Foreword: Unlocking the Potential of a Versatile Scaffolding Molecule
In the landscape of chemical synthesis, certain molecules stand out for their inherent versatility and potential to serve as foundational scaffolds for a diverse array of functionalized compounds. 1-(2-Bromoethoxy)-4-nitrobenzene is one such molecule. Its unique combination of a reactive bromoethoxy side chain and an electron-deficient nitroaromatic ring system makes it a highly valuable intermediate for researchers in drug development and materials science. This guide provides an in-depth exploration of the synthesis, reactivity, and derivatization of this compound, offering not just protocols, but also the underlying chemical principles and strategic considerations that inform experimental design. Our aim is to empower researchers to leverage the full potential of this versatile building block in their own investigations.
Core Compound Profile: this compound
This compound is a crystalline solid at room temperature. Its structure is characterized by a p-nitrophenoxy group linked to an ethyl bromide moiety. This arrangement of functional groups dictates its reactivity and potential for derivatization.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₃ | [1][2] |
| Molecular Weight | 246.06 g/mol | [1][2] |
| CAS Number | 13288-06-7 | [1][2] |
| Appearance | Light yellow solid | [3] |
| Melting Point | 61-63 °C |
Synthesis of this compound via Williamson Ether Synthesis
The most common and efficient method for synthesizing the title compound is the Williamson ether synthesis.[1][4][5] This reaction proceeds via an S(_N)2 mechanism, where the phenoxide of 4-nitrophenol acts as the nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane.[1]
The choice of a moderately weak base like potassium carbonate (K₂CO₃) is crucial. It is sufficiently basic to deprotonate the acidic 4-nitrophenol (pKa ≈ 7.15) to form the nucleophilic phenoxide, but not so strong as to promote significant elimination side reactions with 1,2-dibromoethane. The polar aprotic solvent, such as butanone or DMF, effectively solvates the potassium cation, leaving the phenoxide anion more available for nucleophilic attack. Using a large excess of 1,2-dibromoethane helps to minimize the formation of the bis-ether byproduct.
Caption: Williamson Ether Synthesis of the core compound.
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitrophenol (1.0 eq), potassium carbonate (2.5 eq), and butanone (or DMF) to make a 0.5 M solution with respect to the 4-nitrophenol.
-
Add 1,2-dibromoethane (3.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (around 80 °C for butanone) and maintain for 18-24 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether (e.g., starting from 2% ethyl acetate) to afford this compound as a light yellow solid.[3]
Potential Derivatives of this compound
The two primary reactive sites on the core molecule, the terminal bromine and the nitro group, allow for a wide range of derivatizations.
Derivatives from Nucleophilic Substitution at the Bromo Terminus
The terminal bromine is susceptible to nucleophilic substitution, providing a straightforward route to a variety of derivatives.
Caption: General scheme for nucleophilic substitution.
Reacting the core compound with various amines or sodium azide can introduce nitrogen-containing functional groups, which are prevalent in bioactive molecules.
-
Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add an excess of aqueous ammonia (e.g., 10 eq of a 28% solution) or a solution of the desired primary/secondary amine.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine derivative.
-
Purify by column chromatography or recrystallization.
Thiols and alkoxides can also serve as effective nucleophiles to generate thioether and ether derivatives, respectively.
-
In a round-bottom flask, dissolve the desired thiol (1.1 eq) in a polar aprotic solvent like DMF.
-
Add a base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C to generate the thiolate.
-
After stirring for 30 minutes, add a solution of this compound (1.0 eq) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by chromatography.
Derivatives from Reduction of the Nitro Group
The nitro group can be reduced to an amine, which is a key functional group in many pharmaceuticals. The choice of reducing agent is critical to ensure chemoselectivity, preserving the bromo group if desired.
Caption: Reduction of the nitro group to an aniline.
Classical methods like catalytic hydrogenation with Pd/C would likely lead to the cleavage of the C-Br bond. Therefore, metal-acid systems like tin(II) chloride in hydrochloric acid or iron in acetic acid are preferred for their ability to selectively reduce the nitro group in the presence of halogens.[6] The mechanism involves a series of single electron transfers from the metal surface to the nitro group, with the acid providing a source of protons.[5][7]
-
Suspend this compound (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid.
-
Heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it onto ice.
-
Basify the mixture with a concentrated solution of sodium hydroxide until a pH of >10 is reached, which will precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting aniline derivative by column chromatography.
Characterization of this compound and its Derivatives
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
| Technique | Expected Data for this compound |
| ¹H NMR | δ (ppm): ~8.2 (d, 2H, Ar-H ortho to NO₂), ~7.0 (d, 2H, Ar-H ortho to O), ~4.4 (t, 2H, -OCH₂-), ~3.7 (t, 2H, -CH₂Br) |
| ¹³C NMR | δ (ppm): ~163 (C-O), ~142 (C-NO₂), ~126 (Ar-CH), ~115 (Ar-CH), ~68 (-OCH₂-), ~28 (-CH₂Br)[1] |
| IR (cm⁻¹) | ~1590 & 1340 (NO₂ stretch), ~1250 (Ar-O-C stretch), ~2900 (C-H stretch) |
| Mass Spec (m/z) | [M]⁺ and [M+2]⁺ peaks in a ~1:1 ratio due to the presence of bromine. Expected fragments from cleavage of the ether bond and loss of the nitro group.[1] |
Applications in Drug Discovery and Materials Science
The derivatives of this compound have shown promise in several fields.
Pharmaceutical Applications
-
Anticancer Agents: The nitrophenyl ether moiety is found in various compounds with demonstrated anticancer activity.[4][8][9] Derivatives can be designed to interact with specific biological targets in cancer cells.
-
Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents.[10][11][12] The diverse functional groups that can be introduced onto the this compound scaffold allow for the generation of novel compounds with potential antibacterial and antifungal properties.
-
Cardiovascular Drugs: The parent compound is a known intermediate in the synthesis of Dofetilide, an antiarrhythmic agent. This highlights the potential of this scaffold in cardiovascular drug discovery.
Materials Science Applications
-
UV Absorbers: The nitroaromatic core can be functionalized to create molecules that absorb UV radiation, which can be incorporated into polymers and coatings to prevent degradation.[10]
-
Electronic Materials: The electron-deficient nature of the nitrobenzene ring makes it an interesting component for the synthesis of organic electronic materials, such as semiconductors and components for optoelectronic devices.[10]
Future Outlook and Conclusion
This compound is a readily accessible and highly versatile building block. The synthetic pathways detailed in this guide provide a solid foundation for the exploration of its chemical space. Future research will likely focus on the development of more complex and stereochemically defined derivatives, as well as the exploration of their biological activities and material properties. The continued investigation of this scaffold holds significant promise for the discovery of novel therapeutics and advanced materials.
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An In-Depth Technical Guide to 1-(2-Bromoethoxy)-4-nitrobenzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-(2-Bromoethoxy)-4-nitrobenzene, a key chemical intermediate. Delving into its historical context through its synthesis, this document details its chemical properties, validated synthesis protocols, and significant applications in material science and pharmaceutical development.
Section 1: Foundational Understanding and Historical Context
While a singular "discovery" of this compound is not prominently documented in scientific literature, its synthesis is a classic application of the Williamson ether synthesis , a robust method for forming ethers developed by Alexander Williamson in 1850.[1][2][3] This reaction, proceeding via an SN2 mechanism, involves the reaction of an alkoxide ion with a primary alkyl halide.[1][2] The historical significance of the Williamson ether synthesis lies in its role in elucidating the structure of ethers.[1][2] The preparation of this compound is a direct extension of this foundational organic reaction, demonstrating its enduring utility.
The synthesis of this compound involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[1] In the case of this compound, the synthesis typically employs p-nitrophenol and 1,2-dibromoethane.
Section 2: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 13288-06-7 | [4] |
| Molecular Formula | C₈H₈BrNO₃ | [4] |
| Molecular Weight | 246.06 g/mol | [4] |
| Appearance | Light yellow solid | [5] |
| Purity | ≥98.0% | [6] |
Section 3: Synthesis and Mechanism
The primary route for the synthesis of this compound is the Williamson ether synthesis.[1][2] This reaction is valued for its broad scope and reliability in preparing both symmetrical and asymmetrical ethers.[3]
Reaction Mechanism
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The key steps are:
-
Deprotonation: A strong base is used to deprotonate the hydroxyl group of p-nitrophenol, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting p-nitrophenoxide ion acts as a nucleophile and attacks the electrophilic carbon of 1,2-dibromoethane. This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral.[1]
-
Displacement: The bromide ion, being a good leaving group, is displaced, forming the ether linkage.
Caption: General workflow of the Williamson ether synthesis for this compound.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of this compound:[5][7]
Materials:
-
p-Nitrophenol
-
Potassium carbonate (K₂CO₃)
-
1,2-Dibromoethane
-
Butanone or Dimethylformamide (DMF)
-
Dichloromethane
-
Water
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of p-nitrophenol, potassium carbonate, and 1,2-dibromoethane is prepared in a suitable solvent such as butanone or DMF.[5][7]
-
The reaction mixture is heated at reflux for a specified period, typically until thin-layer chromatography (TLC) indicates the completion of the reaction.[5][7]
-
After cooling, the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The resulting residue is partitioned between dichloromethane and water.[5]
-
The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.[7]
-
The solvent is removed by rotary evaporation.
-
The crude product is purified by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield this compound as a light yellow solid.[5]
Section 4: Reactivity and Applications
This compound is a versatile chemical intermediate due to its distinct reactive sites. The presence of the nitro group, a strong electron-withdrawing group, and the bromo group, a good leaving group, allows for a variety of subsequent chemical transformations.
Key Applications in Material Science
This compound serves as a crucial building block in the development of advanced materials.[8]
-
UV Absorbers: It is utilized in the formulation of UV absorbers, which protect materials from degradation caused by ultraviolet radiation.[8] This is particularly important in industries such as automotive coatings and outdoor plastics.[8]
-
Electronic Chemicals: this compound is a key intermediate in the synthesis of specialized molecules for the electronics industry, contributing to innovations in semiconductors and optoelectronics.[8]
Significance in Pharmaceutical Synthesis
The pharmaceutical industry relies on versatile intermediates like this compound for the synthesis of complex drug molecules.
-
Dofetilide Synthesis: A notable application is its role as a key intermediate in the synthesis of Dofetilide, an antiarrhythmic agent.[6][9]
Caption: Key application areas of this compound.
Section 5: Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is known to cause skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. All handling should be conducted in a well-ventilated area or a fume hood.
References
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A Theoretical and Spectroscopic Deep Dive into 1-(2-Bromoethoxy)-4-nitrobenzene: A Computational Guide
Abstract
This technical guide provides a comprehensive theoretical framework for the study of 1-(2-Bromoethoxy)-4-nitrobenzene, a molecule of interest in materials science and drug development.[1] In the absence of extensive experimental and computational data for this specific molecule, we present a robust predictive analysis based on well-established quantum chemical methods. This document serves as a roadmap for researchers, outlining the synthesis, molecular structure optimization, vibrational, electronic, and spectroscopic properties through the lens of Density Functional Theory (DFT). By leveraging methodologies successfully applied to analogous compounds like 1-bromo-4-nitrobenzene, this guide offers valuable insights into the anticipated characteristics of this compound, thereby facilitating future experimental and computational investigations.[2][3]
Introduction: The Scientific Imperative
This compound is a substituted nitroaromatic compound with potential applications as a fine chemical intermediate, particularly in the development of UV absorbers and electronic chemicals.[1] The presence of a nitro group, a bromoethoxy side chain, and an aromatic ring gives rise to a unique combination of electronic and steric properties that warrant detailed investigation. Understanding the fundamental molecular structure, vibrational modes, and electronic transitions is paramount for predicting its reactivity, stability, and potential utility in various applications.
This guide employs a first-principles approach, utilizing Density Functional Theory (DFT), a powerful computational tool that has demonstrated remarkable accuracy in predicting the properties of organic molecules.[2][3] We will explore the theoretical underpinnings of this molecule's behavior, providing a solid foundation for subsequent empirical studies.
Synthesis and Molecular Structure
Synthesis Pathway
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. A common method involves the reaction of p-nitrophenol with 1,2-dibromoethane in the presence of a base such as potassium carbonate.[4][5]
Experimental Protocol: Synthesis of this compound [4][5]
-
Reactant Preparation: A mixture of p-nitrophenol, potassium carbonate, and an excess of 1,2-dibromoethane is prepared in a suitable solvent like butanone or dimethylformamide (DMF).
-
Reaction: The mixture is heated under reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure.
-
Extraction and Purification: The resulting residue is partitioned between an organic solvent (e.g., dichloromethane) and water. The organic layer is separated, washed, dried over anhydrous sodium sulfate, and concentrated.
-
Final Product: The crude product is purified by column chromatography to yield this compound as a solid.
Theoretical Molecular Geometry Optimization
To understand the three-dimensional arrangement of atoms and the associated bond lengths and angles, a geometry optimization is the first critical step in any theoretical study.
Computational Protocol: Geometry Optimization
-
Software: Gaussian 09 or a similar quantum chemistry software package is employed.[2]
-
Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected. B3LYP is known to provide a good balance between accuracy and computational cost for organic molecules.[2][3]
-
Basis Set: The 6-311++G(d,p) basis set is chosen. This is a triple-zeta basis set that includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[2][3]
-
Procedure: The initial molecular structure of this compound is drawn using a molecular editor and subjected to geometry optimization without any symmetry constraints. The optimization process continues until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.
Predicted Molecular Structure:
The optimized structure is expected to exhibit a planar nitrobenzene core with the bromoethoxy side chain adopting a staggered conformation to minimize steric hindrance.
Table 1: Predicted Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-N | ~1.48 |
| N-O | ~1.23 |
| C-O (ether) | ~1.37 |
| O-C (ethyl) | ~1.44 |
| C-C (ethyl) | ~1.52 |
| C-Br | ~1.96 |
| **Bond Angles (°) ** | |
| O-N-O | ~124 |
| C-C-N | ~119 |
| C-O-C (ether) | ~118 |
| O-C-C (ethyl) | ~108 |
| C-C-Br | ~111 |
Note: These are predicted values based on calculations for analogous molecules and fundamental chemical principles.
Vibrational Analysis: The Molecular Fingerprint
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, provides a unique "fingerprint" for a molecule based on its vibrational modes. Theoretical calculations can predict these vibrational frequencies and help in the assignment of experimental spectra.
Computational Protocol: Vibrational Frequency Calculation
-
Methodology: Following the geometry optimization at the B3LYP/6-311++G(d,p) level of theory, a frequency calculation is performed on the optimized structure.[2]
-
Frequency Scaling: Due to the harmonic approximation used in the calculations and other inherent limitations, the calculated vibrational frequencies are often systematically higher than the experimental values. A scaling factor (typically around 0.96 for B3LYP/6-311++G(d,p)) is applied to the computed frequencies for better agreement with experimental data.
-
Spectral Analysis: The calculated IR and Raman intensities are used to simulate the theoretical spectra, which can then be compared with experimental results for validation.
Key Predicted Vibrational Modes:
-
NO₂ Group Vibrations: The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.[6]
-
C-O-C Ether Linkage: The asymmetric and symmetric stretching of the C-O-C ether linkage will likely be observed in the IR spectrum.
-
Aromatic C-H Stretching: These vibrations are typically found above 3000 cm⁻¹.
-
CH₂ Group Vibrations: Stretching and bending modes of the methylene groups in the ethoxy chain will be present.
-
C-Br Stretching: The C-Br stretching vibration is expected at lower frequencies.
Table 2: Predicted Major Vibrational Frequencies (cm⁻¹) and Assignments for this compound
| Predicted Frequency (Scaled) | Assignment |
| ~3100 | Aromatic C-H stretch |
| ~2950 | CH₂ asymmetric stretch |
| ~2880 | CH₂ symmetric stretch |
| ~1530 | NO₂ asymmetric stretch |
| ~1350 | NO₂ symmetric stretch |
| ~1250 | C-O-C asymmetric stretch |
| ~1100 | C-N stretch |
| ~1040 | C-O-C symmetric stretch |
| ~680 | C-Br stretch |
Note: These are predicted values and assignments based on established ranges for functional groups.
Electronic Properties and Spectroscopic Characterization
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the electronic behavior and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.[7][8][9]
Computational Protocol: HOMO-LUMO Analysis
-
Methodology: The HOMO and LUMO energies are obtained from the output of the DFT calculation at the B3LYP/6-311++G(d,p) level of theory.
-
Visualization: The 3D plots of the HOMO and LUMO are generated to visualize the electron density distribution.
Predicted HOMO-LUMO Characteristics:
-
HOMO: The HOMO is expected to be localized primarily on the nitrobenzene ring, particularly on the oxygen atoms of the nitro group and the ether oxygen, indicating these are the likely sites for electrophilic attack.
-
LUMO: The LUMO is anticipated to be distributed over the entire nitrobenzene moiety, suggesting that this region is susceptible to nucleophilic attack.
-
HOMO-LUMO Gap: A relatively small HOMO-LUMO gap would indicate a higher propensity for charge transfer within the molecule, contributing to its potential as an electronic material.
Diagram 1: Conceptual HOMO-LUMO Distribution
Caption: Predicted localization of HOMO and LUMO in this compound.
UV-Vis Spectral Analysis
Theoretical UV-Vis spectra can predict the electronic transitions and absorption maxima (λmax) of a molecule.
Computational Protocol: TD-DFT Calculation
-
Methodology: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths. This is typically performed at the B3LYP/6-311++G(d,p) level of theory on the previously optimized ground-state geometry.
-
Solvent Effects: To better mimic experimental conditions, a solvent model such as the Polarizable Continuum Model (PCM) can be incorporated into the TD-DFT calculation.
Predicted UV-Vis Spectrum:
The UV-Vis spectrum is expected to show strong absorptions corresponding to π → π* transitions within the aromatic system and n → π* transitions involving the nitro group. The presence of the bromoethoxy group may cause a slight red or blue shift in the absorption maxima compared to unsubstituted nitrobenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts.
Computational Protocol: GIAO Method
-
Methodology: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the NMR chemical shifts.[2][3] This is typically done at the B3LYP/6-311++G(d,p) level of theory.
-
Referencing: The calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory.
Predicted NMR Chemical Shifts:
-
¹H NMR: The aromatic protons will appear in the downfield region, with those ortho to the electron-withdrawing nitro group being the most deshielded. The methylene protons of the bromoethoxy group will show distinct signals, likely as triplets due to spin-spin coupling.
-
¹³C NMR: The carbon atoms of the aromatic ring will have characteristic chemical shifts influenced by the substituents. The carbon attached to the nitro group will be significantly downfield.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack.
Computational Protocol: MEP Calculation
-
Methodology: The MEP is calculated from the optimized molecular geometry and electron density obtained from the DFT calculation.
-
Visualization: The MEP is mapped onto the total electron density surface, with different colors representing different potential values.
Predicted MEP Map:
-
Negative Potential (Red/Yellow): Regions of negative electrostatic potential are expected around the oxygen atoms of the nitro group, indicating their susceptibility to electrophilic attack.
-
Positive Potential (Blue): Regions of positive potential are anticipated around the hydrogen atoms of the aromatic ring and the bromoethoxy group, suggesting these are sites for nucleophilic attack.
Diagram 2: Workflow for Theoretical Analysis
Caption: A generalized workflow for the computational investigation of this compound.
Conclusion and Future Directions
This technical guide has laid out a comprehensive theoretical framework for the investigation of this compound. By employing established DFT methodologies, we have provided a predictive analysis of its molecular structure, vibrational spectra, electronic properties, and spectroscopic characteristics. These theoretical insights serve as a valuable starting point for researchers in materials science and drug development, offering a deeper understanding of this molecule's potential.
Future work should focus on the experimental validation of these theoretical predictions. The synthesis of this compound followed by its characterization using FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy will be crucial for confirming the accuracy of the computational models. Furthermore, experimental studies on its reactivity and material properties will provide the necessary feedback to refine and expand upon the theoretical framework presented herein.
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Safety and handling precautions for 1-(2-Bromoethoxy)-4-nitrobenzene
An In-depth Technical Guide to the Safe Handling and Use of 1-(2-Bromoethoxy)-4-nitrobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Profile of this compound
This compound (CAS No. 13288-06-7) is a bifunctional aromatic compound featuring a nitro group and a bromoethoxy substituent.[1][2] This structure makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and materials. The nitro group can be reduced to an amine, providing a handle for further functionalization, while the bromoethoxy group is susceptible to nucleophilic substitution, allowing for the introduction of diverse molecular fragments.
However, the very features that make this compound synthetically useful—the presence of a nitroaromatic system and a reactive alkyl halide—also impart significant toxicological risks. The toxicological properties of this compound itself have not been fully investigated.[1][3] Therefore, a conservative approach to safety is paramount, drawing parallels from the well-documented hazards of related nitroaromatic compounds, such as nitrobenzene.[4][5][6] This guide provides a comprehensive framework for its safe handling, grounded in established safety principles and regulatory data, to protect laboratory personnel and ensure experimental integrity.
Section 1: Hazard Identification and Risk Analysis
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The primary risks associated with this compound are acute irritation, potential for absorption through the skin, and the severe systemic effects characteristic of nitroaromatic compounds.[1][3]
GHS Classification and Hazard Statements
The Globally Harmonized System (GHS) provides a standardized classification of the compound's known hazards.
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][7][8] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [1][7][8] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation | [1][8] |
This table summarizes the primary classifications. Users must consult the specific Safety Data Sheet (SDS) from their supplier for the most accurate information.
The Unseen Threat: Methemoglobinemia
The core toxicological concern for nitroaromatic compounds is their potential to cause methemoglobinemia.[3][4] While not explicitly documented for this specific molecule, the presence of the nitrobenzene moiety necessitates extreme caution.
Mechanism of Toxicity: Upon absorption into the body (via inhalation, ingestion, or skin contact), nitro compounds can oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to cyanosis (a bluish discoloration of the skin) and, in severe cases, headache, dizziness, respiratory distress, collapse, and even death.[3][4][5] The onset of symptoms can be delayed by 2 to 4 hours post-exposure.[3][7]
Section 2: Risk Mitigation and Control Measures
A multi-layered approach combining engineering controls, administrative protocols, and personal protective equipment (PPE) is essential for minimizing exposure.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood.[7][9] This is the primary control to prevent inhalation of the solid dust or any potential vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to support the function of the fume hood and to dilute any fugitive emissions.[1][7]
-
Emergency Equipment: An operational eyewash station and safety shower must be located in the immediate vicinity of the workstation.[1][5]
Personal Protective Equipment (PPE): The Last Barrier
Proper PPE is mandatory and must be selected based on the potential routes of exposure.
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1][7] | Protects against accidental splashes and airborne particulates. Goggles are required when there is a significant splash risk. |
| Hand | Chemical-resistant gloves (e.g., Butyl rubber, Viton).[5] | Prevents skin contact. Double-gloving is recommended. Gloves must be inspected before use and disposed of immediately after contamination.[7] |
| Body | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory | Not typically required when work is performed in a fume hood. | If engineering controls fail or for emergency situations, a NIOSH-approved respirator with appropriate cartridges is necessary.[7] |
| Feet | Closed-toe, chemical-resistant shoes. | Prevents injury from spills or falling objects.[10] |
Section 3: Standard Operating Procedures (SOP)
Adherence to a detailed SOP is crucial for minimizing risk.
Protocol for Weighing and Preparing a Solution
This protocol outlines the steps for safely weighing the solid compound and preparing a stock solution.
-
Preparation:
-
Designate a specific area within the chemical fume hood for the procedure.
-
Ensure all required materials (spatula, weigh boat, glassware, solvent, waste container) are inside the hood.
-
Confirm that the eyewash/shower is unobstructed.
-
Don all required PPE as specified in Section 2.2.
-
-
Weighing:
-
Place a tared weigh boat on the analytical balance inside the fume hood.
-
Carefully transfer the approximate amount of this compound from the stock bottle to the weigh boat using a clean spatula.
-
Causality Note: Perform this transfer slowly and close to the surface of the balance to minimize the generation of airborne dust.[7]
-
Securely close the main stock bottle immediately after transfer.[1]
-
-
Transfer and Dissolution:
-
Carefully add the weighed solid to the destination flask.
-
Use a small amount of the intended solvent to rinse the weigh boat, transferring the rinse into the flask to ensure a quantitative transfer.
-
Add the remaining solvent to the desired final volume.
-
Cap the flask and mix gently (swirling or magnetic stirring) until the solid is fully dissolved. Keep the container closed during mixing.
-
-
Cleanup:
-
Dispose of the used weigh boat and any contaminated consumables (e.g., paper towels) into a designated solid hazardous waste container located within the fume hood.[1]
-
Wipe down the spatula with a solvent-dampened towel and dispose of the towel in the hazardous waste container.
-
Clean the balance and the work surface inside the fume hood.
-
-
Post-Procedure:
-
Properly label the prepared solution with the chemical name, concentration, date, and hazard pictograms.
-
Remove PPE, starting with gloves, and wash hands thoroughly with soap and water.[1]
-
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][7]
-
Keep away from incompatible materials, particularly strong oxidizing agents and strong bases.[1][3]
-
The storage area should be locked or otherwise secured to restrict access to authorized personnel.
Section 4: Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
First Aid Measures
| Exposure Route | Immediate Action | Source |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. | [1][3] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. | [1][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][3][7] |
In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet (SDS) for the compound.
Spill and Leak Procedures
-
Minor Spill (inside fume hood):
-
Ensure personal protective equipment is worn.[7]
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, dry sand).
-
Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[1][7]
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate all non-essential personnel from the area.[5]
-
Alert laboratory supervisor and institutional safety personnel immediately.
-
Do not attempt to clean up the spill without appropriate respiratory protection and training.
-
Section 5: Waste Disposal
Chemical waste must be managed in accordance with local, state, and federal regulations.[1]
-
Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a labeled, sealed hazardous waste container. Do not pour this chemical down the drain.[1][7]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and pickup schedules.
References
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- Agency for Toxic Substances and Disease Registry (ATSDR). (1990).
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Methodological & Application
Application Note & Protocol: Synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene via Williamson Ether Synthesis
Abstract & Introduction
This document provides a comprehensive guide for the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, a valuable chemical intermediate, from p-nitrophenol and 1,2-dibromoethane. This reaction is a classic example of the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1][2][3] The target compound, this compound, serves as a critical building block in the development of pharmaceuticals, notably as a key intermediate for the antiarrhythmic agent Dofetilide.[4] It also finds applications in material science as a precursor for UV absorbers and advanced electronic chemicals.[5]
The protocol herein is grounded in the bimolecular nucleophilic substitution (SN2) mechanism.[6][7] The phenolic proton of p-nitrophenol is sufficiently acidic, due to the electron-withdrawing nature of the nitro group, to be deprotonated by a mild base like potassium carbonate.[2] The resulting p-nitrophenoxide ion acts as a potent nucleophile, attacking one of the electrophilic carbon centers of 1,2-dibromoethane to displace a bromide ion and form the desired ether linkage. This guide offers a detailed experimental protocol, safety analysis, characterization data, and expert insights into the critical parameters governing the reaction's success.
Reaction Mechanism and Core Principles
The synthesis proceeds via the Williamson ether synthesis pathway, which can be dissected into two primary stages:
-
Deprotonation: The weakly basic potassium carbonate (K₂CO₃) deprotonates the hydroxyl group of p-nitrophenol. This acid-base reaction is favorable due to the enhanced acidity of the phenol, conferred by the strongly electron-withdrawing p-nitro group which stabilizes the resulting phenoxide conjugate base.
-
Nucleophilic Substitution (SN2): The generated p-nitrophenoxide anion, a strong nucleophile, executes a backside attack on a carbon atom of 1,2-dibromoethane.[3][6] This concerted step involves the formation of the C-O ether bond and the simultaneous cleavage of the C-Br bond, displacing a bromide ion as the leaving group.[1]
To favor the desired monosubstituted product and minimize the formation of the symmetrical diether byproduct (1,2-bis(4-nitrophenoxy)ethane), a molar excess of 1,2-dibromoethane is employed.
Sources
Application Note & Protocol: Synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene via Williamson Ether Synthesis
Introduction
The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery by Alexander Williamson in 1850, remains a premier method for the preparation of both symmetrical and unsymmetrical ethers.[1][2][3] This robust SN2 reaction involves the nucleophilic displacement of a halide from an alkyl halide by an alkoxide or phenoxide ion.[3][4][5] Its broad applicability and reliability have cemented its importance in both academic research and industrial synthesis.[1][2] This application note provides a detailed protocol for the synthesis of 1-(2-bromoethoxy)-4-nitrobenzene, a valuable intermediate in the development of various biologically active molecules and materials. The presence of the nitro group and the bromoethoxy moiety makes it a versatile building block for further chemical transformations.
This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations to ensure a successful and safe synthesis.
Reaction Principle and Mechanism
The synthesis of this compound proceeds via the Williamson ether synthesis, a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[3][4][5] The reaction is initiated by the deprotonation of the weakly acidic hydroxyl group of 4-nitrophenol using a suitable base, typically a carbonate salt like potassium carbonate, to form the more nucleophilic 4-nitrophenoxide ion.
The electron-withdrawing nature of the nitro group increases the acidity of the phenolic proton, facilitating its removal. The resulting phenoxide then acts as the nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane. This attack occurs from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral.[4] Given that 1,2-dibromoethane is a primary alkyl halide, the SN2 pathway is favored over elimination reactions, which are more common with secondary and tertiary alkyl halides.[2][4][5][6]
The use of a large excess of 1,2-dibromoethane helps to minimize the formation of a diether byproduct where the 4-nitrophenoxide displaces both bromine atoms.
Experimental Protocol
This protocol is adapted from established literature procedures.[7][8]
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 6.0 g | 43.1 | Reactant |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 24.3 g (11.2 mL) | 129 | Reactant/Reagent |
| Potassium Carbonate | K₂CO₃ | 138.21 | 14.9 g | 108 | Base |
| Butanone (MEK) | C₄H₈O | 72.11 | 80 mL | - | Solvent |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - | Extraction Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | Eluent |
| Petroleum Ether | - | - | As needed | - | Eluent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying Agent |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
TLC plates (silica gel)
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (6.0 g, 43.1 mmol), potassium carbonate (14.9 g, 108 mmol), and butanone (80 mL).
-
Add 1,2-dibromoethane (24.3 g, 129 mmol) to the mixture.
-
-
Reaction:
-
Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring.
-
Maintain the reflux for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
After 18 hours, allow the reaction mixture to cool to room temperature.
-
Filter the inorganic salts (potassium carbonate and potassium bromide) from the mixture and wash the solid residue with a small amount of butanone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a brown viscous liquid.
-
Partition the residue between dichloromethane and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water (2 x 50 mL) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase in vacuo.
-
Purify the resulting residue by column chromatography on silica gel.
-
Elute the column with a mixture of 4% ethyl acetate in petroleum ether to afford the pure product.
-
-
Characterization:
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Mechanistic Representation
Caption: SN2 mechanism of the Williamson ether synthesis.
Safety and Hazard Considerations
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Nitrophenol: Toxic if swallowed, in contact with skin, or if inhaled. It can cause damage to organs through prolonged or repeated exposure.
-
1,2-Dibromoethane: Highly toxic and a known carcinogen.[12][13] It can be absorbed through the skin and is a respiratory irritant.[13][14] Extreme caution should be exercised when handling this reagent. It can cause severe skin irritation, blistering, and burns upon prolonged contact.[14]
-
Potassium Carbonate: Causes serious eye irritation.
-
Butanone (MEK): Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness.
-
Dichloromethane: May cause cancer. Causes skin and serious eye irritation.
All waste materials should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis indicates the presence of a significant amount of starting material after 18 hours, the reaction time can be extended. Ensure that the base is anhydrous and that the solvent is of appropriate purity, as water can inhibit the reaction.
-
Formation of Diether Byproduct: The use of a large excess of 1,2-dibromoethane is crucial to minimize the formation of 1,2-bis(4-nitrophenoxy)ethane. If this byproduct is formed, it can typically be separated from the desired product during column chromatography.
-
Purification Challenges: The polarity of the eluent for column chromatography may need to be optimized based on the separation observed on TLC plates. A gradual increase in the polarity of the eluent can improve the separation of the product from any impurities.
Conclusion
The Williamson ether synthesis provides an efficient and reliable method for the preparation of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully synthesize this valuable chemical intermediate. The versatility of this product makes it an important starting material for the synthesis of more complex molecules in various fields of chemical and pharmaceutical research.
References
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Organic Chemistry Tutor. Williamson Ether Synthesis.
- A review on the advancement of ether synthesis from organic solvent to water. (2016, July 21). RSC Advances.
- Chemistry Steps. Williamson Ether Synthesis.
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- Wikipedia. Williamson ether synthesis.
- Experiment 06 Williamson Ether Synthesis.
- Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis.
- Alcohol to Ether using Williamson synthesis (O-Alkylation).
- Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo. (2016, August 9). ACS Publications.
- Clutch Prep. Williamson Ether Synthesis Explained: Definition, Examples, Practice & Video Lessons.
- Utah Tech University. Williamson Ether Synthesis.
- Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis.
- GOV.UK. 1,2-dibromoethane - Incident management.
- New York State Department of Health. 1,2-DIBROMOETHANE.
- Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes.
- Safety data sheet. (2023, September 21).
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Application Note: A Detailed Protocol for the Synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene
Introduction
1-(2-Bromoethoxy)-4-nitrobenzene is a valuable bifunctional molecule widely utilized in organic synthesis, particularly in the development of pharmaceuticals and materials science. Its structure incorporates a reactive bromoethoxy group, susceptible to nucleophilic substitution, and a nitro-substituted aromatic ring that can be further functionalized, for instance, through reduction to an amine. This application note provides a detailed, field-proven protocol for the synthesis of this compound via the Williamson ether synthesis, a robust and widely applicable method for forming ethers.[1][2] The insights and procedures outlined herein are tailored for researchers and professionals in drug development and chemical synthesis, emphasizing mechanistic understanding, practical execution, and rigorous safety standards.
Reaction Mechanism and Rationale
The synthesis of this compound is achieved through the Williamson ether synthesis, a classic SN2 reaction.[1][2] The mechanism involves the deprotonation of a weakly acidic alcohol, in this case, 4-nitrophenol, to form a more potent nucleophile, the 4-nitrophenoxide ion. This is typically accomplished using a mild base such as potassium carbonate. The resulting phenoxide then attacks the electrophilic carbon of 1,2-dibromoethane in a bimolecular nucleophilic substitution (SN2) fashion, displacing a bromide ion as the leaving group to form the desired ether.
The choice of a primary alkyl halide (1,2-dibromoethane) is crucial for the success of this SN2 reaction, as secondary and tertiary halides would favor elimination pathways.[2][3] The use of an excess of 1,2-dibromoethane helps to minimize the formation of a diether byproduct where the 4-nitrophenoxide reacts at both ends of the dibromoethane. A polar aprotic solvent like N,N-dimethylformamide (DMF) or butanone is employed to solvate the cation of the base, thereby enhancing the nucleophilicity of the phenoxide anion.[4][5]
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis, from the initial reaction setup to the final purification of the product.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a commonly cited synthetic method.[4]
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 1.4 g | 10 mmol | Toxic, handle with care. |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 2.3 g (1.06 mL) | 12 mmol | Carcinogen, handle in a fume hood.[6][7][8][9] |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.8 g | 20 mmol | Anhydrous, finely powdered. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 30 mL | - | Anhydrous. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 60 mL | - | For extraction. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | For drying. |
| Deionized Water | H₂O | 18.02 | ~300 mL | - | For washing. |
| Ice | H₂O | 18.02 | As needed | - | For quenching. |
| Silica Gel | SiO₂ | 60.08 | As needed | - | For column chromatography. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | For column chromatography. |
| Petroleum Ether | - | - | As needed | - | For column chromatography. |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.4 g, 10 mmol), 1,2-dibromoethane (2.3 g, 12 mmol), and potassium carbonate (2.8 g, 20 mmol).[4]
-
Solvent Addition: Add 30 mL of N,N-dimethylformamide (DMF) to the flask.[4]
-
Reaction: Heat the reaction mixture to 80°C in an oil bath and stir vigorously.[4]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-nitrophenol) is consumed.
-
Work-up - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 50 mL of ice water and stir.[4]
-
Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).[4]
-
Work-up - Washing: Combine the organic extracts and wash them with water (5 x 50 mL) to remove residual DMF.[4]
-
Work-up - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether (e.g., a gradient of 4% ethyl acetate in petroleum ether) to yield the pure product.[4][5] The expected yield is approximately 81%.[4]
Critical Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Temperature | 80°C | Provides sufficient energy to overcome the activation barrier without promoting significant side reactions. |
| Base | Potassium Carbonate (K₂CO₃) | A cost-effective and sufficiently strong base to deprotonate 4-nitrophenol. |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that effectively solvates cations, enhancing the nucleophilicity of the phenoxide. |
| Reactant Ratio | 1.2 equivalents of 1,2-dibromoethane | An excess of the alkylating agent minimizes the formation of the diether byproduct. |
Safety and Handling Precautions
The synthesis of this compound involves the use of hazardous chemicals that require strict adherence to safety protocols.
-
1,2-Dibromoethane: This compound is a known carcinogen and is toxic if inhaled, swallowed, or in contact with skin.[7][9] It should always be handled in a well-ventilated chemical fume hood.[6][8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]
-
4-Nitrophenol: This compound is toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant. It is also readily absorbed through the skin. Handle with appropriate gloves and eye protection.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All extractions and solvent removal should be performed in a fume hood.
Ensure that an eyewash station and safety shower are readily accessible.[8] All chemical waste should be disposed of in accordance with institutional and local regulations.
Characterization
The final product, this compound, is a solid at room temperature. Its identity and purity can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.
Molecular Formula: C₈H₈BrNO₃[4][10] Molecular Weight: 246.06 g/mol [4][10] CAS Number: 13288-06-7[4][10]
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying Williamson ether synthesis mechanism and adhering to the detailed procedural and safety guidelines, researchers can confidently produce this important synthetic intermediate for a variety of applications in chemical and pharmaceutical research.
References
- ACS Publications.
- Loba Chemie. 1,2-DIBROMOETHANE FOR SYNTHESIS MSDS. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Clutch Prep. Williamson Ether Synthesis Explained: Definition, Examples, Practice & Video Lessons. [Link]
- Homework.Study.com. It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture of.... [Link]
- Chemistry LibreTexts. 16.6: Multistep Synthesis. [Link]
- Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]
- Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. [Link]
- Science Learning Center, University of Colorado Boulder. Experiment: Synthesis of 1-Bromo-4-nitrobenzene. [Link]
- Chemistry LibreTexts. 3.11: Synthesis of Polysubstituted Benzenes. [Link]
- Organic Syntheses. m-BROMONITROBENZENE. [Link]
- Studylib. 1-Bromo-4-nitrobenzene Synthesis: Lab Experiment. [Link]
- Organic Syntheses. nitrobenzene. [Link]
- PubChem. This compound. [Link]
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Application Note: High-Purity Isolation of 1-(2-Bromoethoxy)-4-nitrobenzene via Optimized Silica Gel Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 1-(2-Bromoethoxy)-4-nitrobenzene, a key intermediate in pharmaceutical synthesis, using normal-phase column chromatography. The methodology is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable purification strategy. We delve into the fundamental principles governing the separation, offering a rationale for the selection of stationary and mobile phases. The step-by-step protocol is complemented by a data-driven approach to solvent system optimization using Thin-Layer Chromatography (TLC), and guidance on column packing, sample loading, elution, and fraction analysis.
Introduction: The Rationale for Chromatographic Purification
This compound is a versatile building block in organic synthesis, frequently employed in the development of novel pharmaceutical agents. Its molecular structure, featuring a polar nitro group and a bromoethoxy chain, imparts a moderate polarity that makes it an ideal candidate for purification by column chromatography.[1][2] Synthetic routes to this compound often yield a crude product containing unreacted starting materials, such as p-nitrophenol and 1,2-dibromoethane, as well as various side products.[3] Achieving high purity is paramount, as the presence of these impurities can compromise the yield and integrity of subsequent synthetic steps.
Column chromatography is a cornerstone technique for the purification of organic compounds, operating on the principle of differential partitioning of analytes between a stationary phase and a mobile phase.[4][5] By carefully selecting these two phases, it is possible to achieve a high degree of separation between the target compound and its impurities. This application note outlines a robust protocol for the purification of this compound using silica gel as the stationary phase and a non-polar solvent system as the mobile phase.
Foundational Principles of the Separation
The successful purification of this compound by column chromatography hinges on the principles of adsorption and polarity.[6] In normal-phase chromatography, a polar stationary phase, such as silica gel, is employed in conjunction with a less polar mobile phase.[7] The separation is driven by the differential adsorption of the components of the crude mixture onto the surface of the silica gel.
-
Stationary Phase: Silica gel is a highly porous, amorphous form of silicon dioxide with surface silanol (Si-OH) groups. These hydroxyl groups are polar and can form hydrogen bonds with polar functional groups of the molecules in the mixture being separated.[5]
-
Mobile Phase: The mobile phase, or eluent, is a solvent or mixture of solvents that flows through the column, carrying the sample with it.[8] The polarity of the mobile phase is a critical parameter; a more polar solvent will have a stronger affinity for the stationary phase, displacing the adsorbed compounds and causing them to move down the column more rapidly.[4]
-
Elution Order: In this system, non-polar compounds will have a weaker interaction with the silica gel and will therefore be eluted first. Conversely, more polar compounds will be more strongly adsorbed and will elute later.[9] this compound, with its nitro and ether functionalities, is more polar than the starting material 1,2-dibromoethane but potentially less polar than unreacted p-nitrophenol.
Pre-Chromatography: Optimizing the Mobile Phase with TLC
Prior to packing the column, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[8] TLC is a rapid and inexpensive technique that provides a preview of the separation that will be achieved on the column.[10] The goal is to find a solvent system that gives a retention factor (Rf) for the desired compound of approximately 0.2-0.4.[11]
Protocol for TLC Analysis:
-
Prepare TLC Plates: Use commercially available silica gel TLC plates.
-
Spot the Plate: Dissolve a small amount of the crude this compound mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing a small amount of the test solvent system. The chamber should be sealed to ensure a saturated atmosphere.
-
Visualize the Spots: After the solvent front has nearly reached the top of the plate, remove the plate and mark the solvent front. Visualize the spots under a UV lamp or by using a staining agent.[12]
-
Calculate Rf Values: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
A recommended starting solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate.[12] A reported successful eluent for the purification of this compound is 4% ethyl acetate in petroleum ether, which can serve as an excellent starting point for optimization.[3]
| Parameter | Description | Target Value |
| Stationary Phase | Silica Gel (60-200 µm particle size) | N/A |
| Mobile Phase | Ethyl Acetate in Hexane/Petroleum Ether | Optimized for Rf of 0.2-0.4 |
| Retention Factor (Rf) | (Distance traveled by compound) / (Distance traveled by solvent front) | 0.2 - 0.4 |
Detailed Protocol for Column Chromatography
This protocol is designed for the purification of approximately 7.5 g of crude this compound.[3] Adjust the scale of the column and solvent volumes as needed based on the amount of material to be purified.
Materials and Equipment
-
Glass chromatography column
-
Silica gel (60-200 µm)
-
Hexane or Petroleum Ether
-
Ethyl Acetate
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
Rotary evaporator
Column Packing (Wet Slurry Method)
Proper column packing is crucial to achieve good separation and avoid issues like band broadening and channeling.[13]
-
Prepare the Column: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Create the Slurry: In a beaker, create a slurry of silica gel in the chosen mobile phase (e.g., 4% ethyl acetate in hexane).
-
Pack the Column: Carefully pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Equilibrate the Column: Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica. Add another thin layer of sand to the top of the silica bed to protect the surface during sample loading.
Sample Loading
-
Dissolve the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Load the Sample: Carefully add the dissolved sample to the top of the column using a pipette.
-
Adsorb the Sample: Drain the solvent until the sample is adsorbed onto the top layer of sand.
Elution and Fraction Collection
The choice between isocratic and gradient elution depends on the complexity of the mixture.[14] For this purification, an isocratic elution with the optimized mobile phase is often sufficient.
-
Begin Elution: Carefully add the mobile phase to the top of the column, taking care not to disturb the sand layer.
-
Maintain Solvent Level: Continuously add more mobile phase to ensure the column does not run dry.
-
Collect Fractions: Begin collecting the eluent in a series of numbered test tubes or flasks.
-
Monitor the Separation: Periodically analyze the collected fractions by TLC to determine which fractions contain the purified product.
Product Isolation
-
Combine Fractions: Combine the fractions that contain the pure this compound, as determined by TLC analysis.
-
Remove Solvent: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Characterize the Product: Confirm the purity and identity of the final product using appropriate analytical techniques (e.g., NMR, melting point). The melting point of this compound is reported to be in the range of 62-65 °C.[15][16]
Workflow Visualization
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect mobile phase polarity. | Re-optimize the mobile phase using TLC. |
| Column was not packed properly. | Ensure the silica gel is packed evenly without cracks or channels. | |
| Compound Elutes Too Quickly | Mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate). |
| Compound Does Not Elute | Mobile phase is not polar enough. | Increase the proportion of the polar solvent. |
| Cracked Column Bed | Column ran dry. | Always keep the solvent level above the stationary phase. |
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for the purification of this compound using silica gel column chromatography. By understanding the underlying principles of the separation and employing a systematic approach to mobile phase optimization, researchers can consistently obtain high-purity material essential for downstream applications in drug discovery and development.
References
- Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
- Kromasil. (n.d.). Gradient or isocratic elution in preparative reversed phase HPLC.
- Column Chromatography. (n.d.). What are Different Types and How to Select Right Method.
- Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?
- PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
- Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography.
- Mastelf. (2025, February 19). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application?
- Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
- Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
- Columbia University. (n.d.). Column chromatography.
- PubChem. (n.d.). This compound.
- Aakash Institute. (n.d.). Column Chromatography – Principle, Elution, Procedure, Types, Applications, Practice Problems and FAQ.
- BYJU'S. (2020, July 22). Column Chromatography.
- Wikipedia. (n.d.). Column chromatography.
- ACS Publications. (2016, August 9). Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo.
- University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).
- University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC.
- Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1).
- CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose.
- Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?
- Unknown. (n.d.). column chromatography.pdf.
- PubChem. (n.d.). 1-Bromo-2-ethoxy-4-nitrobenzene.
- operachem. (2024, February 24). TLC-Thin Layer Chromatography.
- Reddit. (2023, January 7). Purification of strong polar and basic compounds.
- Unknown. (n.d.). Chromatographic Methods of Analysis.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- SIELC Technologies. (n.d.). Separation of 1-(2-Bromoethoxy)-2-ethoxybenzene on Newcrom R1 HPLC column.
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Applications of 1-(2-Bromoethoxy)-4-nitrobenzene in Material Science: A Detailed Guide for Researchers
This guide provides a comprehensive overview of the applications of 1-(2-Bromoethoxy)-4-nitrobenzene in material science. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile chemical intermediate. This document offers detailed application notes and step-by-step protocols for the synthesis and functionalization of various materials.
Introduction
This compound (CAS No. 13288-06-7) is a valuable bifunctional molecule in the field of material science.[1] Its structure, featuring a reactive bromoethoxy group and an electron-withdrawing nitrobenzene moiety, allows for its use as a versatile building block and functionalizing agent. The bromoethoxy group is particularly amenable to nucleophilic substitution reactions, such as the Williamson ether synthesis, enabling the covalent attachment of the 4-nitrophenoxy group to a wide range of substrates.[2] The nitro group, on the other hand, can be readily reduced to an amine, which can then be further modified, for example, through diazotization to form azo dyes.[3] This dual functionality makes this compound a key intermediate in the development of advanced materials, including functionalized polymers, surface-modified nanoparticles, UV absorbers, and electroactive materials.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈BrNO₃ | [4] |
| Molecular Weight | 246.06 g/mol | [4] |
| Appearance | Solid | [5] |
| CAS Number | 13288-06-7 | [4] |
Application 1: Functionalization of Polymers with Pendant 4-Nitrophenoxy Groups
The reactive bromoethoxy group of this compound allows for its straightforward attachment to polymers containing hydroxyl groups via the Williamson ether synthesis. This method is particularly useful for modifying the properties of common polymers like polyvinyl alcohol (PVA), imparting new functionalities derived from the nitrophenoxy moiety.
Protocol: Functionalization of Polyvinyl Alcohol (PVA)
This protocol details the functionalization of PVA with this compound to yield PVA with pendant 4-nitrophenoxy groups. The reaction is carried out under basic conditions to deprotonate the hydroxyl groups of PVA, making them nucleophilic.
Materials:
-
Polyvinyl alcohol (PVA)
-
This compound
-
Sodium hydroxide (NaOH)
-
Anhydrous Dimethylformamide (DMF)
-
Methanol
-
Dialysis tubing (if required for purification)
Procedure:
-
Preparation of PVA Solution:
-
Prepare a 4% (w/v) solution of PVA in deionized water by slowly adding 4 g of PVA to 100 mL of water while stirring and heating to 80-90°C until the PVA is fully dissolved.[6] Allow the solution to cool to room temperature.
-
-
Activation of PVA:
-
To the PVA solution, add a solution of NaOH (1.2 g in 10 mL of water) dropwise with stirring. This deprotonates a portion of the hydroxyl groups on the PVA backbone, forming alkoxides.
-
-
Functionalization Reaction:
-
In a separate flask, dissolve this compound (3.0 g) in 20 mL of anhydrous DMF.
-
Add the this compound solution dropwise to the activated PVA solution under vigorous stirring.
-
Heat the reaction mixture to 60°C and maintain for 24 hours.
-
-
Purification:
-
Cool the reaction mixture to room temperature and precipitate the functionalized polymer by slowly adding it to a large volume of methanol with stirring.
-
Filter the precipitate and wash thoroughly with methanol to remove unreacted reagents.
-
For higher purity, the polymer can be redissolved in a minimal amount of water and purified by dialysis against deionized water for 48 hours.
-
Finally, the purified polymer is isolated by freeze-drying.
-
Causality Behind Experimental Choices:
-
The use of a base (NaOH) is crucial to deprotonate the hydroxyl groups of PVA, making them sufficiently nucleophilic to attack the electrophilic carbon of the bromoethoxy group.
-
DMF is used as a solvent to ensure the solubility of both the polar PVA and the less polar this compound.
-
Heating the reaction mixture increases the reaction rate of the Sₙ2 reaction.
-
Precipitation in methanol is an effective way to separate the polymer from the low molecular weight impurities. Dialysis is a more rigorous purification method to remove any remaining small molecules.
Application 2: Surface Functionalization of Silica Nanoparticles
The ability to modify the surface of nanoparticles is critical for their application in various fields, including drug delivery, catalysis, and sensing. This compound can be used to functionalize silica nanoparticles that have been pre-treated to introduce reactive amine groups on their surface.
Protocol: Two-Step Surface Functionalization of Silica Nanoparticles
This protocol describes a two-step process for the surface functionalization of silica nanoparticles. The first step involves the introduction of amine groups using (3-aminopropyl)triethoxysilane (APTES), followed by the reaction with this compound.
Materials:
-
Silica nanoparticles (SiO₂)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
This compound
-
Anhydrous toluene
-
Ethanol
-
Triethylamine (Et₃N)
Procedure:
Step 1: Amination of Silica Nanoparticles
-
Activation of Silica Nanoparticles:
-
Disperse 1 g of silica nanoparticles in 50 mL of anhydrous toluene and sonicate for 15 minutes.
-
Heat the suspension to reflux for 1 hour to remove any adsorbed water.
-
-
Silylation:
-
Cool the suspension to room temperature and add 1 mL of APTES.
-
Reflux the mixture for 24 hours under a nitrogen atmosphere.
-
Cool the suspension and collect the amine-functionalized silica nanoparticles by centrifugation.
-
Wash the nanoparticles three times with toluene and then three times with ethanol to remove unreacted APTES.
-
Dry the amine-functionalized silica nanoparticles in a vacuum oven at 60°C overnight.[4][7]
-
Step 2: Attachment of 4-Nitrophenoxy Groups
-
Reaction Setup:
-
Disperse 500 mg of the amine-functionalized silica nanoparticles in 30 mL of anhydrous toluene.
-
Add 1 g of this compound and 1 mL of triethylamine to the suspension.
-
-
Reaction:
-
Heat the mixture to 80°C and stir for 48 hours under a nitrogen atmosphere.
-
-
Purification:
-
Cool the reaction mixture and collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles extensively with toluene and ethanol to remove unreacted reagents and byproducts.
-
Dry the final product in a vacuum oven at 60°C.
-
Causality Behind Experimental Choices:
-
APTES is a common silane coupling agent used to introduce primary amine groups onto the surface of silica and other oxide materials. The ethoxy groups of APTES react with the surface silanol groups of the silica nanoparticles.
-
Triethylamine is a non-nucleophilic base used to scavenge the HBr that is formed during the reaction between the amine-functionalized silica and this compound, driving the reaction to completion.
-
The use of anhydrous solvents and a nitrogen atmosphere is important to prevent the hydrolysis of the silane coupling agent and to avoid side reactions.
Application 3: Synthesis of Azo Dyes
The nitro group of this compound can be chemically reduced to a primary amine. This amine can then be converted into a diazonium salt, which can subsequently be coupled with an electron-rich aromatic compound (e.g., a phenol or an aniline) to produce an azo dye. Azo dyes are a large and important class of colored compounds with applications in textiles, printing, and as pH indicators.
Protocol: Two-Step Synthesis of an Azo Dye
This protocol outlines the synthesis of an azo dye starting from this compound. The first step is the reduction of the nitro group, and the second step is the diazotization and coupling reaction.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Sodium nitrite (NaNO₂)
-
2-Naphthol
-
Ethanol
-
Dichloromethane
Procedure:
Step 1: Reduction of the Nitro Group
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2.46 g of this compound in 50 mL of ethanol.
-
In a separate beaker, prepare a solution of 8.5 g of SnCl₂·2H₂O in 20 mL of concentrated HCl.
-
-
Reduction:
-
Slowly add the SnCl₂ solution to the solution of this compound with stirring.
-
Heat the mixture to reflux for 2 hours.
-
-
Work-up:
-
Cool the reaction mixture and neutralize it by the slow addition of a concentrated NaOH solution until the pH is approximately 8-9.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain 4-(2-bromoethoxy)aniline.
-
Step 2: Diazotization and Azo Coupling
-
Diazotization:
-
Dissolve the 4-(2-bromoethoxy)aniline (2.16 g) in a mixture of 5 mL of concentrated HCl and 10 mL of water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (0.7 g in 5 mL of water) dropwise, keeping the temperature below 5°C. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.[3]
-
-
Coupling:
-
In a separate beaker, dissolve 1.44 g of 2-naphthol in 20 mL of a 10% NaOH solution and cool to 0-5°C.
-
Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. A colored precipitate should form immediately.[8]
-
Continue stirring in the ice bath for 30 minutes.
-
-
Isolation:
-
Collect the azo dye by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure dye.
-
Causality Behind Experimental Choices:
-
Tin(II) chloride in concentrated HCl is a classic and effective reagent for the reduction of aromatic nitro groups to amines.
-
The diazotization reaction must be carried out at low temperatures (0-5°C) because diazonium salts are unstable and can decompose at higher temperatures.
-
The coupling reaction is performed under basic conditions to deprotonate the 2-naphthol, making it a more powerful nucleophile for the electrophilic diazonium salt.
Application 4: Precursor for UV-Absorbing and Electroactive Polymers
The unique electronic properties of the 4-nitrophenoxy group make it a candidate for incorporation into polymers designed to absorb UV radiation or exhibit electroactivity. The bromoethoxy group provides a convenient handle for polymerization or grafting onto a polymer backbone.
Conceptual Protocol: Synthesis of a Poly(vinyl ether) with Pendant 4-Nitrophenoxy Groups for UV-Absorbing Applications
This protocol describes a conceptual pathway for the synthesis of a poly(vinyl ether) where the pendant groups are 4-nitrophenoxyethyl moieties. Such polymers are expected to exhibit UV-absorbing properties due to the presence of the nitroaromatic chromophore.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
A suitable cationic initiator (e.g., a Lewis acid like BF₃·OEt₂)
Procedure:
-
Monomer Synthesis (Conceptual):
-
The vinyl ether monomer, 1-(2-vinyloxyethoxy)-4-nitrobenzene, could be synthesized by the dehydrobromination of this compound using a strong, non-nucleophilic base like potassium tert-butoxide in an inert solvent like THF.
-
-
Cationic Polymerization:
-
The polymerization of the vinyl ether monomer would be initiated by a cationic initiator in an anhydrous solvent at low temperatures to control the polymerization.[9]
-
The reaction would be terminated by the addition of a quenching agent like methanol.
-
The resulting polymer would be purified by precipitation in a non-solvent.
-
Conceptual Protocol: Synthesis of an Electroactive Polymer
The amino derivative of this compound, synthesized in the first step of the azo dye protocol, can potentially be used as a monomer for the synthesis of an electroactive polymer through electropolymerization.
Materials:
-
4-(2-Bromoethoxy)aniline
-
Anhydrous acetonitrile
-
A supporting electrolyte (e.g., tetrabutylammonium perchlorate)
-
An electrochemical cell with working, counter, and reference electrodes
Procedure:
-
Electropolymerization:
-
A solution of 4-(2-bromoethoxy)aniline and the supporting electrolyte in acetonitrile would be prepared.
-
The electropolymerization would be carried out by cycling the potential of the working electrode in a range where the monomer is oxidized. This would lead to the formation of a polymer film on the electrode surface.[10]
-
The thickness and properties of the polymer film could be controlled by the number of cycles and the scan rate.
-
Conclusion
This compound is a highly versatile and valuable compound in material science. Its dual functionality allows for a wide range of chemical transformations, enabling the synthesis and modification of polymers and nanoparticles with tailored properties. The protocols and application notes provided in this guide offer a starting point for researchers to explore the potential of this compound in developing novel materials for a variety of applications, from functional coatings and advanced composites to sensors and electronic devices.
References
- Ningbo Inno Pharmchem Co., Ltd. Innovating with this compound: Applications in Material Science and Beyond.
- PubChem. This compound. National Center for Biotechnology Information.
- Surface modification of the silica nanoparticles using 3-aminopropyltriethoxysilane. ResearchGate.
- Effect of (3-Aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion. National Institutes of Health.
- Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. The Chinese University of Hong Kong.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Publications.
- Electroactive Polymers Obtained by Conventional and Non-Conventional Technologies. National Institutes of Health.
- Preparation and characterization of alkylated poly(vinyl alcohol) hydrogels using alkyl halides. PubMed.
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Use of 1-(2-Bromoethoxy)-4-nitrobenzene in the formulation of UV absorbers
Application Notes & Protocols
Topic: Strategic Use of 1-(2-Bromoethoxy)-4-nitrobenzene in the Development of Advanced UV Absorbers
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Modern Approach to UV Protection
The relentless exposure of materials to ultraviolet (UV) radiation instigates photodegradation, a process that compromises the integrity, appearance, and lifespan of polymers, coatings, and even pharmaceutical formulations.[1] The inclusion of UV absorbers is a critical strategy to combat this damage.[2] These molecules function by preferentially absorbing damaging UV radiation and dissipating it as harmless thermal energy.[3] However, a significant challenge with traditional, low-molecular-weight UV absorbers is their tendency to migrate and leach out of the host material over time, diminishing long-term protection.[4]
This guide introduces This compound (CAS No. 13288-06-7) as a pivotal building block for synthesizing next-generation, high-performance UV absorbers. Its unique bifunctional nature—a potent nitroaromatic chromophore for UV absorption and a reactive bromoethoxy group for covalent linkage—offers a sophisticated solution to the problem of permanence.[4][5] By tethering the UV-absorbing moiety directly to a polymer backbone or another functional molecule, we can create additives that provide durable, non-leaching photoprotection. This document provides the scientific rationale and detailed protocols for leveraging this versatile intermediate in the design and evaluation of novel UV-absorbing systems.
Physicochemical & Safety Profile of the Core Intermediate
A thorough understanding of the starting material is fundamental to its effective and safe application. This compound is a stable, crystalline solid at room temperature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 13288-06-7 | [6][7] |
| Molecular Formula | C₈H₈BrNO₃ | [7] |
| Molecular Weight | 246.06 g/mol | [7] |
| Melting Point | 62-65 °C | [6][8] |
| Boiling Point | 170 °C / 0.5 mmHg | [6][8] |
| Appearance | Light yellow solid | [9] |
| Solubility | Slightly soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate | [6][8] |
Safety and Handling: As a laboratory chemical, proper handling is paramount. This compound is classified as an irritant, causing skin and serious eye irritation.[7][10] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10] Refer to the Safety Data Sheet (SDS) for comprehensive handling and emergency procedures.
The Mechanism: How the Nitroaromatic Core Functions
The efficacy of this compound as a precursor for UV absorbers stems from its nitroaromatic structure. The nitro group (-NO₂) is a strong electron-withdrawing group that, when conjugated with the benzene ring, creates a chromophore that strongly absorbs energy in the UV portion of the electromagnetic spectrum.[11][12] Upon absorbing a UV photon, the molecule is promoted to an excited electronic state. It then rapidly and efficiently relaxes back to the ground state, dissipating the absorbed energy primarily as heat, thereby preventing the high-energy photon from cleaving bonds within the host material.[13]
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Application Notes and Protocols: 1-(2-Bromoethoxy)-4-nitrobenzene as a Versatile Intermediate for Advanced Electronic Materials
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the synthesis, characterization, and application of 1-(2-Bromoethoxy)-4-nitrobenzene (CAS No. 13288-06-7). This bifunctional molecule serves as a critical intermediate in the development of high-performance organic electronic materials. Its unique structure, featuring a reactive bromoethoxy linker and an electron-deficient nitrophenyl core, makes it an invaluable building block for sophisticated molecular architectures. We present detailed, field-proven protocols for its synthesis via Williamson ether synthesis and its subsequent use in constructing precursors for electro-optic (EO) polymers and other advanced materials. This guide is intended for researchers and scientists in materials science, organic chemistry, and drug development who are focused on creating next-generation electronic and photonic devices.
Introduction: The Strategic Importance of a Bifunctional Intermediate
In the pursuit of novel organic materials for electronics and photonics, the design of molecular intermediates is of paramount importance. This compound is a prime example of a strategically designed building block.[1] Its value lies in its dual functionality:
-
The Nitrophenyl Core: The nitro group is a strong electron-withdrawing group, which polarizes the aromatic ring. This feature is fundamental for creating "push-pull" systems essential for materials with nonlinear optical (NLO) properties.[2][3] This core can be further modified, for instance, by reducing the nitro group to an amine, opening pathways to hole-transport materials used in Organic Light-Emitting Diodes (OLEDs).[4]
-
The Bromoethoxy Linker: The terminal bromine atom on the flexible ethoxy chain serves as an excellent leaving group for nucleophilic substitution reactions. This allows for the covalent attachment of the nitrophenyl unit to other molecular components, such as electron-donor moieties or polymerizable groups, with high efficiency and control.
This combination makes this compound a key precursor for materials used in electro-optic modulators, organic semiconductors, and advanced display technologies.[1]
Physicochemical Properties and Safety Data
Accurate characterization and safe handling are prerequisites for successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 13288-06-7 | [5][6][7] |
| Molecular Formula | C₈H₈BrNO₃ | [5][6][7] |
| Molecular Weight | 246.06 g/mol | [5][6][7] |
| Appearance | Light yellow solid | [8] |
| IUPAC Name | This compound | [7] |
| Synonyms | 2-bromoethyl 4-nitrophenyl ether, 2-(4-Nitrophenoxy)ethyl bromide | [5][9] |
Safety and Handling:
This compound is classified as an irritant.[7][10]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][11]
-
Precautions: Always handle this compound in a well-ventilated fume hood.[12] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[10][12] Avoid inhalation of dust and contact with skin and eyes.[12] In case of exposure, follow standard first-aid measures.[11][12] Store in a cool, dry place away from strong oxidizing agents.[12]
Protocol 1: Synthesis via Williamson Ether Synthesis
The most reliable and scalable method for preparing this compound is the Williamson ether synthesis.[13][14] This reaction proceeds via an Sɴ2 mechanism, where the phenoxide ion of 4-nitrophenol acts as a nucleophile, attacking the primary carbon of 1,2-dibromoethane.[13][15][16] Using a large excess of 1,2-dibromoethane is crucial to minimize the formation of the symmetrical diether byproduct.
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Application Notes & Protocols: Strategic Use of 1-(2-Bromoethoxy)-4-nitrobenzene in Nucleophilic Substitution for Advanced Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic application of 1-(2-Bromoethoxy)-4-nitrobenzene in nucleophilic substitution reactions. We delve into the mechanistic principles governing its reactivity, present validated, step-by-step protocols for its use with various nucleophiles, and offer field-proven insights for reaction optimization and troubleshooting. The unique bifunctional nature of this reagent, featuring a highly reactive primary alkyl bromide and an electronically activated aromatic ring, makes it a versatile building block for constructing complex molecular architectures, particularly in the synthesis of novel heterocycles and pharmaceutical intermediates.
Introduction: The Molecular Logic of this compound
This compound is a powerful bifunctional reagent whose utility stems from two distinct, yet electronically coupled, reactive centers.
-
The Primary Alkyl Bromide: The bromoethoxy moiety serves as a classic electrophile for bimolecular nucleophilic substitution (SN2) reactions. As a primary halide, it is sterically unhindered, favoring a backside attack by a wide range of nucleophiles.[1][2][3] The reaction proceeds efficiently, forming stable C-O, C-N, and C-S bonds.
-
The Activated Aromatic Ring: The 4-nitro group is a potent electron-withdrawing group. Its presence deactivates the benzene ring towards electrophilic substitution but critically activates it for Nucleophilic Aromatic Substitution (SNAr).[4][5][6] This activation is achieved by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance, thereby lowering the activation energy for the substitution of groups at the ortho and para positions.[7][8]
This dual reactivity allows for sequential and selective functionalization, making it an invaluable tool in multi-step synthesis. Under standard SN2 conditions, reactions occur selectively at the bromoethyl chain.
Mechanistic Foundations: Causality Behind Experimental Choices
A deep understanding of the underlying reaction mechanisms is paramount for successful protocol design and optimization. The reactivity of this compound is primarily governed by the SN2 pathway at the aliphatic chain.
The SN2 Pathway: A Workhorse Reaction
The reaction of the bromoethoxy group with a nucleophile is a concerted, single-step process.[1][9] The nucleophile attacks the carbon atom bonded to the bromine, and simultaneously, the bromide ion departs as the leaving group.
Caption: General SN2 mechanism at the bromoethoxy group.
Key Factors Influencing SN2 Reactions:
-
Nucleophile: Stronger, less sterically hindered nucleophiles result in faster reaction rates. The pKa of the conjugate acid is a good indicator of nucleophilicity (for nucleophiles of the same atom type).
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO) are ideal. They solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophilic anion, leaving it "naked" and highly reactive.
-
Base: For neutral nucleophiles like amines, thiols, or phenols, a non-nucleophilic base is required to either deprotonate the nucleophile, generating a more potent anionic nucleophile, or to act as an acid scavenger for the HBr byproduct.
The SNAr Pathway: Activating the Aromatic Core
While the primary focus of this guide is on the bromoethoxy group, it is crucial to recognize the potential of the aromatic ring. The strong electron-withdrawing nitro group stabilizes the intermediate Meisenheimer complex, making SNAr feasible, typically for displacing a leaving group (like a halide) directly on the ring.[4][5][6]
Caption: SNAr mechanism showing nitro group stabilization.
Core Application Protocols
The following protocols are designed as robust starting points for synthesis and can be adapted based on the specific properties of the nucleophile.
Safety First: this compound is an irritant and a potential alkylating agent. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Protocol 1: O-Alkylation (Williamson Ether Synthesis)
This protocol describes the synthesis of an aryl ether, a common structural motif in pharmaceuticals, by reacting this compound with a phenolic nucleophile.
-
Causality: We use potassium carbonate (K₂CO₃) as a mild, inexpensive base to deprotonate the phenol, forming the more nucleophilic phenoxide in situ.[1][3] DMF is chosen as the solvent to facilitate the SN2 reaction. An elevated temperature increases the reaction rate.
Step-by-Step Methodology:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the desired phenol (1.0 eq.), potassium carbonate (2.0 eq.), and this compound (1.1 eq.).
-
Add anhydrous DMF (approx. 0.2 M concentration relative to the phenol).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: S-Alkylation (Thioether Synthesis)
This protocol details the formation of a thioether by reacting with a thiol nucleophile.
-
Causality: Thiols are generally more acidic and more nucleophilic than their corresponding alcohols.[10] A base like potassium carbonate is sufficient to generate the highly nucleophilic thiolate anion. The reaction is typically very fast, even at room temperature.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the thiol (1.0 eq.) and potassium carbonate (1.5 eq.) in anhydrous acetonitrile (MeCN) (approx. 0.2 M).
-
Stir the mixture at room temperature for 15 minutes to pre-form the thiolate.
-
Add a solution of this compound (1.05 eq.) in a small amount of MeCN dropwise to the stirring mixture.
-
Stir the reaction at room temperature. The reaction is often complete within 1-3 hours. Monitor by TLC.
-
Once complete, filter off the inorganic salts and wash the filter cake with MeCN.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude thioether, which can be purified by column chromatography.
Protocol 3: N-Alkylation (Amine Synthesis)
This protocol describes the alkylation of a primary or secondary amine.
-
Causality: Amines are good nucleophiles. However, the product of the initial alkylation (a secondary amine from a primary amine) is often more nucleophilic than the starting material, leading to a potential side reaction of over-alkylation.[11][12] To mitigate this, a large excess of the starting amine is often used to favor the mono-alkylation product statistically. Alternatively, using exactly one equivalent of the amine with a non-nucleophilic base to scavenge the HBr byproduct can provide better control.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq.) in anhydrous acetonitrile (0.2 M), add the desired primary or secondary amine (1.2 eq.) and potassium carbonate (2.0 eq.).[12]
-
Stir the reaction mixture at 60 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted amine.
Data Presentation: Comparative Reaction Parameters
The following table summarizes typical conditions for the nucleophilic substitution reactions described. Yields are representative and will vary based on the specific substrate used.
| Nucleophile Class | Example Nucleophile | Base (eq.) | Solvent | Temp (°C) | Typical Time (h) | Approx. Yield (%) |
| Phenol | 4-Methoxyphenol | K₂CO₃ (2.0) | DMF | 80 | 6 | 85-95% |
| Thiol | 4-Nitrothiophenol[13] | K₂CO₃ (1.5) | MeCN | 25 | 2 | >95% |
| Amine | Piperidine | K₂CO₃ (2.0) | MeCN | 60 | 4 | 90-98% |
Troubleshooting & Optimization
Caption: Logic flowchart for troubleshooting common issues.
References
- Mitsunobu Reaction. Organic Chemistry Portal. [Link]
- Williamson ether synthesis. Wikipedia. [Link]
- Mitsunobu Reaction. Chemistry Steps. [Link]
- Williamson Ether Synthesis. Chemistry Steps. [Link]
- Nitro as a leaving group in an aromatic ring. Chemistry Stack Exchange. [Link]
- Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PubMed Central (PMC). [Link]
- Williamson ether synthesis (video). Khan Academy. [Link]
- Williamson Ether Synthesis. ChemTalk. [Link]
- Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]
- Nucleophilic arom
- Nucleophilic Substitutions on Aromatic Systems. Chemistry LibreTexts. [Link]
- Safety Data Sheet for 1-(2-Bromoethyl)-4-nitrobenzene. Thermo Fisher Scientific. [Link]
- Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
- Reactions of Amines. Jasperse Chemistry. [Link]
- Nucleophilic Reactions of Benzene Deriv
- Thiol-thiol cross-clicking using bromo-ynone reagents. National Institutes of Health (NIH). [Link]
- 4-Nitrothiophenol. Wikipedia. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
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- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 4-Nitrothiophenol - Wikipedia [en.wikipedia.org]
The Strategic Utility of 1-(2-Bromoethoxy)-4-nitrobenzene in the Synthesis of Heterocyclic Pharmaceutical Intermediates
Introduction
In the landscape of pharmaceutical development, the efficient construction of complex molecular architectures is paramount. The starting material, 1-(2-bromoethoxy)-4-nitrobenzene (CAS No: 13288-06-7), represents a versatile and strategically important building block for the synthesis of a variety of pharmaceutical intermediates.[1][2][3][4] Its bifunctional nature, possessing both a reactive alkyl bromide and an electronically modifiable nitroarene moiety, allows for a stepwise and controlled elaboration into valuable heterocyclic scaffolds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of key pharmaceutical intermediates from this readily accessible precursor. We will delve into the underlying chemical principles, provide validated, step-by-step protocols, and offer insights into the causality behind experimental choices.
The core synthetic strategy presented herein revolves around a pivotal transformation: the reduction of the nitro group to a primary amine. This unlocks a plethora of subsequent cyclization and substitution reactions, primarily leading to the formation of morpholine and benzoxazine derivatives. These heterocyclic motifs are prevalent in a vast array of clinically significant drugs, underscoring the importance of mastering their synthesis.[5][6]
Core Synthetic Pathway: From Nitroarene to Key Aniline Intermediate
The journey from this compound to valuable pharmaceutical scaffolds begins with the selective reduction of the nitro group to form 4-(2-bromoethoxy)aniline. This transformation is critical as the resulting aniline is a versatile nucleophile, enabling a wide range of subsequent chemical modifications.
Diagram: Overall Synthetic Strategy
Caption: General synthetic routes from this compound.
Part 1: Synthesis of the Key Intermediate: 4-(2-Bromoethoxy)aniline
The reduction of the nitro group in this compound to an amine is a foundational step. Several methods are effective for this transformation; however, catalytic hydrogenation is often preferred due to its clean reaction profile and the formation of water as the only byproduct. An alternative, reliable method is the use of tin(II) chloride in an acidic medium.
Protocol 1: Catalytic Hydrogenation for the Synthesis of 4-(2-Bromoethoxy)aniline
This protocol is adapted from established procedures for the reduction of aromatic nitro compounds.[7]
Rationale: Palladium on carbon is a highly efficient catalyst for the reduction of nitro groups in the presence of hydrogen gas. The reaction is typically carried out in an alcohol solvent, such as ethanol or methanol, which readily dissolves the starting material and facilitates the interaction with the catalyst surface.
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles | Role |
| This compound | 246.06 | 10.0 g | 0.0406 | Starting Material |
| Palladium on Carbon (10 wt. %) | N/A | 1.0 g | N/A | Catalyst |
| Ethanol | 46.07 | 200 mL | N/A | Solvent |
| Hydrogen (H₂) | 2.02 | Balloon or 50 psi | Excess | Reducing Agent |
Step-by-Step Methodology:
-
Reaction Setup: To a 500 mL hydrogenation flask or a suitable Parr shaker vessel, add this compound (10.0 g, 0.0406 mol) and ethanol (200 mL).
-
Catalyst Addition: Carefully add 10% palladium on carbon (1.0 g) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the catalyst in air.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Pressurize the vessel to 50 psi with hydrogen or, for smaller-scale reactions, maintain a positive pressure with a hydrogen-filled balloon.
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting material. The reaction is typically complete within 3-5 hours.[7]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (50 mL) to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude 4-(2-bromoethoxy)aniline can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the product as a solid.
Expected Outcome: A high yield of 4-(2-bromoethoxy)aniline, which can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Synthesis of Morpholine Derivatives
Morpholine and its derivatives are key structural motifs in a number of blockbuster drugs, including the antidepressant Viloxazine and the anticancer agent Gefitinib.[5][8] The intermediate, 4-(2-bromoethoxy)aniline, is well-suited for the synthesis of N-arylmorpholines.
Protocol 2: Synthesis of 4-(4-Aminophenyl)morpholine
This protocol involves an intermolecular nucleophilic substitution followed by an intramolecular cyclization.
Rationale: The synthesis proceeds in a two-step, one-pot fashion. First, the primary amine (in this case, ammonia or a protected form) displaces the bromide. The subsequent reduction of the nitro group to an aniline, as described in Protocol 1, sets the stage for the key intramolecular cyclization. The aniline nitrogen is a potent nucleophile that can displace the newly introduced leaving group (from the bromoethoxy moiety) to form the morpholine ring.
Caption: Synthetic pathway to 4-(4-aminophenyl)morpholine.
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles | Role |
| 4-(2-Bromoethoxy)aniline | 216.08 | 5.0 g | 0.0231 | Starting Material |
| Ethanolamine | 61.08 | 1.7 g (1.68 mL) | 0.0278 | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 6.4 g | 0.0463 | Base |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | N/A | Solvent |
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-(2-bromoethoxy)aniline (5.0 g, 0.0231 mol) in DMF (100 mL).
-
Reagent Addition: Add ethanolamine (1.7 g, 0.0278 mol) and potassium carbonate (6.4 g, 0.0463 mol) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 4-(4-aminophenyl)morpholine.
Expert Insight: The choice of a high-boiling polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the ethanolamine. The excess base is crucial for both the initial substitution and the subsequent intramolecular cyclization.
Part 3: Synthesis of Benzoxazine Intermediates
Benzoxazines are another class of heterocyclic compounds with significant applications in both medicinal chemistry and material science.[5][9] They can be synthesized from anilines, phenols, and formaldehyde through a Mannich-type condensation reaction.
Protocol 3: Synthesis of a Benzoxazine Derivative
This protocol outlines a general procedure for the synthesis of a benzoxazine derivative from 4-(2-bromoethoxy)aniline.
Rationale: The reaction proceeds via the formation of an iminium ion from the aniline and formaldehyde, which is then attacked by a phenol to form a Mannich base. Subsequent intramolecular cyclization with the elimination of water yields the benzoxazine ring.
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles | Role |
| 4-(2-Bromoethoxy)aniline | 216.08 | 4.32 g | 0.02 | Starting Material |
| Phenol | 94.11 | 1.88 g | 0.02 | Co-reactant |
| Paraformaldehyde | (30.03)n | 1.2 g | 0.04 (as CH₂O) | Formaldehyde source |
| 1,4-Dioxane | 88.11 | 50 mL | N/A | Solvent |
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 4-(2-bromoethoxy)aniline (4.32 g, 0.02 mol), phenol (1.88 g, 0.02 mol), and paraformaldehyde (1.2 g, 0.04 mol as CH₂O).
-
Solvent Addition: Add 1,4-dioxane (50 mL) to the flask.
-
Reaction Conditions: Heat the mixture to reflux (approximately 101 °C) for 6-8 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: The crude residue is purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.
Trustworthiness and Self-Validation: The protocols described are based on well-established and fundamental organic reactions.[5][9] The successful synthesis of the target intermediates can be validated at each step using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis. The expected spectral data for these compounds will be consistent with their proposed structures.
Conclusion
This compound is a cost-effective and highly versatile starting material for the synthesis of valuable pharmaceutical intermediates. The strategic sequence of nitro group reduction followed by transformations at the bromoethoxy moiety provides a reliable and scalable route to important heterocyclic scaffolds such as morpholines and benzoxazines. The protocols detailed in this application note offer a solid foundation for researchers to explore the synthesis of novel drug candidates and to develop robust manufacturing processes for active pharmaceutical ingredients.
References
- PubChem Compound Summary for CID 235987, this compound.
- Innovating with this compound: Applications in Material Science and Beyond. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Morpholine synthesis. Organic Chemistry Portal. [Link]
- Synthesis and Ring-Opening Polymerization of Mono-Benzoxazines Based on 2-(2-Hydroxyethoxy)phenol and Aniline/Furfurylamine. PubMed. [Link]
- Viloxazine. PubChem. [Link]
Sources
- 1. This compound | C8H8BrNO3 | CID 235987 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Morpholine synthesis [organic-chemistry.org]
- 7. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
- 8. Viloxazine | C13H19NO3 | CID 5666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and Ring-Opening Polymerization of Mono-Benzoxazines Based on 2-(2-Hydroxyethoxy)phenol and Aniline/Furfurylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Role of 1-(2-Bromoethoxy)-4-nitrobenzene in Agrochemical Synthesis
Introduction: A Versatile Building Block for Modern Crop Protection
In the continuous pursuit of effective and selective agrochemicals, the synthetic chemist's toolbox is ever-expanding with versatile molecular scaffolds. Among these, 1-(2-Bromoethoxy)-4-nitrobenzene (CAS No. 13288-06-7) has emerged as a pivotal intermediate, particularly in the synthesis of herbicides, fungicides, and insecticides.[1] Its unique bifunctional nature, possessing both a reactive bromoethyl group and an electron-withdrawing nitro-substituted phenyl ring, offers a strategic advantage in constructing complex agrochemical entities.
This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols for its application, and present visual workflows to elucidate the key chemical transformations.
Physicochemical Properties and Synthetic Rationale
Before delving into specific applications, it is crucial to understand the inherent chemical characteristics of this compound that underpin its utility.
| Property | Value | Reference |
| Molecular Formula | C₈H₈BrNO₃ | [2] |
| Molecular Weight | 246.06 g/mol | [2] |
| Appearance | Off-white to pale yellow solid | [1] |
| Melting Point | 40-44 °C | [1] |
| Solubility | Soluble in organic solvents like acetone, ethanol, and chloroform; insoluble in water. | [1] |
The synthetic versatility of this molecule is primarily attributed to two key features:
-
The Bromoethoxy Moiety : The terminal bromine atom on the ethoxy chain serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the facile introduction of the 2-(4-nitrophenoxy)ethyl group into a wide range of molecules.
-
The 4-Nitrophenyl Group : The strongly electron-withdrawing nitro group (-NO₂) deactivates the benzene ring towards electrophilic substitution but, more importantly, activates it for nucleophilic aromatic substitution (SNAr). Furthermore, the nitro group can be readily reduced to an amino group (-NH₂), which is a common pharmacophore in many bioactive molecules and a versatile handle for further derivatization.
These features make this compound a prime candidate for the Williamson ether synthesis, a cornerstone reaction in the synthesis of diaryl ethers, a class of compounds with significant herbicidal activity.
Core Application: Synthesis of Nitrodiphenyl Ether Herbicides
The most prominent application of this compound in the agrochemical sector is in the synthesis of nitrodiphenyl ether herbicides. These herbicides are known to inhibit protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death.
A prime example of a nitrodiphenyl ether herbicide is Bifenox . While direct synthesis of Bifenox from this compound is not the most common industrial route, a closely related analogue can be synthesized to illustrate the principle of the Williamson ether synthesis.
Workflow for the Synthesis of a Bifenox Analogue
The following workflow outlines the synthesis of a Bifenox analogue, showcasing the utility of this compound.
Caption: Synthetic workflow for a Bifenox analogue.
Detailed Protocol: Synthesis of 2,4-Dichloro-1-(2-(4-nitrophenoxy)ethoxy)benzene
This protocol details the laboratory-scale synthesis of a Bifenox analogue via the Williamson ether synthesis, a method frequently employed for creating the diaryl ether linkage found in this class of herbicides.
Materials and Equipment:
-
This compound
-
2,4-Dichlorophenol
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup : In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4-dichlorophenol (1.63 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent and Reagent Addition : Add 50 mL of anhydrous DMF to the flask. Stir the mixture at room temperature for 15 minutes to form the potassium salt of the phenol. To this suspension, add this compound (2.46 g, 10 mmol).
-
Reaction Execution : Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 6-8 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system).
-
Work-up : After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of cold water and extract with ethyl acetate (3 x 50 mL).
-
Purification : Combine the organic extracts and wash with water (2 x 50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Isolation and Characterization : The resulting crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2,4-dichloro-1-(2-(4-nitrophenoxy)ethoxy)benzene. The structure of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Potential Applications in Fungicide and Insecticide Synthesis
While the primary application of this compound is in herbicide synthesis, its reactive nature makes it a plausible intermediate for the synthesis of certain fungicides and insecticides.
Conceptual Pathway to Fungicidal Scaffolds
The 2-(4-nitrophenoxy)ethyl moiety can be incorporated into scaffolds known for their fungicidal activity, such as strobilurin analogues. Strobilurins are a major class of fungicides that inhibit mitochondrial respiration in fungi.
Caption: Conceptual workflow for fungicide synthesis.
Conceptual Pathway to Insecticidal Scaffolds
Similarly, in insecticide development, the 2-(4-nitrophenoxy)ethyl group can be attached to various nitrogen-containing heterocycles that are known to interact with insect nervous system targets. For instance, neonicotinoid insecticides act on nicotinic acetylcholine receptors. While not a direct precursor to commercial neonicotinoids, this compound could be used to synthesize novel analogues for structure-activity relationship studies. The subsequent reduction of the nitro group to an amine provides a key functional group for building insecticidal pharmacophores.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile intermediate in the synthesis of agrochemicals. Its well-defined reactivity, particularly in the Williamson ether synthesis, makes it an ideal building block for nitrodiphenyl ether herbicides. The potential for derivatization of its nitro group further extends its utility into the exploratory synthesis of novel fungicides and insecticides. As the demand for more selective and environmentally benign crop protection solutions continues to grow, the strategic application of such well-characterized intermediates will remain a cornerstone of innovation in the agrochemical industry.
References
- Ningbo Inno Pharmchem Co., Ltd. 1-(2-Bromoethoxy)
- PubChem. This compound. [Link]
- Google Patents. Bietherifying process for synthesizing oxyfluorfen.
- Google Patents. Diphenyl ether compounds useful as herbicides; methods of using them, processes for preparing them, and herbicidal compositions containing them.
- Google Patents.
- PubChem. Oxyfluorfen. [Link]
- PubMed. Synthesis and fungicidal evaluation of novel chalcone-based strobilurin analogues. [Link]
- PubMed. Design, synthesis and fungicidal activity of novel strobilurin analogues containing substituted N-phenylpyrimidin-2-amines. [Link]
- PubMed Central. Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. [Link]
- ResearchGate. (PDF) Design, Synthesis and Fungicidal Activity of Novel Strobilurin Analogues Containing Substituted N -phenylpyrimidin-2-amines. [Link]
Sources
Protocol for the Chemoselective Reduction of the Nitro Group in 1-(2-Bromoethoxy)-4-nitrobenzene
Abstract
This application note provides a comprehensive guide for the chemoselective reduction of the nitro group in 1-(2-bromoethoxy)-4-nitrobenzene to yield 4-(2-bromoethoxy)aniline. The synthesis of substituted anilines is a cornerstone of medicinal chemistry and materials science, and this protocol details a robust and accessible method using iron powder in the presence of ammonium chloride. This method is particularly advantageous due to its high chemoselectivity, preserving the bromoethoxy functionality, which is susceptible to cleavage or reaction under harsher reduction conditions. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental procedure, mechanistic insights, and safety considerations.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to the versatile aniline functional group. The target molecule, 4-(2-bromoethoxy)aniline, is a valuable building block in the synthesis of various pharmaceuticals and functional materials. The presence of both a nitro group and a bromoalkoxy chain in the starting material, this compound, necessitates a reduction method with high chemoselectivity. While numerous methods exist for nitro group reduction, many, such as certain catalytic hydrogenations or reductions with strong hydride reagents, can lead to undesired side reactions, including dehalogenation or ether cleavage.
The use of zero-valent metals in the presence of a mild proton source is a classic and effective strategy for the selective reduction of nitroarenes. The iron/ammonium chloride (Fe/NH4Cl) system in a protic solvent is a particularly attractive option due to its low cost, operational simplicity, and excellent functional group tolerance.[1][2] This protocol has been adapted from established general procedures for the reduction of functionalized nitroaromatics, providing a reliable pathway to the desired product.[3]
Reaction Mechanism and Rationale
The reduction of a nitro group by a metal in the presence of a proton donor is a heterogeneous process involving a series of single electron transfers. While the detailed mechanism is complex and occurs on the surface of the metal, the generally accepted pathway involves the stepwise reduction of the nitro group.
In the Fe/NH4Cl system, iron acts as the electron donor, being oxidized from Fe(0) to higher oxidation states (e.g., Fe²⁺/Fe³⁺). Ammonium chloride serves as a mild proton source, maintaining a near-neutral pH, which is crucial for preventing acid-catalyzed side reactions. The reaction proceeds through nitroso and hydroxylamine intermediates, which are further reduced to the final amine.
The key to the chemoselectivity of this method lies in its mildness. The near-neutral conditions provided by ammonium chloride, as opposed to strong acids like HCl, minimize the risk of dehalogenation of the bromoethoxy group. Furthermore, the reducing potential of the Fe/NH4Cl system is sufficient to reduce the nitro group but not other sensitive functionalities.
Caption: Generalized mechanism for the reduction of a nitroarene to an aniline.
Experimental Protocol
This protocol is adapted from general procedures for the reduction of nitroarenes using the Fe/NH4Cl system.[3] Researchers should consider small-scale trials to optimize reaction times and yields for their specific setup.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially available | |
| Iron powder (<325 mesh) | Reagent | Commercially available | Finer powder increases surface area and reaction rate. |
| Ammonium chloride (NH₄Cl) | ACS Reagent | Commercially available | |
| Ethanol (EtOH) | Anhydrous | Commercially available | |
| Water | Deionized | In-house | |
| Dichloromethane (DCM) | ACS Reagent | Commercially available | For extraction. |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially available | For drying. |
| Celite® | Commercially available | Filtration aid. |
Equipment
-
Round-bottom flask (appropriate size for the scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Solvent and Reagent Addition: Add ethanol and water (typically a 4:1 to 5:1 v/v mixture). To this suspension, add ammonium chloride (4.0-5.0 eq.) and iron powder (3.0-5.0 eq.).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Workup - Filtration: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Add a small amount of water before concentrating the solvent to prevent a potential uncontrolled exothermic reaction.[3] Filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or dichloromethane.
-
Workup - Extraction: Combine the filtrates and concentrate under reduced pressure to remove the ethanol. To the remaining aqueous residue, add dichloromethane and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume).
-
Workup - Washing and Drying: Combine the organic extracts and wash with brine (1 x volume). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-(2-bromoethoxy)aniline. The product can be further purified by column chromatography on silica gel if necessary.
Caption: A streamlined workflow for the synthesis of 4-(2-bromoethoxy)aniline.
Safety and Handling
Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves should be worn at all times. All operations should be conducted in a well-ventilated fume hood.
Chemical Hazards:
-
This compound: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Iron Powder: Flammable solid.
-
Ammonium Chloride: Harmful if swallowed. Causes serious eye irritation.
-
Ethanol: Highly flammable liquid and vapor.
-
Dichloromethane: May cause cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.
Reaction Hazards: The reduction of nitro compounds is an exothermic process. Proper temperature control is essential. The addition of water before the removal of methanol during workup is a critical safety step to prevent a potential uncontrolled exothermic reaction.[3]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time.- Inactive iron powder.- Insufficient stirring. | - Extend the reaction time and continue monitoring.- Use a finer mesh of iron powder or activate it with dilute HCl before use.- Ensure vigorous stirring to maintain suspension of the iron powder. |
| Low Yield | - Incomplete extraction.- Loss of product during filtration. | - Perform additional extractions of the aqueous layer.- Ensure the filter cake is washed thoroughly with the extraction solvent. |
| Presence of Impurities | - Incomplete reaction.- Formation of by-products. | - Optimize reaction time and temperature.- Purify the crude product using column chromatography. |
References
- Liu, Y., Lu, Y. J., Prashad, M., Repič, O., & Blacklock, T. J. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
- Desai, D. G., Swami, S. S., Dabhade, S. K., & Ghagare, M. G. (2006). FeS-NH4CL-CH3OH-H2O: AN EFFICIENT AND INEXPENSIVE SYSTEM FOR REDUCTION OF NITROARENES TO ANILINES*.
- Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.
- BenchChem. (2025). Application Notes and Protocols: Reduction of 2-Bromo-4-ethoxy-1-nitrobenzene.
- Sciencemadness.org. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
- Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Semantic Scholar.
Sources
Analytical methods for the characterization of 1-(2-Bromoethoxy)-4-nitrobenzene
An Application Guide to the Comprehensive Characterization of 1-(2-Bromoethoxy)-4-nitrobenzene
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of this compound (CAS No. 13288-07-7). As a key intermediate in the synthesis of advanced materials, including UV absorbers and electronic chemicals, rigorous quality control is paramount.[1] This document outlines detailed protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The protocols are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind the methodological choices to ensure robust and reliable results.
Introduction and Physicochemical Profile
This compound is a bifunctional molecule featuring a nitroaromatic system and a bromoalkoxy chain. This unique structure makes it a versatile building block. The presence of the nitrobenzene chromophore makes it highly suitable for UV-based detection methods, while its volatility and functional groups allow for thorough characterization by a range of standard analytical techniques. Ensuring the identity, purity, and impurity profile of this intermediate is a critical step in any research or manufacturing workflow.
A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 13288-07-7 | [2][3][4] |
| Molecular Formula | C₈H₈BrNO₃ | [2][3][4] |
| Molecular Weight | 246.06 g/mol | [2][3][4] |
| IUPAC Name | This compound | [2] |
| Appearance | Yellow Solid | [5] |
| Melting Point | 62 - 65 °C | [5] |
Synthesis Pathway and Potential Impurity Profile
A robust analytical strategy is built upon a foundational understanding of the synthetic route and its potential process-related impurities. The most common laboratory-scale synthesis involves the Williamson ether synthesis, reacting 4-nitrophenol with 1,2-dibromoethane.[3]
Caption: Synthesis of this compound.
Common Process-Related Impurities:
-
Unreacted Starting Materials: 4-Nitrophenol and 1,2-dibromoethane.
-
Over-alkylation By-product: 1,2-bis(4-nitrophenoxy)ethane, formed if a second molecule of 4-nitrophenoxide displaces the bromine.
-
Isomeric Impurities: If the starting 4-nitrophenol contains isomeric impurities (e.g., 2-nitrophenol), corresponding bromoethoxy derivatives will be formed.
-
Residual Solvents: Dimethylformamide (DMF) from the reaction, and solvents used during workup and purification like dichloromethane.[3]
Analytical Methodologies and Protocols
An integrated approach using orthogonal analytical techniques is essential for a complete characterization.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC is the gold standard for assessing the purity of non-volatile organic compounds. The aromatic nitro-group provides a strong chromophore, enabling highly sensitive detection using a UV-Vis detector. The method is designed to separate the main compound from its less polar and more polar impurities.
Caption: HPLC workflow for purity analysis.
Experimental Protocol:
-
Standard/Sample Preparation:
-
Prepare a stock solution by accurately weighing approximately 10 mg of this compound and dissolving it in 10 mL of acetonitrile (ACN) to create a 1 mg/mL solution.
-
Create a working solution by diluting the stock solution to approximately 0.1 mg/mL with a mobile phase-like diluent (e.g., 50:50 Acetonitrile:Water).
-
Filter the working solution through a 0.45 µm PTFE syringe filter prior to injection.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260, Waters Alliance, or equivalent | Standard systems with UV detection are sufficient. |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and separation for aromatic compounds. |
| Mobile Phase | A: Water (HPLC Grade)B: Acetonitrile (HPLC Grade) | Common solvents for reversed-phase chromatography.[6] |
| Elution Mode | Isocratic: 60% B at 1.0 mL/min | A simple starting point. A gradient may be needed to resolve all impurities. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Balances sensitivity with peak shape. |
| Detector | UV-Vis / DAD | Allows for sensitive detection. |
| Wavelength | 254 nm | A common wavelength for aromatic compounds; a full UV scan is recommended to find λₘₐₓ. |
-
Data Interpretation:
-
The primary peak corresponds to this compound.
-
Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Peaks at earlier retention times are typically more polar (e.g., 4-nitrophenol), while later-eluting peaks are less polar (e.g., the bis-ether by-product).
-
Structural Confirmation by GC-MS
Principle: GC-MS is a powerful technique for identifying the compound and assessing volatile or semi-volatile impurities. Gas chromatography separates the components, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a molecular fingerprint. This method is particularly useful for confirming molecular weight and identifying known impurities by their mass spectra.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the sample in a volatile solvent such as Dichloromethane or Ethyl Acetate.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Condition | Rationale |
| GC-MS System | Agilent 7890/5977, Thermo TRACE 1310/ISQ, or equivalent | Standard workhorse instruments for this analysis. |
| GC Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for a wide range of semi-volatile compounds.[7] |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert and provides good chromatographic efficiency. |
| Injector Temp. | 250 °C | Ensures complete volatilization without degradation. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A general-purpose program to elute the target analyte and potential impurities. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization mode that produces reproducible, library-searchable spectra. |
| Source Temp. | 230 °C | Standard operating temperature. |
| Mass Range | m/z 40 - 450 | Covers the molecular ion and expected fragment ions. |
-
Data Interpretation:
-
Molecular Ion (M⁺): Expect to see the isotopic cluster for the molecular ion. The monoisotopic mass is ~245 Da.[2] Due to the presence of bromine, there will be two peaks of nearly equal intensity at m/z 245 (with ⁷⁹Br) and m/z 247 (with ⁸¹Br).
-
Key Fragments: The PubChem database indicates major fragments at m/z 107 and 109.[2] This likely corresponds to the loss of the 4-nitrophenoxy group, leaving the [CH₂CH₂Br]⁺ fragment. Other expected fragments include the 4-nitrophenoxy cation at m/z 138.
-
Definitive Structure Elucidation by NMR Spectroscopy
Principle: ¹H and ¹³C NMR spectroscopy are unparalleled for providing definitive structural confirmation. The chemical shifts, coupling patterns, and integrations of the signals give a complete picture of the molecule's hydrogen and carbon framework.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
-
Instrumentation:
-
A 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance).
-
-
Predicted ¹H NMR Spectrum (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 | Doublet | 2H | Ar-H (ortho to -NO₂) | The electron-withdrawing nitro group strongly deshields these protons. |
| ~7.0 | Doublet | 2H | Ar-H (ortho to -OR) | The electron-donating ether group shields these protons relative to the others. |
| ~4.4 | Triplet | 2H | -O-CH₂ -CH₂Br | Adjacent to the electronegative oxygen atom. |
| ~3.7 | Triplet | 2H | -OCH₂-CH₂ -Br | Adjacent to the electronegative bromine atom. |
-
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Expect 6 distinct signals: 4 for the aromatic carbons (2 of which will be quaternary) and 2 for the aliphatic carbons of the ethoxy chain. The carbon attached to the nitro group will be significantly downfield, while the carbon attached to the ether oxygen will also be downfield relative to the other aromatic carbons.
-
Functional Group Analysis by FTIR Spectroscopy
Principle: FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups within the molecule, providing complementary information to the other techniques.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, analyze using an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation:
-
Any modern FTIR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Nicolet iS5).
-
Scan Range: 4000 - 400 cm⁻¹.
-
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H Stretch (-CH₂) |
| ~1590, ~1490 | Strong | Aromatic C=C Stretch |
| ~1520, ~1345 | Very Strong | Asymmetric & Symmetric Ar-NO₂ Stretch |
| ~1250 | Strong | Aryl-O (Ether) Stretch |
| ~1050 | Strong | Alkyl-O (Ether) Stretch |
| ~850 | Strong | C-H Out-of-plane bend (para-disubstituted) |
| ~650 | Medium-Weak | C-Br Stretch |
The two very strong bands for the nitro group are highly characteristic and serve as a key diagnostic feature.[8]
Safety and Handling
Proper handling is essential when working with this compound. Adhere to all institutional safety protocols and the information provided in the Safety Data Sheet (SDS).
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[5]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5]
-
Health Hazards: The compound is known to cause skin and serious eye irritation. Avoid direct contact. May cause respiratory irritation if inhaled.[5][9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location away from strong oxidizing agents.[5]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not empty into drains.[5]
Conclusion
The analytical methods detailed in this guide provide a multi-faceted framework for the comprehensive characterization of this compound. By combining the separatory power of HPLC and GC with the definitive structural insights from MS, NMR, and FTIR, researchers and quality control professionals can confidently establish the identity, purity, and impurity profile of this important chemical intermediate. This rigorous approach ensures the quality and reliability of downstream applications in material science, pharmaceuticals, and other fields of chemical research.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- PubChem. (n.d.). 1-Bromo-2-ethoxy-4-nitrobenzene. National Center for Biotechnology Information.
- Studylib. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene.
- Organic Syntheses. (n.d.). m-BROMONITROBENZENE.
- ResearchGate. (2017). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO-LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computational Methods.
- NIST. (n.d.). Benzene, 1-(2-bromoethyl)-4-nitro-. NIST Chemistry WebBook.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Chegg. (2019). The 1H NMR spectrum of 2-bromo-1-ethoxy-4-nitrobenzene.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-(2-Bromoethyl)-4-nitrobenzene.
- National Institutes of Health (NIH). (n.d.). Process Development and Synthesis of Process-Related Impurities.... PMC.
- U.S. Environmental Protection Agency (EPA). (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with this compound.
- Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene.
- ResearchGate. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950).
- IRJET. (n.d.). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation.
- Yadav, B.S., et al. (2006). FTIR AND LASER RAMAN SPECTRUM OF 1,2-DICHLORO-4-FLUORO-5- NITROBENZENE. Oriental Journal of Chemistry.
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Application Note: High-Throughput GC-MS Analysis of 1-(2-Bromoethoxy)-4-nitrobenzene for Pharmaceutical and Agrochemical Synthesis
Abstract
This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 1-(2-Bromoethoxy)-4-nitrobenzene. This compound is a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. By explaining the causality behind experimental choices, this document ensures both technical accuracy and practical applicability in a quality control or research setting.
Introduction
This compound (CAS No. 13288-06-7) is a key building block in organic synthesis.[1][2] Its molecular structure, featuring a nitroaromatic ring and a bromoalkoxy side chain, makes it a versatile precursor for creating more complex molecules. Given its role as a synthetic intermediate, ensuring its purity and accurately quantifying its presence in reaction mixtures is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation and definitive mass-based identification.[3] This guide provides a self-validating protocol, grounded in established principles for the analysis of semi-volatile, halogenated, and nitroaromatic compounds.
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₃ | [1][4] |
| Molecular Weight | 246.06 g/mol | [4][5] |
| Melting Point | 62-65 °C | [6] |
| Boiling Point | 170 °C / 0.5 mmHg | [6] |
| Appearance | Pale yellow powder or crystals | [1][6] |
| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane, chloroform, ethanol, and acetone. | [1] |
Experimental Workflow & Causality
The analytical workflow is designed to ensure accurate and reproducible results. Each step is selected to address the specific chemical properties of this compound and potential interferences.
Caption: High-level overview of the analytical process.
Reagents and Materials
-
This compound reference standard: Purity ≥98%.
-
Dichloromethane (DCM): HPLC or pesticide-residue grade. Chosen for its high volatility and excellent solvation of the analyte.
-
Helium: Ultra-high purity (99.999%) for use as a carrier gas.
-
Volumetric flasks and pipettes: Class A, calibrated.
-
Autosampler vials: 2 mL amber glass with PTFE-lined septa.
-
Syringe filters: 0.45 µm PTFE membrane.
Standard and Sample Preparation Protocol
Accurate preparation is critical for quantification. The following protocol minimizes variability and ensures sample integrity.
Protocol 1: Preparation of Stock and Working Standards
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard into a 25 mL Class A volumetric flask.
-
Dissolution: Add approximately 20 mL of dichloromethane and sonicate for 5 minutes to ensure complete dissolution.
-
Dilution: Allow the solution to return to room temperature, then dilute to the mark with dichloromethane. Stopper and invert the flask 15 times.
-
Working Standards: Perform serial dilutions of the stock solution with dichloromethane to prepare a calibration curve ranging from 0.5 µg/mL to 50 µg/mL.
Protocol 2: Preparation of Solid and Liquid Samples
-
Solid Samples: Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Follow steps 2 and 3 from Protocol 1.
-
Liquid Samples (e.g., reaction mixtures): Accurately dilute the liquid sample with dichloromethane to a theoretical concentration within the established calibration range.
-
Filtration: Prior to injection, filter all prepared samples and standards through a 0.45 µm PTFE syringe filter into a GC autosampler vial. This prevents contamination of the GC inlet and column.[7]
GC-MS Instrumentation and Parameters
The following parameters are optimized for the analysis of this semi-volatile, halogenated nitroaromatic compound. A non-polar DB-5ms column is selected for its versatility and robustness.
Table 2: GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | --- |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides excellent resolution for a wide range of semi-volatile organic compounds.[8] |
| Injection Volume | 1 µL | --- |
| Inlet Mode | Splitless | Maximizes analyte transfer to the column for trace-level analysis. |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Carrier Gas | Helium at 1.2 mL/min (Constant Flow) | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 100 °C, hold 1 minRamp: 20 °C/min to 300 °CHold: 5 min | The temperature program is designed to provide good separation from potential impurities and elute the analyte with a sharp peak shape. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | --- |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique for creating reproducible fragmentation patterns. |
| Electron Energy | 70 eV | Standard energy for generating reference-comparable mass spectra. |
| Source Temperature | 230 °C | Minimizes analyte condensation and source contamination. |
| Quadrupole Temp. | 150 °C | Standard operating temperature. |
| Transfer Line Temp. | 290 °C | Prevents analyte condensation between the GC and MS. |
| Acquisition Mode | Full Scan (m/z 50-350) & SIM | Full scan for qualitative analysis and confirmation; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. |
Mass Spectrometry Analysis and Fragmentation
Under electron ionization, this compound undergoes predictable fragmentation, providing a unique fingerprint for its identification. The mass spectrum is characterized by the molecular ion and several key fragment ions.
Caption: Key fragmentation steps for this compound.
The presence of a bromine atom results in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
Table 3: Key Ions for Identification and Quantification
| m/z (Nominal) | Proposed Fragment Ion | Role in Analysis |
| 245 / 247 | [C₈H₈BrNO₃]⁺˙ (Molecular Ion) | Confirmation of molecular weight. |
| 138 | [C₆H₄NO₃]⁺ (Loss of •CH₂CH₂Br) | Key fragment for structural confirmation. |
| 107 / 109 | [C₂H₄Br]⁺ | Quantifier Ion (SIM Mode) - Base peak, provides highest sensitivity.[4] |
| 92 | [C₆H₄O]⁺˙ (Loss of NO₂) | Characteristic loss from the nitrophenoxy moiety. |
| 65 | [C₅H₅]⁺ | Common fragment from the benzene ring. |
Note: The mass spectrum for this compound can be found in the NIST Mass Spectrometry Data Center under NIST Number 239788, accessible via PubChem.[4]
Data Analysis and System Validation
Qualitative Analysis: Identification is confirmed by comparing the retention time and the acquired mass spectrum of the analyte in the sample to that of a certified reference standard. The relative abundances of the major ions should match the reference spectrum within acceptable limits (e.g., ±20%).
Quantitative Analysis: A calibration curve is generated by plotting the peak area of the quantifier ion (m/z 107) against the concentration of the working standards. A linear regression with a weighting factor (e.g., 1/x) is typically used. The concentration of the analyte in the sample is then calculated from this curve.
Method Validation (Trustworthiness):
To ensure the reliability of the method, the following parameters should be assessed according to ICH guidelines:
-
Linearity: The calibration curve should have a correlation coefficient (R²) ≥ 0.995.
-
Accuracy: Determined by spike-recovery experiments at three concentration levels, with recovery typically expected to be within 80-120%.
-
Precision: Assessed by repeat injections of the same sample (repeatability) and on different days (intermediate precision). The relative standard deviation (RSD) should typically be <15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
Conclusion
This application note provides a comprehensive and scientifically grounded GC-MS protocol for the analysis of this compound. By leveraging a standard DB-5ms column and electron ionization mass spectrometry, this method offers the specificity and sensitivity required for quality control in pharmaceutical and agrochemical manufacturing and research. The detailed explanation of the rationale behind each step, from sample preparation to data analysis, empowers scientists to implement and adapt this protocol with confidence, ensuring the generation of trustworthy and reproducible data.
References
- Guoying Sheng, Jiamo Fu, et al. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. ResearchGate.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- Ningbo Inno Pharmchem Co., Ltd. This compound CAS: 13288-06-7 – A Versatile Chemical Compound.
- PubChem. This compound. National Center for Biotechnology Information.
- YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.
- University of Massachusetts Amherst. Sample Preparation Guidelines for GC-MS.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Asian Journal of Research in Chemistry. (2011). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium.
- NIST. Benzene, 1-(2-bromoethyl)-4-nitro-. NIST Chemistry WebBook.
- Agilent Technologies. (2021). Analysis of Semivolatile Organic Compounds with Hydrogen Carrier Gas and the Agilent HydroInert Source by GC/MS/MS.
- PubChem. 2-Bromo-4-methoxy-1-nitrobenzene. National Center for Biotechnology Information.
- NIST. Benzene, 2-bromo-1-methyl-4-nitro-. NIST Chemistry WebBook.
- NIST. Benzene, 1-bromo-2-nitro-. NIST Chemistry WebBook.
- Ningbo Zhengguang Resin Co., Ltd. (2025). This compound: Your Essential Pharmaceutical Intermediate.
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Application Notes & Protocols for Surface Functionalization with 1-(2-Bromoethoxy)-4-nitrobenzene
Introduction: A Versatile Molecular Anchor for Advanced Surface Engineering
In the landscape of materials science and drug development, the precise control of surface chemistry is paramount. The ability to tailor the interface of a material dictates its interactions with the biological and chemical world, opening avenues for novel biosensors, targeted drug delivery systems, and advanced cell culture platforms. 1-(2-Bromoethoxy)-4-nitrobenzene emerges as a valuable molecular tool in this pursuit. Its unique bifunctional nature—a reactive bromoethoxy group for covalent attachment and a terminal nitro group for further chemical modification or as a spectroscopic reporter—makes it an attractive candidate for a wide range of surface functionalization applications.[1][2]
This guide provides a comprehensive overview and detailed experimental protocols for the covalent immobilization of this compound onto various technologically relevant substrates, including silicon oxide, gold, and amine-bearing polymers. We will delve into the causality behind the chosen methodologies, emphasizing the creation of self-validating systems through rigorous surface characterization.
Core Principles of Immobilization
The covalent attachment of this compound to a surface is primarily achieved through nucleophilic substitution, wherein a nucleophilic group on the substrate attacks the electrophilic carbon adjacent to the bromine atom, displacing the bromide ion. The choice of substrate and its inherent or engineered surface chemistry will, therefore, dictate the specific reaction pathway.
Protocol I: Functionalization of Hydroxylated Surfaces (e.g., Silicon Oxide, Glass) via Williamson Ether Synthesis
Hydroxylated surfaces, such as the native oxide layer on silicon wafers or glass slides, provide a ready platform for immobilization through the formation of a stable ether linkage. This is achieved via a modified Williamson ether synthesis.
Scientific Rationale
The Williamson ether synthesis involves the deprotonation of a hydroxyl group to form a more nucleophilic alkoxide, which then readily attacks an alkyl halide. In the context of a surface, the density of hydroxyl groups and the reaction conditions are critical for achieving a uniform monolayer.[3] The use of a non-protic, anhydrous solvent is crucial to prevent quenching of the base and the reactive alkoxide intermediates.
Experimental Workflow
Caption: Workflow for hydroxylated surface functionalization.
Step-by-Step Protocol
-
Substrate Cleaning and Hydroxylation:
-
Immerse the silicon or glass substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes at 80°C. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the substrate copiously with deionized water and dry under a stream of nitrogen. This process removes organic contaminants and generates a high density of surface hydroxyl (-OH) groups.[4]
-
-
Surface Activation (Deprotonation):
-
In a nitrogen-filled glovebox, prepare a solution of sodium hydride (NaH) in anhydrous dimethylformamide (DMF).
-
Carefully immerse the hydroxylated substrate in the NaH/DMF solution for 1 hour at room temperature. This step deprotonates the surface hydroxyl groups to form highly reactive alkoxides.
-
-
Immobilization Reaction:
-
Dissolve this compound in anhydrous DMF.
-
Add the solution of this compound to the activated substrate and allow the reaction to proceed for 12-24 hours at room temperature.
-
-
Rinsing and Sonication:
-
Remove the substrate from the reaction solution and rinse sequentially with DMF, ethanol, and deionized water.
-
Sonicate the substrate in ethanol for 5 minutes to remove any physisorbed molecules.[5]
-
Dry the functionalized substrate under a stream of nitrogen.
-
Protocol II: Functionalization of Thiolated Surfaces (e.g., Gold) via Thiol-Bromo Coupling
Gold surfaces are readily modified with molecules containing thiol (-SH) groups, which form stable self-assembled monolayers (SAMs). A two-step process can be employed to first create a thiol-terminated surface, followed by reaction with this compound.
Scientific Rationale
The strong affinity of sulfur for gold provides a robust method for creating well-ordered molecular layers.[6] By using a dithiol linker, a free thiol group can be presented at the monolayer-air interface. The subsequent reaction with the bromo-terminated molecule proceeds via a thiol-bromo "click" reaction, forming a stable thioether bond.[7][8]
Experimental Workflow
Caption: Workflow for functionalizing gold surfaces.
Step-by-Step Protocol
-
Gold Substrate Preparation:
-
Use a freshly deposited gold surface (e.g., via thermal evaporation on a silicon wafer with a chromium adhesion layer).
-
Clean the gold substrate by UV-ozone treatment for 15 minutes.
-
-
Thiol SAM Formation:
-
Prepare a 1 mM solution of a dithiol linker (e.g., 1,6-hexanedithiol) in ethanol.
-
Immerse the gold substrate in the dithiol solution for 18-24 hours to allow for the formation of a self-assembled monolayer.
-
Rinse the substrate with ethanol and dry under nitrogen. This will result in a surface terminated with free thiol groups.
-
-
Thiol-Bromo Coupling:
-
Prepare a solution of this compound and a non-nucleophilic base (e.g., diisopropylethylamine) in a suitable solvent like DMF.
-
Immerse the thiol-terminated gold substrate in the solution and stir for 12-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Rinse the functionalized gold substrate sequentially with DMF and ethanol.
-
Dry the substrate under a stream of nitrogen.
-
Protocol III: Functionalization of Amine-Terminated Polymer Surfaces
Polymers bearing primary or secondary amine groups can be functionalized through nucleophilic substitution of the bromide in this compound.
Scientific Rationale
The lone pair of electrons on the nitrogen atom of an amine is nucleophilic and will attack the electron-deficient carbon atom attached to the bromine. This forms a new carbon-nitrogen bond. The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide that is formed as a byproduct.
Experimental Workflow
Caption: Workflow for functionalizing amine-bearing polymers.
Step-by-Step Protocol
-
Amine-Polymer Substrate:
-
Start with a polymer substrate known to have surface amine groups (e.g., plasma-treated polymers or polymers synthesized with amine-containing monomers).
-
-
Immobilization Reaction:
-
Prepare a solution of this compound in a polar aprotic solvent such as DMF.
-
Add a non-nucleophilic base (e.g., triethylamine) to the solution.
-
Immerse the amine-functionalized polymer in the reaction solution and heat to 50-70°C for 12-24 hours.
-
-
Washing and Drying:
-
Thoroughly wash the polymer substrate with DMF, followed by ethanol and water to remove unreacted reagents and byproducts.
-
Dry the functionalized polymer in a vacuum oven at a temperature that will not damage the polymer.
-
Self-Validating Surface Characterization
Rigorous characterization is essential to confirm the successful immobilization and to assess the quality of the functionalized surface.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful technique for determining the elemental composition and chemical states of the surface.
-
Expected Observations:
-
The appearance of a N1s peak at a binding energy of approximately 406 eV is characteristic of the nitro group (-NO₂), providing direct evidence of the successful immobilization of this compound.[1]
-
A decrease in the signal from the underlying substrate (e.g., Si2p or Au4f) indicates the formation of an overlayer.
-
The disappearance of the Br3d signal confirms the substitution reaction.
-
| Element | Core Level | Expected Binding Energy (eV) | Interpretation |
| Nitrogen | N1s | ~406 | Presence of the nitro group |
| Carbon | C1s | ~285 | Alkyl and aromatic carbons |
| Oxygen | O1s | ~532 | Nitro group and ether linkage |
| Bromine | Br3d | ~70 | Should be absent after reaction |
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy, particularly in attenuated total reflectance (ATR) mode for surfaces, can identify the functional groups present.
-
Expected Observations:
-
The appearance of characteristic peaks for the nitro group at approximately 1520 cm⁻¹ (asymmetric stretch) and 1345 cm⁻¹ (symmetric stretch) .
-
For hydroxylated surfaces, the formation of an ether linkage will be indicated by a C-O-C stretching vibration in the 1000-1300 cm⁻¹ region .[9][10]
-
A decrease in the broad O-H stretching band (around 3200-3600 cm⁻¹) on hydroxylated surfaces.
-
Atomic Force Microscopy (AFM)
AFM provides topographical information about the surface, allowing for the assessment of monolayer formation and surface roughness.
-
Expected Observations:
-
A smooth, uniform surface morphology is indicative of a well-formed monolayer.
-
Phase imaging can reveal domains of different chemical composition, which can be useful for assessing the homogeneity of the functionalization.
-
By intentionally scratching the surface, the thickness of the immobilized layer can be measured.
-
Conclusion
The protocols outlined in this guide provide a robust framework for the functionalization of diverse surfaces with this compound. The versatility of this molecule, coupled with the detailed characterization methodologies, empowers researchers to create well-defined, functional interfaces for a multitude of applications in the life sciences and materials science. The successful application of these protocols hinges on careful attention to anhydrous reaction conditions and rigorous purification and characterization steps.
References
- Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.
- Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers.
- Detection of Nitroaromatic Explosives in Air by Amino-Functionalized Carbon Nanotubes. (n.d.). Unipr.
- Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout.
- Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.
- ChemComm - RSC Publishing. (n.d.). The Royal Society of Chemistry.
- IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023, February 27). YouTube.
- Thiol-Bromo Click Reaction for One-Pot Synthesis of Star-Shaped Polymers | Request PDF. (n.d.).
- XPS study of nitrogen dioxide adsorption on metal oxide particle surfaces under different environmental conditions. (n.d.). RSC Publishing.
- Thermo Fisher Scientific - AR. (n.d.). Nitrogen | XPS Periodic Table.
- Benchchem. (n.d.).
- X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces. (n.d.). PMC - PubMed Central.
- Thiol-thiol cross-clicking using bromo-ynone reagents. (n.d.). PMC - NIH.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with 1-(2-Bromoethoxy)
- Kilian Lab. (n.d.). Functionalization of Acetylene-Terminated Monolayers on Si(100) Surfaces: A Click Chemistry Approach.
- Step-by-Step Analysis of a Copper-Mediated Surface-Initiated Atom-Transfer Radical Polymerization Process for Polyacrylamide Brush Synthesis Through Infrared Spectroscopy and Contact Angle Measurements. (n.d.). MDPI.
- A guide to functionalisation and bioconjugation strategies to surface-initi
- Endgroup and Sidechain Functionalization of Surface-Initiated ROMP Thin Films: Progress Towards ROMP-Based Molecular Wires. (2018, March 8). Amazon S3.
- 4-Bromo-2-nitrobenzene-1-thiol. (n.d.). PubChem.
- Rapid Surface Functionalization of Hydrogen-Terminated Silicon by Alkyl Silanols. (2017, April 14). NIH.
- Self-Assembled Monolayer Coatings on Gold and Silica Surfaces for Antifouling Applications: A Review. (2022, October 4). Dr. Lee Group - University of Houston.
Sources
- 1. XPS study of nitrogen dioxide adsorption on metal oxide particle surfaces under different environmental conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Nitrogen | XPS Periodic Table | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Rapid Surface Functionalization of Hydrogen-Terminated Silicon by Alkyl Silanols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rockymountainlabs.com [rockymountainlabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene
Welcome to the technical support guide for the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this procedure. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.
Overview of the Synthesis
The synthesis of this compound is a classic example of the Williamson ether synthesis.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion generated from 4-nitrophenol acts as a nucleophile, attacking the primary carbon of 1,2-dibromoethane and displacing a bromide ion.[1][3][4]
While straightforward in principle, the reaction is susceptible to several competing pathways that can lower the yield and complicate purification. Understanding and controlling these side reactions is critical for success.
Caption: Key reaction pathways in the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My final yield is significantly lower than reported values. What are the most common culprits?
A1: Low yield is a frequent issue that can stem from several factors. The most common are incomplete reaction, competing side reactions, and mechanical losses during workup and purification.
-
Incomplete Reaction: The reaction between the 4-nitrophenoxide and 1,2-dibromoethane can be slow. Ensure you are monitoring the reaction's progress using Thin Layer Chromatography (TLC). If the 4-nitrophenol spot remains prominent after the expected reaction time, consider extending the time or slightly increasing the temperature. However, be cautious, as excessive heat can favor elimination side reactions.[2]
-
Suboptimal Base or Deprotonation: The reaction requires the formation of the 4-nitrophenoxide ion.[3] Weak bases like potassium carbonate (K₂CO₃) are often preferred because they are strong enough to deprotonate the phenol (pKa ≈ 7.2) but not so strong as to promote significant elimination of the alkyl halide.[5][6] Ensure your base is anhydrous and used in sufficient molar excess (typically 2-2.5 equivalents).
-
Side Reactions: The two major competing reactions are dialkylation and elimination (E2), which are discussed in detail below (Q3 & Q4). These pathways consume your starting materials to form undesired byproducts.
Q2: My post-reaction TLC shows multiple new spots. What are the likely byproducts?
A2: Besides your starting materials and the desired product, two byproducts are commonly observed:
-
1,2-bis(4-nitrophenoxy)ethane (Dialkylation Product): This byproduct appears when a second molecule of 4-nitrophenoxide displaces the remaining bromine atom on the desired product. This spot will be significantly less polar than your desired product on a normal-phase silica TLC plate. Its formation is favored if the ratio of 4-nitrophenol to 1,2-dibromoethane is too high.
-
Unreacted 4-Nitrophenol: This will be a very polar spot, often staying near the baseline of the TLC plate. Its presence indicates incomplete deprotonation or reaction.
-
Elimination Products: While volatile and less likely to be seen on TLC, the E2 elimination of HBr from 1,2-dibromoethane can form vinyl bromide.[7][8] This consumes the alkylating agent.
Q3: How can I prevent the formation of the dialkylated byproduct, 1,2-bis(4-nitrophenoxy)ethane?
A3: The formation of this byproduct is a classic competitive SN2 reaction. To minimize it, you must manipulate the reaction stoichiometry.
The key is to use a significant molar excess of 1,2-dibromoethane relative to the 4-nitrophenol. A common ratio is 3 equivalents of 1,2-dibromoethane to 1 equivalent of 4-nitrophenol.[6] This ensures that a 4-nitrophenoxide ion is statistically more likely to encounter a molecule of 1,2-dibromoethane than a molecule of the desired mono-alkylated product. The unreacted 1,2-dibromoethane can then be easily removed during workup or purification due to its volatility.
Q4: I suspect an E2 elimination reaction is reducing my yield. What causes this and how can I avoid it?
A4: The 4-nitrophenoxide ion, in addition to being a nucleophile, is also a base. It can abstract a proton from the carbon adjacent (beta) to the bromine atom in 1,2-dibromoethane, leading to an E2 elimination that forms vinyl bromide and consumes your alkylating agent.[2][7]
Factors that promote E2 elimination:
-
Strong Bases: Using very strong bases (e.g., sodium hydride, alkoxides like NaOEt) will significantly increase the rate of elimination.[2][9] This is why milder bases like K₂CO₃ are preferred for this synthesis.
-
High Temperatures: Elimination reactions have a higher activation energy than substitution reactions and are therefore favored by higher temperatures. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80 °C).[2][5]
-
Steric Hindrance: While not an issue with the primary 1,2-dibromoethane, using secondary or tertiary alkyl halides in Williamson ether syntheses drastically favors elimination.[1][3][10]
To avoid this side reaction, use a moderately weak base (K₂CO₃), maintain careful temperature control, and avoid unnecessarily long reaction times.
Q5: Why is the choice of solvent so important? Which solvents are recommended?
A5: The Williamson ether synthesis is an SN2 reaction, which is most efficient in polar aprotic solvents.[1][2] These solvents can solvate the cation (e.g., K⁺ from K₂CO₃) but do not solvate the nucleophile (the phenoxide). This leaves the nucleophile "naked" and highly reactive, increasing the reaction rate.
Recommended Solvents:
-
N,N-Dimethylformamide (DMF): A common and effective choice.[2][5]
-
Acetonitrile (ACN): Another excellent polar aprotic solvent.[2]
-
Butanone (Methyl Ethyl Ketone, MEK): A proven solvent for this specific reaction.[6]
Solvents to Avoid:
-
Protic Solvents (e.g., ethanol, water): These will solvate and stabilize the phenoxide nucleophile through hydrogen bonding, drastically slowing down the SN2 reaction.
-
Apolar Solvents (e.g., hexane, toluene): The ionic reagents (phenoxide salt, carbonate base) will not dissolve, preventing the reaction from occurring efficiently.
Troubleshooting Workflow
Caption: A decision-tree for troubleshooting common synthesis issues.
Data Summary Table
| Parameter | Recommended Condition | Rationale & Potential Issues if Deviated |
| Nucleophile | 4-Nitrophenol | The starting material. Ensure it is pure and dry. |
| Alkylating Agent | 1,2-Dibromoethane | Must be a primary halide for efficient SN2.[3][9] Use in large excess (3+ eq) to prevent dialkylation. |
| Base | K₂CO₃ (anhydrous) | Mild base minimizes E2 elimination.[5][6] Stronger bases (NaH, NaOEt) will cause significant side reactions.[9] |
| Solvent | DMF, Acetonitrile, Butanone | Polar aprotic solvents accelerate SN2 reactions.[2] Protic solvents will inhibit the reaction. |
| Temperature | 80-100 °C | Provides sufficient energy for reaction.[2][5] Higher temperatures favor the E2 elimination side reaction. |
| Reaction Time | 1-8 hours | Monitor by TLC to determine completion.[2] Prolonged heating can increase byproduct formation. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures.[5][6]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and a polar aprotic solvent like butanone or DMF (approx. 5-10 mL per gram of 4-nitrophenol).
-
Addition of Reagent: Add 1,2-dibromoethane (3.0 eq) to the stirring mixture.
-
Reaction: Heat the mixture to reflux (approx. 80 °C in butanone) and maintain for 2-4 hours.[5] Monitor the consumption of 4-nitrophenol by TLC (e.g., using 20% ethyl acetate in hexanes as eluent).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃, KBr) and wash the solid with a small amount of the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Partition the resulting residue between dichloromethane (DCM) and water.[6] Separate the organic layer, wash it with water and then with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentration: Remove the solvent via rotary evaporation to yield the crude product, which can then be purified.
Protocol 2: Purification by Column Chromatography
-
Prepare Column: Prepare a silica gel slurry in a low-polarity eluent (e.g., 100% petroleum ether or hexane). Pack a glass column with the slurry.
-
Load Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully load this solid onto the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 2-4% ethyl acetate in petroleum ether).[6] The less polar 1,2-dibromoethane will elute first, followed by the desired product. The more polar unreacted 4-nitrophenol and the dialkylated product (if formed) will elute much later or remain on the column.
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a light yellow solid.[6]
References
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- Chemistry LibreTexts. (2023, January 22). NS14. Stereochem in Elimination.
- University of California, Irvine. (n.d.). Elimination Reactions.
- Master Organic Chemistry. (2012, September 12). Two Elimination Reaction Patterns.
- University of Calgary. (n.d.). Elimination Reactions.
- Khan Academy. (2014, May 30). Overview of 1,2 Elimination Reactions [Video]. YouTube.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. home.iitk.ac.in [home.iitk.ac.in]
- 8. youtube.com [youtube.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
Troubleshooting guide for the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene
Technical Support Center: Synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene
A Guide for Synthetic Chemistry Professionals
As a Senior Application Scientist, I've frequently guided researchers through the nuances of Williamson ether synthesis, a cornerstone reaction in organic chemistry. The synthesis of this compound from 4-nitrophenol and 1,2-dibromoethane is a classic example, yet it presents unique challenges that can impact yield, purity, and reproducibility. This guide is structured as a series of frequently asked questions to address the most common issues encountered in the laboratory. We will delve into the causality behind these problems and provide field-proven, validated solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low, or I've recovered only starting material. What are the likely causes?
This is the most common issue and can stem from several factors related to the reaction's SN2 mechanism. In an SN2 reaction, a nucleophile attacks an electrophile in a concerted step, and the efficiency is highly dependent on the conditions.[1][2]
Core Causality Analysis:
-
Incomplete Deprotonation: The nucleophile in this reaction is the 4-nitrophenoxide ion, not 4-nitrophenol itself. Incomplete deprotonation by the base (e.g., K₂CO₃) results in a low concentration of the active nucleophile.
-
Inappropriate Solvent: The choice of solvent is critical. Protic solvents (like ethanol or water) can solvate the nucleophile through hydrogen bonding, creating a solvent cage that hinders its ability to attack the electrophile, thereby slowing the reaction rate.[1][3]
-
Insufficient Reaction Time or Temperature: The Williamson ether synthesis requires adequate thermal energy and time to proceed to completion. Typical conditions are 50-100°C for 1-8 hours.[1][4] A reaction that is stopped prematurely will naturally result in low conversion.
Troubleshooting Protocol:
-
Verify Base Strength and Stoichiometry: Ensure your base is sufficiently strong and anhydrous. While potassium carbonate is common, it's a relatively weak base. For a more robust reaction, stronger bases like sodium hydride (NaH) can be used, though K₂CO₃ is generally sufficient if other conditions are optimal.[5] Use at least 2 equivalents of K₂CO₃ to ensure the equilibrium favors the phenoxide.[6]
-
Solvent Selection: Switch to a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[1][3][5] These solvents effectively dissolve the ionic intermediates without hindering the nucleophile.
-
Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the planned duration, consider extending the reflux time or moderately increasing the temperature.
Q2: My final product is contaminated with a significant, less polar impurity. How can I identify and prevent it?
The most probable culprit is the formation of a diether byproduct, 1,2-bis(4-nitrophenoxy)ethane . This occurs when the desired product, this compound, itself an electrophile, reacts with a second molecule of the 4-nitrophenoxide nucleophile.
Mechanistic Insight:
The initial SN2 reaction yields the desired product. However, this product still contains a reactive C-Br bond. If a significant concentration of the 4-nitrophenoxide is still present, a second, slower SN2 reaction can occur.
`dot graph "Side_Reaction" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} ` Caption: Competing reaction pathways leading to desired product and diether byproduct.
Prevention and Remediation Strategy:
-
Stoichiometric Control (Prevention): The most effective preventative measure is to use a significant excess of the electrophile, 1,2-dibromoethane. A molar ratio of at least 3:1 (1,2-dibromoethane : 4-nitrophenol) is recommended.[7] This ensures that the 4-nitrophenoxide is more likely to encounter a molecule of 1,2-dibromoethane than a molecule of the product.
-
Purification (Remediation): The diether byproduct is significantly less polar than the desired product due to the absence of the bromo- group and the presence of a second ether linkage. This difference in polarity allows for effective separation via silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.[6][7]
| Compound | Polarity | Elution Order (Normal Phase) |
| 1,2-Dibromoethane | Low | 1st (if unreacted) |
| 1,2-bis(4-nitrophenoxy)ethane | Low-Medium | 2nd |
| This compound | Medium | 3rd (Desired Product) |
| 4-Nitrophenol | High | Last (or remains on baseline) |
| Table 1: Relative polarity and elution order of reaction components. |
Q3: My reaction seems sluggish and inefficient. How can I accelerate it without resorting to harsh conditions?
For reactions involving an ionic nucleophile (phenoxide) in an organic solvent, reaction rates can be limited by the low solubility of the salt. A proven method to overcome this is Phase-Transfer Catalysis (PTC) .
The Role of a Phase-Transfer Catalyst:
A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), acts as a shuttle.[1][8] The lipophilic cation (e.g., Bu₄N⁺) pairs with the phenoxide anion, transporting it from the solid surface of the K₂CO₃ or an aqueous phase into the organic solvent where the 1,2-dibromoethane is dissolved. This dramatically increases the effective concentration of the nucleophile in the reaction phase, accelerating the SN2 reaction under milder conditions.[8][9]
Experimental Protocol for PTC:
-
Catalyst Addition: To the standard reaction mixture (4-nitrophenol, 1,2-dibromoethane, K₂CO₃, and solvent), add a catalytic amount (1-5 mol%) of tetrabutylammonium bromide.
-
Reaction Conditions: You may find that the reaction proceeds to completion at a lower temperature (e.g., 60-70°C) or in a shorter time frame compared to the uncatalyzed reaction.
-
Work-up: The catalyst is typically water-soluble and will be removed during the aqueous work-up steps.
`dot graph "PTC_Workflow" { layout=dot; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} ` Caption: Optimized workflow incorporating Phase-Transfer Catalysis (PTC).
Q4: How do I properly purify the crude product and confirm its identity?
Proper purification and characterization are essential to validate the success of the synthesis. The crude product is typically a brown viscous liquid or a solid contaminated with salts and side products.[7]
Step-by-Step Purification and Characterization:
-
Initial Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts (KBr and excess K₂CO₃).[7] The filtrate, containing the product, is then typically partitioned between an organic solvent like dichloromethane (DCM) or ethyl acetate and water.[6][7] The organic layer is washed several times with water to remove residual DMF and salts, then dried over anhydrous Na₂SO₄ or MgSO₄.[6]
-
Purification:
-
Column Chromatography: This is the most reliable method. Use a silica gel column with an eluent system like 4% ethyl acetate in petroleum ether, as reported in the literature, to yield a light-yellow solid.[7]
-
Recrystallization: If the crude product is a solid and relatively pure, recrystallization from a suitable solvent like ethanol can be effective.[10]
-
-
Characterization:
-
Melting Point: The purified product should have a sharp melting point.
-
¹H NMR: Expect characteristic peaks for the aromatic protons (two doublets in the 7-8.5 ppm region), the -O-CH₂- protons (a triplet around 4.4 ppm), and the -CH₂-Br protons (a triplet around 3.6 ppm).
-
IR Spectroscopy: Look for strong peaks corresponding to the nitro group (around 1520 cm⁻¹ and 1345 cm⁻¹) and the C-O-C ether linkage (around 1250 cm⁻¹).
-
References
- Williamson ether synthesis - Wikipedia. Provides a thorough overview of the reaction mechanism, conditions, and common side reactions. [Link]
- An Ether Synthesis Using Phase Transfer Catalysis | Journal of Chemical Education. Describes the application of phase-transfer catalysts to improve Williamson ether synthesis under milder conditions. [Link]
- Contribution of phase transfer catalyst to green chemistry: A review - Jetir.Org. Reviews the benefits of PTC in organic synthesis, including its application in the Williamson synthesis to avoid harsh, anhydrous conditions. [Link]
- Williamson Ether Synthesis reaction - BYJU'S.
- Williamson Ether Synthesis: Mechanism, condition, Limitation - Science Info.
- Williamson Ether Synthesis - Organic Chemistry Tutor.
- Phase transfer catalysis | PPTX - Slideshare.
- Williamson Ether Synthesis - J&K Scientific LLC. Provides lab tips, including the choice of bases for aryl ethers and the use of dipolar aprotic solvents to minimize side reactions. [Link]
- Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee - Science Learning Center.
- Table of content - The Royal Society of Chemistry. Contains examples of standard organic work-up procedures, including extraction and drying with MgSO₄. [Link]
- The Williamson Ether Synthesis - Master Organic Chemistry. Clearly explains that the reaction is an SN2 process and is best with primary alkyl halides. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. byjus.com [byjus.com]
- 5. jk-sci.com [jk-sci.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. jetir.org [jetir.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Optimization of reaction time and temperature for 1-(2-Bromoethoxy)-4-nitrobenzene synthesis
Technical Support Center: Synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Reaction Overview: The Williamson Ether Synthesis
The synthesis of this compound is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1] In this process, the hydroxyl proton of 4-nitrophenol is abstracted by a base to form a potent nucleophile, the 4-nitrophenoxide ion. This phenoxide then attacks the electrophilic primary carbon of 1,2-dibromoethane, displacing a bromide ion to form the desired ether.[1][2] The presence of the electron-withdrawing nitro group on the aromatic ring increases the acidity of the phenolic proton, facilitating its deprotonation.[1]
Reaction Mechanism
Caption: General mechanism for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q: Why is my yield of this compound consistently low?
A: Low yields can stem from several factors. Let's break down the most common culprits:
-
Incomplete Deprotonation of 4-Nitrophenol: The formation of the 4-nitrophenoxide ion is critical. If the base is not strong enough, is wet, or is used in insufficient quantity, the deprotonation will be incomplete, leaving unreacted starting material.
-
Sub-optimal Reaction Temperature: The S(_N)2 reaction rate is highly temperature-dependent. If the temperature is too low, the reaction will be sluggish and may not reach completion within a reasonable timeframe.
-
Side Reactions: The most common side reaction is the formation of a diether byproduct, 1,2-bis(4-nitrophenoxy)ethane. This occurs when a second molecule of 4-nitrophenoxide displaces the remaining bromide from the desired product.
-
Solution: Use a significant excess of 1,2-dibromoethane (typically 3 equivalents or more) to favor the mono-alkylation product statistically.[4]
-
-
Moisture in the Reaction: Water can hydrolyze 1,2-dibromoethane and can also interfere with the activity of the base.
-
Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly before starting the reaction.
-
Q: I am observing a significant amount of a byproduct. What could it be and how can I minimize it?
A: The most likely byproduct is 1,2-bis(4-nitrophenoxy)ethane . As mentioned above, this forms from the reaction of the product with another equivalent of the 4-nitrophenoxide.
-
Identification: This byproduct will have a higher molecular weight and will likely appear as a less polar spot on a TLC plate compared to the starting 4-nitrophenol and a more polar spot than the product (depending on the eluent). It is also typically a solid with a higher melting point.
-
Minimization Strategy: The key is to manipulate the stoichiometry. By using a large excess of 1,2-dibromoethane, you increase the probability that the 4-nitrophenoxide will react with a molecule of the starting alkyl halide rather than the product. A ratio of at least 3:1 of 1,2-dibromoethane to 4-nitrophenol is recommended.[4]
Another potential, though less common, side reaction under harsh basic conditions is the elimination of HBr from 1,2-dibromoethane to form vinyl bromide, which is less reactive towards nucleophilic substitution. Using a milder base like K₂CO₃ instead of stronger bases like NaOH or KOH helps to suppress this pathway.[1]
Q: My reaction seems to be stalling and not going to completion. What are the possible causes?
A: A stalled reaction is often traced back to reagent quality or reaction conditions.
-
Inactive Base: Potassium carbonate can absorb moisture from the air, reducing its efficacy.
-
Solution: Use freshly opened or properly stored anhydrous K₂CO₃. You can also dry it in an oven before use.
-
-
Insufficient Mixing: This is a heterogeneous reaction (solid K₂CO₃ in a liquid solvent). If the mixture is not stirred vigorously, the base cannot effectively deprotonate the phenol at the solid-liquid interface.
-
Solution: Ensure rapid and continuous stirring throughout the reaction. A mechanical stirrer is preferable for larger scale reactions.
-
-
Low Temperature: As stated previously, a temperature below 80°C may be insufficient to drive the reaction to completion in a timely manner.[3]
-
Solution: Ensure your reaction is maintained at the target temperature (e.g., 80°C or reflux) for the duration of the synthesis. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Q: I am having difficulty purifying my product. What are the best practices for purification?
A: Proper purification is crucial to remove unreacted starting materials, the excess 1,2-dibromoethane, and any byproducts.
-
Initial Workup: After the reaction is complete, cool the mixture and filter off the inorganic salts (e.g., K₂CO₃, KBr).[4] The filtrate is then typically concentrated. The resulting residue can be partitioned between an organic solvent (like dichloromethane or ethyl acetate) and water to remove any remaining water-soluble impurities.[3][4]
-
Column Chromatography: This is the most effective method for separating the product from the non-polar excess 1,2-dibromoethane and the more polar diether byproduct.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar eluent system is typically used. A common choice is a mixture of petroleum ether and ethyl acetate. A low percentage of ethyl acetate (e.g., 4%) in petroleum ether is a good starting point for eluting the product while retaining more polar impurities.[4]
-
-
Recrystallization: If the product obtained after chromatography still contains minor impurities, recrystallization can be performed. Ethanol or a mixture of ethanol and water is often a suitable solvent system.[5]
Frequently Asked Questions (FAQs)
Q: What is the optimal reaction temperature and time?
A: The optimal conditions depend on the solvent used.
-
With N,N-dimethylformamide (DMF) , a temperature of 80°C is effective.[3]
-
With butanone (MEK) , heating the reaction to reflux (approx. 80°C) is recommended.[4]
The reaction time is best determined by monitoring. A typical duration is 18 hours , but you should run TLC analysis periodically until the 4-nitrophenol spot has disappeared.[4]
Q: Which base and solvent system is recommended?
A: A combination of anhydrous potassium carbonate (K₂CO₃) as the base and either DMF or butanone as the solvent provides high yields (70-81%).[3][4] DMF is a polar aprotic solvent that can accelerate S(_N)2 reactions, while butanone is a less polar, but effective alternative. The choice may depend on available resources and ease of removal post-reaction.
Q: What are the critical safety precautions I should take?
A: Both 4-nitrophenol and 1,2-dibromoethane are hazardous materials.
-
4-Nitrophenol: Toxic if swallowed and harmful in contact with skin or if inhaled. It may cause damage to organs through prolonged exposure.[6]
-
1,2-Dibromoethane: Highly toxic and a suspected carcinogen. It is readily absorbed through the skin.[7][8]
Mandatory Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.[6][7]
-
Avoid inhalation of dust (from 4-nitrophenol and K₂CO₃) and vapors (from the solvent and 1,2-dibromoethane).
-
Consult the Safety Data Sheets (SDS) for all reagents before beginning the experiment.[6][7]
Q: How can I monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is the most straightforward method.
-
Procedure: Spot the starting material (4-nitrophenol), the co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel TLC plate.
-
Eluent: A mixture of petroleum ether and ethyl acetate (e.g., 4:1) is a good starting point.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. 4-nitrophenol is highly UV-active.
-
Interpretation: The reaction is complete when the spot corresponding to 4-nitrophenol is no longer visible in the reaction mixture lane.
Data Summary: Reaction Condition Optimization
| 4-Nitrophenol (eq) | 1,2-Dibromoethane (eq) | Base (eq) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | 1.2 | K₂CO₃ (2) | DMF | 80°C | Until complete (TLC) | 81% | [3] |
| 1 | 3 | K₂CO₃ (2.5) | Butanone | Reflux | 18 | 70% | [4] |
| 1 | 2.5 | Cs₂CO₃ (2.5) | Acetonitrile | 50°C | 5 | 53% (analogue) | [9] |
Note: The third entry is for a structurally similar synthesis and is included for comparison of conditions.
Optimized Experimental Protocol
This protocol is a synthesis of best practices from cited literature.[3][4]
Materials:
-
4-Nitrophenol (1.0 eq)
-
1,2-Dibromoethane (3.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Butanone (or DMF)
-
Dichloromethane (for extraction)
-
Petroleum Ether & Ethyl Acetate (for chromatography)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent and Reagent Addition: Add butanone to the flask (approx. 1.8 mL per mmol of 4-nitrophenol). Begin vigorous stirring. Add 1,2-dibromoethane (3.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 80°C) with continuous stirring. Monitor the reaction's progress by TLC every 2-3 hours. The reaction is typically complete within 18 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the solid inorganic salts using a Büchner funnel and wash the filter cake with a small amount of butanone.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in petroleum ether as the eluent (starting with 100% petroleum ether and gradually increasing the polarity, e.g., to 4% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to obtain this compound as a light yellow solid.[4]
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- The Royal Society of Chemistry. Tunable Photophysical Properties of Thiophene Based Chromophores.
- Science Learning Center. Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee.
- Organic Syntheses. m-BROMONITROBENZENE.
- ACS Publications. Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo.
- Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- NINGBO INNO PHARMCHEM CO.,LTD. Innovating with this compound: Applications in Material Science and Beyond.
- Tishk International University. Preparation of Nitrobenzene (Nitration of benzene).
- Carl ROTH. Safety Data Sheet: 4-Nitrophenol.
- Semantic Scholar. An improved Williamson ether synthesis using phase transfer catalysis.
- Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
- GOV.UK. 1,2-dibromoethane - Incident management.
- Reddit. Williamson Ether synthesis : r/OrganicChemistry.
- International Journal of Chemical and Physical Sciences. Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography.
- Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
- Safety Data Sheet. 1,2-Dibromoethane Standard (1X1 mL).
- CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses.
- Chemistry LibreTexts. 3.11: Synthesis of Polysubstituted Benzenes.
- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. francis-press.com [francis-press.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
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- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. carlroth.com:443 [carlroth.com:443]
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- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. pubs.acs.org [pubs.acs.org]
Preventing the formation of impurities in 1-(2-Bromoethoxy)-4-nitrobenzene synthesis
Welcome to the technical support guide for the synthesis of 1-(2-bromoethoxy)-4-nitrobenzene. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis, minimize impurity formation, and maximize your yield of this critical chemical intermediate.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction has run to completion, but I have a very low yield of this compound after workup and purification. What are the likely causes?
Answer: A low yield is often traced back to one of three areas: inefficient phenoxide formation, poor nucleophilic attack, or loss of product during workup. Let's break down the potential causes:
-
Insufficient Base or Inappropriate Base Strength: The reaction begins with the deprotonation of 4-nitrophenol to form the 4-nitrophenoxide ion. This is the active nucleophile. If the base is too weak or used in insufficient quantity, the equilibrium will not favor the phenoxide, leading to a slow or incomplete reaction.
-
Solution: Ensure you are using at least one equivalent of a suitable base. For phenols, moderately strong bases like potassium carbonate (K₂CO₃) are often effective, especially in polar aprotic solvents like DMF or acetone.[1][2] For more stubborn reactions, a stronger base like sodium hydride (NaH) can be used, which irreversibly deprotonates the phenol.[3]
-
-
Reaction Temperature is Too Low: The Williamson ether synthesis, being an Sₙ2 reaction, is temperature-dependent.[4] Insufficient thermal energy can lead to a very slow reaction rate.
-
Poor Solvent Choice: The ideal solvent for an Sₙ2 reaction should be polar and aprotic. Protic solvents (like ethanol or water) can solvate the phenoxide nucleophile through hydrogen bonding, creating a solvent "cage" that hinders its ability to attack the electrophilic carbon on 1,2-dibromoethane.[6]
Issue 2: Significant Formation of 1,2-bis(4-nitrophenoxy)ethane Impurity
Question: My final product is contaminated with a significant amount of a higher molecular weight byproduct, which I've identified as 1,2-bis(4-nitrophenoxy)ethane. How can I prevent this?
Answer: This is the most common and problematic impurity in this synthesis. It arises when a second molecule of 4-nitrophenoxide displaces the bromide from the desired product, this compound, leading to a symmetrical diether.
-
Mechanism of Formation: The root cause is that your desired product is also an alkyl halide, which can be attacked by the same nucleophile used to create it.
-
Causality & Prevention:
-
Stoichiometry: The most critical factor is the molar ratio of your reactants. A high concentration of 4-nitrophenoxide relative to 1,2-dibromoethane will favor the second substitution.
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can provide more opportunity for the second, slower substitution to occur.
-
Workflow for Minimizing Bis-Alkylation Impurity
Caption: Workflow for selective mono-alkylation.
Issue 3: Presence of Unreacted 4-Nitrophenol in the Final Product
Question: After purification, I'm still seeing unreacted 4-nitrophenol in my product. Why is the reaction incomplete?
Answer: Residual 4-nitrophenol indicates an incomplete reaction. This is distinct from a low yield issue, where the starting material is consumed but little product is formed.
-
Poor Base-Solvent Combination: A common culprit is using a base like potassium carbonate in a solvent where it has very low solubility. If the base isn't accessible to deprotonate the phenol, the reaction stalls.
-
Solution 1 (Phase-Transfer Catalysis): Introduce a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether.[8] A PTC acts as a shuttle, carrying the phenoxide anion from the solid or aqueous phase into the organic phase where the 1,2-dibromoethane resides, dramatically accelerating the reaction.[9][10]
-
Solution 2 (Solvent Choice): Switch to a more effective solvent like DMF, which has better solubility for inorganic salts than acetone or butanone.[1][11]
-
-
Deactivated Reagents: Ensure your reagents are pure and dry. Moisture is detrimental as it can consume the base and hydrolyze the alkyl halide.[11]
-
Solution: Use anhydrous solvents and ensure your 4-nitrophenol and base are dry before use.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this synthesis?
A1: This reaction is a classic example of the Williamson Ether Synthesis .[3][4] The mechanism is a bimolecular nucleophilic substitution (Sₙ2).[4]
-
Deprotonation: A base removes the acidic proton from the hydroxyl group of 4-nitrophenol, forming a nucleophilic 4-nitrophenoxide anion.
-
Nucleophilic Attack: The 4-nitrophenoxide anion attacks one of the electrophilic carbon atoms of 1,2-dibromoethane. This attack occurs from the backside relative to the carbon-bromine bond.
-
Displacement: In a concerted step, the carbon-oxygen bond forms as the carbon-bromine bond breaks, displacing a bromide ion as the leaving group to yield the final ether product.[12]
Reaction Mechanism: Williamson Ether Synthesis
Caption: The two-step process of the synthesis.
Q2: Why is 1,2-dibromoethane used instead of another alkylating agent?
A2: 1,2-dibromoethane is a difunctional molecule. It provides the two-carbon "ethoxy" linker and retains a bromine atom, which is a good leaving group for subsequent reactions. This makes the product, this compound, a valuable bifunctional intermediate for further synthetic steps.
Q3: Can I use a stronger base like sodium hydroxide (NaOH)?
A3: While NaOH is a strong base, its use in organic solvents can be problematic due to low solubility. It is more commonly used in aqueous-organic biphasic systems, which necessitates a phase-transfer catalyst to be effective.[8] For standard anhydrous organic conditions, bases like K₂CO₃ in DMF or NaH in THF are generally more reliable and lead to fewer side reactions like hydrolysis.[2][3]
Q4: My reaction mixture turned very dark. Is this normal?
A4: A darkening of the reaction mixture, often to a brown or deep red color, is common, especially when using DMF at elevated temperatures. This is usually due to minor decomposition pathways and the formation of colored charge-transfer complexes involving the nitroaromatic system. While often normal, an extremely dark or black color could indicate significant decomposition. If this is accompanied by poor yield, consider lowering the reaction temperature and monitoring the reaction more frequently to avoid prolonged heating.
Q5: How should I purify the final product?
A5: The most effective method for purifying this compound from unreacted starting materials and the bis-alkylation byproduct is flash column chromatography on silica gel.[1][5] A typical eluent system is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[2][5] The desired product is moderately polar and will elute after the excess 1,2-dibromoethane but before the more polar unreacted 4-nitrophenol and the less polar 1,2-bis(4-nitrophenoxy)ethane impurity.
Table 1: Impact of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Impact on Impurities |
| Reactant Ratio | ≥ 3 equivalents of 1,2-dibromoethane | Suppresses the formation of the bis-alkylation impurity (1,2-bis(4-nitrophenoxy)ethane) by statistical probability.[2][5] |
| Base | K₂CO₃ (≥ 2 equiv) or NaH (1.1 equiv) | K₂CO₃ is a safe, effective base.[1] NaH offers irreversible deprotonation but requires anhydrous conditions.[3] Weak bases lead to incomplete reaction. |
| Solvent | DMF, Acetone, Butanone | Polar aprotic solvents facilitate the Sₙ2 mechanism.[7] Protic solvents can hinder the nucleophile and reduce reaction rate.[6] |
| Temperature | 80°C to Reflux | Provides sufficient activation energy for the Sₙ2 reaction. Excessively high temperatures can promote side reactions.[1] |
| Catalyst | Phase-Transfer Catalyst (optional) | Recommended for biphasic systems or when using poorly soluble bases to increase reaction rate and prevent incomplete conversion.[8][9] |
Recommended Experimental Protocol
This protocol is a robust starting point designed to favor the formation of the desired mono-alkylated product.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (1.0 equiv), potassium carbonate (2.5 equiv), and a suitable volume of anhydrous DMF (to make a ~0.5 M solution).[1]
-
Addition of Alkylating Agent: Add 1,2-dibromoethane (3.0 equiv) to the stirring mixture.[5]
-
Reaction: Heat the mixture to 80°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, eluting with 20% ethyl acetate in hexanes. The reaction is complete when the 4-nitrophenol spot is no longer visible (typically 12-18 hours).[1]
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with dichloromethane or ethyl acetate.[1]
-
Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and inorganic salts.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) to isolate the pure this compound as a light yellow solid.[5]
References
- Benchchem.Synthesis routes of this compound.URL: https://www.benchchem.com/synthesis/pse-e92d74efd56243gfc3g871dfdb7e81d6
- ChemicalBook.this compound synthesis.URL: https://www.chemicalbook.com/productmethod/13288-06-7.htm
- Benchchem.1,2-Bis(4-nitrophenyl)ethane | CAS 736-30-1.URL: https://www.benchchem.com/product/b1197151
- Master Organic Chemistry.The Williamson Ether Synthesis.URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
- Chem-Station.Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis.URL: https://www.chem-station.com/cheminfo/organic-reactions/williamson-ether-synthesis/mono-alkylation-of-a-phenol-with-12-dibromoethane-via-williamson-ether-synthesis-2
- ResearchGate.Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.URL: https://www.researchgate.
- Longdom Publishing.A Minireview of Phase-Transfer Catalysis and Recent Trends.URL: https://www.longdom.
- hxtb.org.Study on the Synthesis of 1,2-Diethoxy-4-nitrobenzene.URL: http://www.hxtb.org/gjhx/EN/Y2016/V79/I6/575
- Jetir.org.A novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank.URL: https://www.jetir.org/papers/JETIR1902023.pdf
- Francis Academic Press.Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.URL: https://francis-press.com/papers/3074
- Wikipedia.Williamson ether synthesis.URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis
- PharmaXChange.info.Phenolates- O-alkylation and C-alkylation | Notes.URL: https://pharmaxchange.
- Benchchem.Application Notes and Protocols for the O- Alkylation of Phenols with 4-(bromomethyl)phenol.URL: https://www.benchchem.com/application-notes/B1198902/o-alkylation-of-phenols-with-4-bromomethyl-phenol
- CRDEEP Journals.Phase-Transfer Catalysis in Organic Syntheses.URL: https://crdeep.
- YouTube.Williamson Ether Synthesis Reaction Mechanism.URL: https://www.youtube.
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biomedres.us [biomedres.us]
- 9. Study on the Synthesis of 1,2-Diethoxy-4-nitrobenzene [ccspublishing.org.cn]
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- 11. francis-press.com [francis-press.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Purification of 1-(2-Bromoethoxy)-4-nitrobenzene
Welcome to the technical support center for the synthesis and purification of 1-(2-bromoethoxy)-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established chemical principles and practical laboratory experience.
Introduction to the Challenges
This compound is typically synthesized via a Williamson ether synthesis, an SN2 reaction between 4-nitrophenol and 1,2-dibromoethane.[1][2][3] While the synthesis itself is relatively straightforward, the purification of the final product can present several challenges. The primary impurities include unreacted starting materials (4-nitrophenol and 1,2-dibromoethane) and a significant side-product, 1,2-bis(4-nitrophenoxy)ethane. The presence of the thermally sensitive nitro group and the potential for hydrolysis of the bromoethoxy group add further complexity to the purification process.[4][5] This guide will equip you with the knowledge to anticipate and effectively address these issues.
Troubleshooting Guide: From Crude Product to Pure Compound
This section provides solutions to specific problems you may encounter during the purification of this compound.
Recrystallization Issues
Recrystallization is a powerful technique for purifying solid organic compounds.[6] However, achieving sharp, well-formed crystals of this compound can be tricky.
Cause: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid upon cooling, rather than crystallizing.[7] This is common for compounds with relatively low melting points or when significant impurities are present, which can depress the melting point of the mixture.[8]
Solution:
-
Increase the Solvent Volume: The concentration of the solute may be too high. Add more hot solvent to the oily mixture to ensure it is fully dissolved, then allow it to cool slowly.
-
Slow Cooling: Rapid cooling often promotes oiling. Allow the hot solution to cool to room temperature undisturbed on the benchtop before moving it to an ice bath. You can further slow the cooling process by placing the flask in a beaker of hot water and allowing the entire assembly to cool.[7]
-
Scratching: Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.
-
Change the Solvent System: If the above methods fail, your solvent may not be ideal. A mixed solvent system can be effective. For this compound, an ethanol/water system is a good starting point.[9] Dissolve the compound in a minimum amount of hot ethanol (the "good" solvent) and then add hot water (the "poor" solvent) dropwise until the solution becomes faintly cloudy. Add a few more drops of hot ethanol to clarify the solution and then cool slowly.[10][11][12]
Cause: The color is likely due to highly conjugated impurities that are not effectively removed by a single recrystallization.
Solution:
-
Use Activated Carbon (Charcoal): Activated carbon is excellent for adsorbing colored impurities.[1][13]
-
Protocol: After dissolving your crude product in the minimum amount of hot recrystallization solvent, remove the flask from the heat and add a small amount of activated carbon (a spatula tip's worth). Swirl the flask and gently heat it for a few minutes. Perform a hot gravity filtration to remove the charcoal, then allow the filtrate to cool and crystallize.[14]
-
Caution: Use activated carbon sparingly, as it can also adsorb your desired product, leading to a lower yield.[13]
-
Column Chromatography Challenges
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[15]
Cause: The solvent system (eluent) is not optimized for the separation, or the column is not packed or loaded correctly.
Solution:
-
Optimize the Eluent System with Thin-Layer Chromatography (TLC): TLC is an indispensable tool for quickly determining the best solvent system for your column.[16]
-
TLC Protocol: Spot your crude reaction mixture on a TLC plate and develop it in various solvent systems. A good starting point for this compound is a mixture of ethyl acetate and hexanes.[2][3]
-
Target Rf: Aim for an Rf value of 0.25-0.35 for your desired product. This will ensure it moves down the column at a reasonable rate and separates well from impurities.[16]
-
Improving Separation: If your product and an impurity have very similar Rf values, try a less polar solvent system (e.g., decrease the percentage of ethyl acetate in hexanes). This will increase the interaction of the compounds with the silica gel and enhance separation.
-
| Potential Impurity | Relative Polarity | Elution Order (Non-polar to Polar Eluent) |
| 1,2-Dibromoethane | Non-polar | First |
| This compound | Moderately Polar | Middle |
| 1,2-bis(4-nitrophenoxy)ethane | More Polar | Later |
| 4-Nitrophenol | Very Polar | Last (or may not elute) |
-
Proper Column Packing and Loading: Ensure your column is packed uniformly to avoid channeling. Dissolve your crude product in a minimal amount of the eluent and load it onto the column in a narrow band.[17]
Cause: this compound, containing a nitro group, can be sensitive to acidic conditions. Silica gel is slightly acidic and can potentially cause degradation of sensitive compounds over long exposure times.[18] The bromoethoxy group could also be susceptible to hydrolysis if water is present in the solvents.[5][19]
Solution:
-
Use Neutralized Silica Gel: If you suspect acid-catalyzed decomposition, you can use silica gel that has been neutralized by washing it with a dilute solution of a base like triethylamine in your eluent system.
-
Use Anhydrous Solvents: Ensure your solvents are dry to minimize the risk of hydrolysis.
-
Work Quickly: Do not let your compound sit on the column for an extended period. Elute it as efficiently as possible once loaded.
Frequently Asked Questions (FAQs)
Q1: What are the main impurities I should expect in the synthesis of this compound?
The primary impurities arise from the Williamson ether synthesis reaction and include:
-
Unreacted 4-nitrophenol: The starting phenoxide.
-
Unreacted 1,2-dibromoethane: The starting alkyl halide.
-
1,2-bis(4-nitrophenoxy)ethane: A common side product where 4-nitrophenol has reacted at both ends of the 1,2-dibromoethane molecule.
Q2: How can I monitor the progress of my purification?
Thin-Layer Chromatography (TLC) is the best method. Use a UV lamp to visualize the spots, as the aromatic nitro group makes the compounds UV-active. Compare the Rf value of your purified product with that of your starting materials and the crude mixture. A pure product should show a single spot.
Q3: What is the expected appearance and melting point of pure this compound?
Pure this compound is typically a light yellow solid.[2] Its reported melting point is in the range of 62-65 °C. A broad melting point range indicates the presence of impurities.
Q4: Can I use other purification methods besides recrystallization and column chromatography?
For this compound, recrystallization and column chromatography are the most effective and commonly used methods. Other techniques like distillation are not suitable due to the compound's high boiling point and potential for thermal decomposition.
Q5: What are the storage conditions for this compound?
It should be stored in a tightly sealed container in a cool, dry place, away from light and moisture to prevent degradation.
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of this compound.
Caption: Purification decision tree for this compound.
References
- Recrystallization. (n.d.). In UCLA Chemistry and Biochemistry.
- Problems in recrystallization. (2026). In Biocyclopedia.
- Problems with Recrystallisations. (n.d.). In University of York, Department of Chemistry.
- Recrystallization (help meeeeee). (2013, February 3). Reddit.
- The Role of Activated Carbon In Organic Synthesis. (2020, September 16). Xingyuan Industry.
- Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides. (n.d.). In LibreTexts Chemistry.
- Mixed Solvents. (2022, April 7). In LibreTexts Chemistry.
- How to recrystallize an oily compound after column chromatography? (2022, September 8). ResearchGate.
- Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.). CSWAB.org.
- Recrystallization-1.pdf. (n.d.).
- Charcoal. (2022, April 7). In LibreTexts Chemistry.
- Recrystallization. (n.d.). Wired Chemist.
- Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.
- Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
- What is the theoretical background of mixed solvents recrystallization? (2019, October 26). Quora.
- Effectiveness of activated carbon in non water solvents? (2020, November 29). Sciencemadness.org.
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (2019). Environmental Science and Pollution Research, 26(1), 743-750. [Link]
- Degradation of nitroaromatic compounds by microorganisms. (1995). Advances in Applied Microbiology, 41, 1-82. [Link]
- Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column on the Agilent 1290 Infinity Quaternary Method Development Solution. (n.d.). Agilent.
- Biodegradation of nitroaromatic compounds. (1995). Annual Review of Microbiology, 49, 301-332. [Link]
- Are alkyl bromides susceptible to hydrolysis? (2015, April 14). ResearchGate.
- How Do You Improve Separation in Column Chromatography? (2022, September 15). Chromatography Today.
- How To Improve Column Chromatography Separation? (2025, January 1). Chemistry For Everyone.
- Williamson Ether Synthesis Final. (2021, January 22). YouTube.
- BIOREMEDIATION - Degradation of nitro aromatic compounds. (n.d.). Slideshare.
- Recrystallization. (n.d.).
- Williamson Ether Synthesis. (n.d.). Utah Tech University.
- Recrystallization. (n.d.).
- Thin Layer Chromatography (TLC). (n.d.). In University of Colorado Boulder, Department of Chemistry.
- Alkyl halides- Reactions: hydrolysis; nitrite and nitro formation. (n.d.).
- Chromatography: Solvent Systems for TLC. (n.d.). In University of Rochester, Department of Chemistry.
- Decolorizing carbon. (n.d.).
- Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. (n.d.).
- Biodegradation of nitroaromatic compounds. (1995). Annual Review of Microbiology, 49, 301-332.
- Production of alcohols by hydrolysis of alkyl bromides. (1958). U.S.
- Removal of color impurities from organic compounds. (1956). U.S.
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
- The Chemical Reactivity and Properties of 2-Bromoethyl Acetate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Solvents for Recrystallization. (n.d.). In University of Rochester, Department of Chemistry.
- Method of crystallizing nitro products. (1959). U.S.
- This compound. (n.d.). PubChem.
- Functional Groups In Organic Chemistry. (2010, October 6). Master Organic Chemistry.
- The Stability of Organic Compounds. (n.d.). ResearchGate.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- Functional Groups. (n.d.).
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Technical Support Center: Strategies for the Removal of Unreacted 1,2-Dibromoethane
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide comprehensive, field-proven strategies for the removal of unreacted 1,2-dibromoethane (EDB) from reaction mixtures. This document provides a range of techniques, from basic workup procedures to more advanced purification methods, ensuring the integrity and purity of your target compounds.
Introduction: The Challenge of 1,2-Dibromoethane Removal
1,2-Dibromoethane is a versatile reagent and solvent in organic synthesis.[1] However, its physical properties, including a relatively high boiling point and moderate polarity, can complicate its removal from reaction mixtures. Incomplete removal of this reagent can interfere with subsequent reaction steps, compromise the purity of the final product, and pose significant safety and environmental hazards due to its toxicity and carcinogenicity.[2][3][4] This guide offers a structured approach to selecting and implementing the most appropriate purification strategy for your specific experimental context.
Before proceeding with any purification protocol, it is imperative to consult the Safety Data Sheet (SDS) for 1,2-dibromoethane and adhere to all institutional safety guidelines.[2][5][6][7]
Physical and Chemical Properties of 1,2-Dibromoethane
A thorough understanding of the physicochemical properties of 1,2-dibromoethane is fundamental to selecting an effective removal strategy.
| Property | Value | Source |
| Molecular Formula | C₂H₄Br₂ | [8] |
| Molar Mass | 187.86 g/mol | [8][9] |
| Boiling Point | 131-132 °C | [8][10][11] |
| Melting Point | 9-10 °C | [11][12] |
| Density | 2.18 g/mL at 25 °C | [8][11] |
| Solubility in Water | 4 g/L (20 °C) | [11] |
| Vapor Pressure | 11.7 mm Hg (25 °C) | [11] |
Decision-Making Workflow for Purification
The selection of a suitable purification method is contingent on several factors, including the properties of the desired product, the scale of the reaction, and the available laboratory equipment. The following flowchart provides a logical decision-making framework.
Caption: Decision-making flowchart for selecting a purification method.
Troubleshooting and FAQs
Q1: My product is water-sensitive. Can I still use an aqueous extractive workup?
A1: If your product is sensitive to water, a direct aqueous extractive workup should be avoided. In such cases, alternative methods like distillation or chromatography are more suitable. If the water sensitivity is moderate, minimizing contact time with the aqueous phase and using brine washes to remove residual water can be effective.[13]
Q2: I'm observing an emulsion during the extractive workup. How can I resolve this?
A2: Emulsion formation is a common issue when dealing with mixtures containing polar organic solvents and high concentrations of dissolved species.[14] To break an emulsion, you can try the following:
-
Add a small amount of brine (saturated aqueous NaCl solution).
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
Filter the emulsified layer through a pad of Celite or glass wool.
-
Allow the mixture to stand for an extended period.
Q3: Can I remove 1,2-dibromoethane by rotary evaporation?
A3: Due to its relatively high boiling point (131-132 °C), removing 1,2-dibromoethane by rotary evaporation is generally inefficient and not recommended, especially for large quantities.[8][10][11] This method can also lead to the co-evaporation of your desired product if it has a similar volatility.
Q4: What are the key safety considerations when working with 1,2-dibromoethane?
A4: 1,2-Dibromoethane is a toxic and carcinogenic compound.[2][3][4] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][6][7] All waste containing 1,2-dibromoethane must be disposed of as hazardous waste according to institutional guidelines.[5][6]
Experimental Protocols
Protocol 1: Aqueous Extractive Workup
This is the most common and often the first method to consider for the removal of 1,2-dibromoethane, particularly when the desired product is non-polar and water-insoluble.
Caption: Workflow for aqueous extractive workup.
Detailed Steps:
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
Extraction: Transfer the diluted mixture to a separatory funnel and wash with deionized water. Repeat the water wash 3-5 times to effectively partition the 1,2-dibromoethane into the aqueous layer.[15]
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove residual water from the organic layer.[13]
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and remove the organic solvent under reduced pressure using a rotary evaporator.
Protocol 2: Distillation
Distillation is an effective method for separating 1,2-dibromoethane from products with significantly different boiling points.
Simple Distillation:
-
Applicability: Suitable when the boiling point of the desired product is at least 25-30 °C higher or lower than that of 1,2-dibromoethane.
-
Procedure:
Fractional Distillation:
-
Applicability: Necessary when the boiling point difference between the product and 1,2-dibromoethane is smaller.[16]
-
Procedure:
-
Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column).
-
Carefully heat the mixture and collect the fractions at their respective boiling points.
-
Protocol 3: Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[16]
-
Applicability: Ideal for separating 1,2-dibromoethane from products with different polarities.
-
Procedure:
-
Stationary Phase Selection: Choose an appropriate stationary phase, typically silica gel or alumina.
-
Mobile Phase Selection: Select a solvent system (eluent) that provides good separation between your product and 1,2-dibromoethane. This can be determined by thin-layer chromatography (TLC) analysis.
-
Column Packing: Pack a chromatography column with the chosen stationary phase.
-
Loading and Elution: Load the crude reaction mixture onto the column and elute with the selected solvent system, collecting the fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
References
- SIELC Technologies. (n.d.). Separation of 1,2-Dibromoethane on Newcrom R1 HPLC column.
- Safety Data Sheet. (2024, August 23). 1,2-Dibromoethane Standard (1X1 mL).
- Benchchem. (n.d.). Navigating the Safe Handling of 1,2-Dibromoethene: A Comprehensive Guide to Personal Protective Equipment and Operational Protoc.
- Merck Millipore. (n.d.). 1,2-Dibromoethane CAS 106-93-4 | 800952.
- Loba Chemie. (2016, May 25). 1,2-DIBROMOETHANE FOR SYNTHESIS MSDS CAS-No.: 106-93-4 MSDS.
- Loba Chemie. (n.d.). 106-93-4 CAS | 1,2-DIBROMOETHANE | Alkyl Halides | Article No. 03265.
- Safety Data Sheet. (2011, September 20). 2 - SAFETY DATA SHEET.
- ChemicalBook. (n.d.). 1,2-Dibromoethane CAS#: 106-93-4.
- Safety Data Sheet. (2025, September 22). 2 - SAFETY DATA SHEET.
- PubChem. (n.d.). 1,2-Dibromoethane | Br(CH2)2Br | CID 7839.
- Wikipedia. (n.d.). 1,2-Dibromoethane.
- Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications.
- EZGC & EZLC Online Software Suite. (n.d.). 1,2-Dibromoethane.
- Benchchem. (n.d.). Methods for removing unreacted bromine from 2,2-Dibromobutane synthesis.
- Thorn-Seshold. (n.d.). Remove Sticky Reagents.
- University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents.
- ChemicalBook. (2019, November 11). Applications of 1,2-Dibromoethane.
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Technical Support Center: Optimizing Solvent Selection for 1-(2-Bromoethoxy)-4-nitrobenzene Synthesis
Welcome to the dedicated technical support resource for optimizing the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection in this specific Williamson ether synthesis. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established chemical principles to ensure the reliability and success of your experiments.
The synthesis of this compound is a classic example of the Williamson ether synthesis, a powerful and widely used method for forming ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, a phenoxide ion, generated in situ from 4-nitrophenol and a base, acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (1,2-dibromoethane in this case) and displacing the bromide leaving group.[1] The choice of solvent is a critical parameter that can significantly impact the reaction rate, yield, and purity of the final product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis of this compound, with a focus on solvent-related issues.
Question: My reaction yield is consistently low. What are the most likely solvent-related causes, and how can I fix them?
Answer: Low yields are a frequent challenge and can often be traced back to suboptimal solvent choice. Here’s a systematic approach to troubleshooting:
1. Inadequate Solubility of Reactants:
-
The Problem: For the SN2 reaction to occur efficiently, both the 4-nitrophenoxide salt and 1,2-dibromoethane must be adequately dissolved. 4-nitrophenol itself is soluble in a range of organic solvents, including ethanol, acetone, and ethyl acetate.[2][3] However, the corresponding salt may have different solubility characteristics.
-
The Solution: Employ a polar aprotic solvent. These solvents are excellent at dissolving charged species like the phenoxide nucleophile without forming a "cage" around it through hydrogen bonding, which would reduce its reactivity.[4][5]
-
Recommended Solvents: Dimethylformamide (DMF) and acetonitrile (ACN) are highly effective choices.[6][7] Butanone (methyl ethyl ketone) has also been successfully used.[8]
-
Avoid: Protic solvents like ethanol or water can solvate the phenoxide ion through hydrogen bonding, which significantly slows down the SN2 reaction.[9]
-
2. Competing Elimination (E2) Reactions:
-
The Problem: The phenoxide is a strong base, which can promote the E2 elimination of HBr from 1,2-dibromoethane to form vinyl bromide, especially at higher temperatures.[10][11]
-
The Solution:
-
Solvent Choice: Polar aprotic solvents generally favor SN2 over E2.[12]
-
Temperature Control: While heating is necessary, excessive temperatures can favor elimination. A typical temperature range for this synthesis is 80-100°C.[1][6] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged heating after the reaction is complete.[6]
-
3. Reaction Rate is Too Slow:
-
The Problem: If the reaction is proceeding very slowly, it could be due to poor solvation of the transition state or reduced nucleophilicity of the phenoxide.
-
The Solution: As mentioned, polar aprotic solvents like DMF, DMSO, and acetonitrile are known to accelerate SN2 reactions.[13] They effectively solvate the cation (e.g., K⁺ or Na⁺), leaving the phenoxide anion "naked" and more nucleophilic.[4] The reaction between bromoethane and potassium iodide, for example, is 500 times faster in acetone than in methanol.[13]
Below is a workflow to guide your solvent optimization process:
Caption: Troubleshooting workflow for low yield.
Frequently Asked Questions (FAQs)
Q1: Which class of solvents is optimal for the synthesis of this compound and why?
A1: Polar aprotic solvents are the optimal choice for this SN2 reaction.[13] This class includes solvents like dimethylformamide (DMF), acetonitrile (ACN), dimethyl sulfoxide (DMSO), and butanone.[8][14] The reason for their effectiveness lies in their ability to dissolve ionic nucleophiles (the 4-nitrophenoxide salt) while not engaging in hydrogen bonding that would otherwise stabilize and deactivate the nucleophile.[4] This "naked" nucleophile is more reactive, leading to a faster and more efficient SN2 reaction.[4]
Q2: Can I use a protic solvent like ethanol for this reaction?
A2: While 4-nitrophenol is soluble in ethanol[15], using it as the primary solvent for the Williamson ether synthesis is generally not recommended. Protic solvents have acidic protons that can form a "solvent cage" around the anionic nucleophile through hydrogen bonding.[9] This solvation shell stabilizes the nucleophile, making it less reactive and significantly slowing down the desired SN2 reaction.[9] While some protocols might use a mixture of ethanol and water, this is often in conjunction with a strong base like NaOH and under reflux conditions where the higher temperature helps to overcome the energy barrier.[1] However, for optimal results, polar aprotic solvents are superior.
Q3: I am observing the formation of an unknown byproduct. Could this be solvent-related?
A3: While the solvent itself is unlikely to be a direct participant in byproduct formation (unless it's a solvolysis reaction in a protic solvent), it can influence the prevalence of side reactions. The most common byproduct in this synthesis is the result of the E2 elimination reaction, which is favored by high temperatures and sterically hindered bases.[12] If you are using a suitable polar aprotic solvent, the next step would be to re-evaluate your reaction temperature and the choice of base. Using a milder base like potassium carbonate (K₂CO₃) over stronger bases like sodium hydride (NaH) can sometimes reduce elimination, although NaH is very effective for generating the phenoxide.[16]
Q4: How does the choice of solvent impact the work-up procedure?
A4: The solvent's properties, particularly its boiling point and miscibility with water, are important considerations for the work-up.
-
High-Boiling Point Solvents (e.g., DMF, DMSO): These can be difficult to remove completely on a rotary evaporator. The work-up for reactions in these solvents often involves pouring the reaction mixture into a large volume of ice water to precipitate the product, followed by extraction with a water-immiscible solvent like dichloromethane or ethyl acetate.[6]
-
Lower-Boiling Point Solvents (e.g., Acetonitrile, Butanone): These are easier to remove under reduced pressure. The work-up may be more straightforward, often involving filtration of inorganic salts followed by concentration of the filtrate.[8]
Q5: Are there any advanced techniques to improve this reaction in a biphasic system?
A5: Yes, phase-transfer catalysis (PTC) is an excellent technique for this type of reaction.[17] A phase-transfer catalyst, such as a quaternary ammonium salt, can transport the phenoxide anion from an aqueous or solid phase into an organic phase where the 1,2-dibromoethane is dissolved.[18] This allows the reaction to proceed at the interface of the two phases, often with faster rates, higher yields, and milder reaction conditions.[19] This approach can eliminate the need for expensive and anhydrous organic solvents.[18]
Solvent Property Comparison
The following table summarizes the properties of commonly used solvents for the synthesis of this compound.
| Solvent | Class | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | Excellent solvent for reactants, but high boiling point can complicate removal.[6][7] |
| Acetonitrile (ACN) | Polar Aprotic | 82 | 37.5 | Good solvent with a lower boiling point, making it easier to remove during work-up.[7][14] |
| Butanone (MEK) | Polar Aprotic | 80 | 18.5 | Effective solvent, used in published procedures with good yields.[8] |
| Ethanol | Polar Protic | 78 | 24.5 | Generally not recommended as it can slow the SN2 reaction rate due to hydrogen bonding.[9] |
Experimental Protocol Example
This is a generalized protocol based on published literature for the synthesis of this compound.
Materials:
-
4-Nitrophenol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
To a round-bottom flask, add 4-nitrophenol (1.0 eq), 1,2-dibromoethane (1.2 eq), and potassium carbonate (2.0 eq).[6]
-
Add DMF as the solvent (approximately 3 mL per mmol of 4-nitrophenol).[6]
-
Heat the mixture with stirring to 80°C.[6]
-
Monitor the reaction progress by TLC until the starting material (4-nitrophenol) is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice water and extract with dichloromethane (3x).[6]
-
Combine the organic layers, wash with water (5x) to remove residual DMF, and then with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.[6]
Caption: General experimental workflow diagram.
References
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
- ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?. [Link]
- Science Learning Center. Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. [Link]
- ACS Publications. (2016, August 9).
- YouTube. (2014, June 29). Solvent Effects on Sn2 Reactions. [Link]
- Semantic Scholar. (1975, December 23).
- ResearchGate. (2025, August 6). Optimization of p-nitrophenyl ethanol ether synthesis. [Link]
- MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
- Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. [Link]
- Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. [Link]
- Dalal Institute.
- Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]
- MDPI. (2021, November 26). Optimization of Experimental Parameters in the Solvent Extraction of Trans-Resveratrol from Pruning Waste of Vitis vinifera, Fetească Neagră Variety. [Link]
- NCBI - NIH. Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. [Link]
- Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
- Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. [Link]
- Organic Syntheses Procedure. m-BROMONITROBENZENE. [Link]
- Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]
- Reddit. What effect does the polarity of a solvent have on an Sn2 Reaction? : r/chemhelp. [Link]
- AIChE - Proceedings. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. [Link]
- Solubility of Things. 4-Nitrophenol. [Link]
- YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. [Link]
- Chemistry Stack Exchange. (2014, June 13). Solubility of p-nitrophenol in various substances?. [Link]
- Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
- Chegg.com. (2020, June 25). Solved Answer: Given Reaction is williamson ether Synthesis. [Link]
- Francis Academic Press.
- MDPI. (2021, November 26). Optimizing Solvent Selection and Processing Conditions to Generate High Bulk-Density, Co-Precipitated Amorphous Dispersions of Posaconazole. [Link]
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- 19. fzgxjckxxb.com [fzgxjckxxb.com]
Managing exothermic reactions during the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene. The focus is on anticipating and managing the exothermic nature of this Williamson ether synthesis to ensure operational safety, reaction efficiency, and high product purity.
Section 1: Troubleshooting Guide for Acute Exothermic Events
This section is designed for immediate action when a reaction parameter deviates unexpectedly.
Question: My reaction temperature is rising uncontrollably and the color is darkening rapidly. What should I do?
Answer: An uncontrolled temperature spike, or thermal runaway, is a critical safety event. It indicates that the rate of heat generation is exceeding the rate of heat removal. Immediate and calm intervention is required.
Immediate Actions:
-
Cease Reagent Addition: If you are adding a reagent (e.g., 1,2-dibromoethane or a solution of the base), stop the addition immediately.
-
Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and a salt (like NaCl or CaCl2) to lower the bath temperature. Ensure the flask is adequately submerged.
-
Alert Personnel: Inform colleagues and your lab supervisor of the situation. Do not attempt to manage a potential runaway reaction alone.
-
Prepare for Quenching: If cooling does not stabilize the temperature, a controlled quench may be necessary. Have a pre-chilled, suitable quenching agent ready. A slow addition of cold, dilute acid (e.g., 1M HCl) or a less reactive alcohol like isopropanol can neutralize the reactive alkoxide species.[1][2][3] Caution: Quenching itself can be exothermic; perform this step with extreme care, behind a safety shield, and with appropriate personal protective equipment (PPE).[4][5]
-
Evacuation: If the reaction cannot be brought under control, evacuate the immediate area and follow your institution's emergency procedures.
Root Cause Analysis:
-
Excessive Reagent Addition Rate: The SN2 reaction between the 4-nitrophenoxide and 1,2-dibromoethane is exothermic.[6][7] Adding the alkylating agent too quickly does not allow sufficient time for the cooling apparatus to dissipate the generated heat.
-
Inadequate Cooling: The cooling bath may be too small for the scale of the reaction, or there may be poor thermal contact between the flask and the bath.
-
Concentration Issues: Running the reaction at too high a concentration can lead to a rapid increase in localized temperature.
-
Base Addition: The initial acid-base reaction between 4-nitrophenol and the base is also highly exothermic.
Question: The reaction mixture has turned into a thick, dark slurry and my stir bar has stopped. What is happening?
Answer: This indicates the precipitation of salts (e.g., potassium bromide if using K2CO3) and potentially the product, coupled with possible thermal degradation (darkening). A stalled stir bar is dangerous as it creates localized hot spots, which can initiate a thermal runaway.
Immediate Actions:
-
Attempt to Restart Stirring: Gently lift and drop the flask in the cooling bath to try and dislodge the stir bar. If this fails, switch to mechanical overhead stirring if possible.
-
Dilute the Reaction: If stirring cannot be re-established, carefully and slowly add a small amount of pre-chilled solvent (the same as your reaction solvent, e.g., DMF or Butanone) to reduce viscosity.[8]
-
Reduce Temperature: Immediately lower the reaction temperature to slow down the reaction rate and prevent overheating in the unstirred portions.
Root Cause Analysis:
-
Solvent Choice/Volume: The chosen solvent may not be adequate to keep all reactants and the forming inorganic salts in solution or as a manageable slurry at the reaction temperature.
-
High Concentration: Similar to a runaway, overly concentrated conditions can lead to precipitation issues.
-
Reaction Scale: Problems with stirring and precipitation are more common at larger scales where heat and mass transfer are less efficient.
Section 2: Proactive Management & Frequently Asked Questions (FAQs)
This section addresses key decisions in experimental design to prevent exothermic events before they occur.
Question: How does my choice of base impact the reaction exotherm and overall success?
Answer: The base is critical. It deprotonates the 4-nitrophenol to form the nucleophilic phenoxide. The strength and physical form of the base directly influence the initial exotherm and overall reaction kinetics.
| Base | Type | Typical Conditions | Exotherm Profile | Causality & Field Insights |
| Potassium Carbonate (K2CO3) | Weak Inorganic | Solid, often with DMF or Acetone | Moderate, Controllable | Expertise: K2CO3 is a solid base, making the initial deprotonation a heterogeneous reaction. This slows the formation of the reactive phenoxide, resulting in a more controlled, gradual heat release. It is a common and safe choice for this synthesis.[8][9] |
| Sodium Hydroxide (NaOH) | Strong Inorganic | Aqueous solution or solid pellets | High, potentially hazardous | Expertise: Using solid NaOH can be dangerous due to a rapid, highly exothermic reaction. An aqueous solution introduces water, which can lead to side reactions. If used, a phase-transfer catalyst (PTC) is often required to facilitate the reaction between the aqueous base and organic reactants.[10][11] |
| Sodium Hydride (NaH) | Strong Hydride | Solid (mineral oil dispersion) | Very High, requires strict control | Expertise: NaH provides rapid and irreversible deprotonation. The reaction is extremely exothermic and produces flammable hydrogen gas, requiring an inert atmosphere and very slow, portion-wise addition of the hydride to a solution of the phenol at low temperatures (e.g., 0 °C).[2] |
Trustworthiness: For safety and reproducibility, Potassium Carbonate (K2CO3) is the recommended starting point for this synthesis. Its moderate reactivity provides a built-in control mechanism against rapid exotherms.
Question: What is the role of a Phase-Transfer Catalyst (PTC) and should I use one?
Answer: A Phase-Transfer Catalyst, such as Tetrabutylammonium Bromide (TBAB) or a crown ether, is essential when using a biphasic system (e.g., aqueous NaOH and an organic solvent).[10][12][13]
-
Mechanism of Action: The PTC transports the hydroxide ion (OH-) from the aqueous phase into the organic phase to deprotonate the 4-nitrophenol. It then transports the resulting phenoxide ion back to the interface or into the bulk organic phase to react with 1,2-dibromoethane.[14][15]
-
When to Use It: Use a PTC if you are employing a system with two immiscible phases, such as aqueous base and an organic solvent like toluene or dichloromethane.[11]
-
Impact on Exotherm: A PTC can accelerate the reaction rate significantly, which can lead to a sharper exotherm. While it improves efficiency, it requires more vigilant temperature monitoring. The reaction rate becomes dependent on the catalyst's efficiency, not just the intrinsic reactivity of the reagents.[12]
Question: What are the primary side reactions I should be aware of?
Answer: The two main side reactions compete with your desired product formation:
-
Bis-alkylation: The desired product, this compound, can act as a nucleophile itself, reacting with another molecule of 4-nitrophenoxide. This is less likely due to the deactivating effect of the nitro group. A more significant concern is the reaction of the product with another molecule of 1,2-dibromoethane, or more commonly, two molecules of 4-nitrophenoxide reacting with one molecule of 1,2-dibromoethane to form 1,2-bis(4-nitrophenoxy)ethane. Using an excess of 1,2-dibromoethane helps to favor the formation of the desired mono-alkylation product.[9]
-
Elimination: While 1,2-dibromoethane is a primary halide and favors substitution (SN2 mechanism), using a very strong or hindered base can promote some elimination (E2) to form vinyl bromide, though this is generally a minor pathway under typical Williamson ether synthesis conditions.[6][16][17]
Section 3: Visualized Workflow & Protocols
Emergency Troubleshooting Flowchart for Thermal Events
This diagram outlines the logical decision-making process during a temperature spike.
Caption: Emergency response workflow for managing a thermal runaway event.
Recommended Experimental Protocol
This protocol is designed for safety and control on a laboratory scale. All operations should be performed in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18][19][20][21][22]
Reagents:
-
4-Nitrophenol
-
1,2-Dibromoethane (use in excess, e.g., 3 equivalents)
-
Potassium Carbonate (K2CO3, finely powdered, 2 equivalents)
-
Butanone (MEK) or Dimethylformamide (DMF) as solvent
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a temperature probe. Place the flask in a heating mantle seated within a larger ice-water bath for emergency cooling capability.
-
Charging Reactants: To the flask, add 4-nitrophenol (1 eq.), potassium carbonate (2 eq.), and the solvent (e.g., Butanone).[8]
-
Initial Stirring: Begin stirring the mixture at room temperature.
-
Controlled Heating: Slowly heat the mixture to a gentle reflux (for Butanone, ~80 °C).[8][9] Monitor the temperature closely. You may observe a small initial exotherm as the phenoxide begins to form.
-
Substrate Addition: Once the reaction temperature is stable at reflux, add the 1,2-dibromoethane (3 eq.) dropwise via an addition funnel over 30-60 minutes. The rate of addition is your primary means of controlling the exotherm. If the temperature begins to rise above the set point, slow or stop the addition until it stabilizes.
-
Reaction Monitoring: After the addition is complete, maintain the reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete (TLC shows consumption of 4-nitrophenol), cool the mixture to room temperature.
-
Pour the cooled reaction mixture into cold water to precipitate the crude product and dissolve inorganic salts.[9]
-
Filter the resulting solid and wash thoroughly with water.
-
The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[8]
-
References
- How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry. [Link]
- Williamson ether synthesis. Wikipedia. [Link]
- Williamson Ether Synthesis reaction. BYJU'S. [Link]
- Common Standard Operating Procedure for Quenching. University of California, Santa Barbara. [Link]
- How does quenching work? Reddit r/OrganicChemistry. [Link]
- 1,2-DIBROMOETHANE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
- Quenching Reactive Substances. Virginia Tech Chemistry Department. [Link]
- Quenching of Pyrophoric Materials. Richmond Sarpong Group, UC Berkeley. [Link]
- The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Contribution of phase transfer catalyst to green chemistry: A review.
- The Williamson Ether Synthesis. Chemistry Steps. [Link]
- 1,2-Dibromoethane Material Safety D
- 1,2-Dibromoethane Standard Safety D
- Williamson Ether Synthesis. Utah Tech University. [Link]
- PTC O-Alkylation With a Secondary Benzyl Bromide.
- Phase-transfer catalyst – Knowledge and References. Taylor & Francis Online. [Link]
- PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. IAJPR. [Link]
- It's About Time: The 6 Phases of Thermal Runaway Propag
- Modeling and design of reacting systems with phase transfer catalysis.
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Technical Support Center: Catalyst Selection for 1-(2-Bromoethoxy)-4-nitrobenzene Synthesis
Welcome to the technical support center for the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this reaction, with a specific focus on catalyst selection to optimize efficiency and yield. We will address common questions and troubleshoot specific issues you may encounter in your experiments.
The synthesis of this compound is a classic example of the Williamson ether synthesis, typically performed under phase-transfer catalysis (PTC) conditions.[1] This method involves the reaction of 4-nitrophenol with an excess of 1,2-dibromoethane in a biphasic system. The choice of catalyst is paramount as it directly governs the reaction rate, yield, and impurity profile.[2]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a phase-transfer catalyst in this synthesis?
Answer: In this reaction, the reactants exist in separate, immiscible phases. The salt of 4-nitrophenol (e.g., potassium 4-nitrophenoxide, formed by reacting 4-nitrophenol with a base like K₂CO₃) is typically soluble in an aqueous or solid phase, while the alkylating agent, 1,2-dibromoethane, is soluble in the organic phase.[2] These reactants cannot easily meet to react.
A phase-transfer catalyst (PTC) acts as a shuttle.[3] Typically, a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), the catalyst's lipophilic (organic-loving) cation pairs with the phenoxide anion. This newly formed ion pair is soluble in the organic phase, allowing it to be transported from the aqueous/solid phase into the organic phase.[4] Here, the "naked," highly reactive phenoxide anion can readily react with 1,2-dibromoethane to form the desired ether.[5] This catalytic cycle dramatically accelerates the reaction, often allowing for milder conditions and eliminating the need for expensive, anhydrous solvents.[1][6]
Caption: Phase-Transfer Catalysis (PTC) cycle for Williamson ether synthesis.
Q2: What are the common types of catalysts for this reaction, and how do I choose one?
Answer: The most common and effective catalysts fall into a few main categories. The best choice depends on factors like cost, desired reaction temperature, and the specific base/solvent system.
| Catalyst Type | Examples | Mechanism of Action | Pros | Cons |
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (TEBAC) | Forms a lipophilic ion pair with the phenoxide anion.[3] | Low cost, high efficiency, widely available, environmentally benign.[7][8] | Lower thermal stability compared to phosphonium salts. |
| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide, Hexadecyltributylphosphonium bromide | Similar to ammonium salts, forms a lipophilic ion pair. | Higher thermal stability, can be more effective in certain systems.[2] | Generally more expensive than ammonium salts. |
| Crown Ethers | 18-Crown-6 | Encapsulates the metal cation (e.g., K⁺ from K₂CO₃), making the cation soluble in the organic phase and dragging the "naked" anion with it.[5] | Very high activity. | High cost, potential toxicity. |
| Cryptands & Podands | Cryptand [2.2.2] | Three-dimensional encapsulation of the metal cation, offering high selectivity and binding strength.[9] | Superior selectivity and efficiency. | Very high cost, complex to synthesize. |
Recommendation: For most applications, Tetrabutylammonium bromide (TBAB) offers the best balance of performance, cost, and safety.[7][10] It is highly effective for this specific synthesis. Begin your optimization with TBAB before exploring more expensive alternatives like phosphonium salts or crown ethers, which should be reserved for particularly challenging or recalcitrant systems.
Troubleshooting Guide
Problem: My reaction yield is very low or non-existent.
This is a common issue that can stem from several factors. Follow this logical workflow to diagnose the problem.
Caption: Troubleshooting workflow for low product yield.
Detailed Causes & Solutions:
-
Cause 1: Inactive Base or Insufficient Alkylating Agent. The reaction begins with the deprotonation of 4-nitrophenol. If the base (e.g., K₂CO₃) is old or has absorbed moisture, it will be ineffective. Furthermore, a significant side reaction is the formation of 1,2-bis(4-nitrophenoxy)ethane, where the desired product reacts with a second molecule of 4-nitrophenoxide.
-
Cause 2: Ineffective Catalyst. The catalyst can degrade over time or may be present in insufficient quantity.
-
Solution: Use a fresh batch of catalyst, typically 1-5 mol% relative to the limiting reagent (4-nitrophenol). Ensure the catalyst is appropriate for your reaction temperature. TBAB is excellent for temperatures up to ~120°C; for higher temperatures, consider more stable phosphonium salts.[2]
-
-
Cause 3: Sub-optimal Reaction Conditions. The reaction may be too slow if the temperature is too low or if stirring is inadequate. In a biphasic system, vigorous stirring is essential to maximize the interfacial surface area where the catalyst exchange occurs.
Problem: My main impurity is the 1,2-bis(4-nitrophenoxy)ethane byproduct.
Answer: This is the most common side product and arises from a second Williamson ether synthesis, where the initial product, this compound, acts as the alkylating agent for another 4-nitrophenoxide anion.
-
Causality: The formation of this byproduct is a matter of competitive reaction rates. If the concentration of the initial product builds up relative to the concentration of 1,2-dibromoethane, the side reaction becomes more probable.
-
Catalyst Influence: While the catalyst accelerates both the primary and secondary reactions, its primary role here is indirect. An efficient catalyst will speed up the overall process, but it cannot fundamentally change the reaction selectivity on its own. Selectivity is primarily controlled by stoichiometry.
-
Solution: The most effective way to minimize this side reaction is to use a large stoichiometric excess of 1,2-dibromoethane (3 to 5 equivalents is common).[11] This ensures that a 4-nitrophenoxide anion is statistically much more likely to encounter a molecule of 1,2-dibromoethane than a molecule of the mono-ether product. The unreacted 1,2-dibromoethane can be removed later during workup or by distillation.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a representative procedure based on established methods.[11][12]
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.5 eq, finely powdered), and Tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Solvent and Reagent Addition: Add a suitable solvent (e.g., butanone or DMF, ~5-10 mL per gram of 4-nitrophenol). Add 1,2-dibromoethane (3.0 eq).
-
Reaction: Heat the mixture to reflux (typically 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC, observing the disappearance of the 4-nitrophenol spot.[13] The reaction is typically complete in 4-18 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃, KBr) and wash the solid with a small amount of the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude residue.
-
Partition the residue between dichloromethane (or ethyl acetate) and water.
-
Separate the organic layer, wash it several times with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.
-
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether or hexanes to afford the product as a light yellow solid.[11][12]
Protocol 2: Analytical Reaction Monitoring
Effective reaction monitoring is crucial for optimization. Thin-Layer Chromatography (TLC) is an excellent, rapid technique for this purpose.[13]
-
Sample Preparation: At set time intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw a small aliquot (~5 µL) from the reaction mixture using a capillary tube.
-
Quenching: Dilute the aliquot in a small vial containing ~0.5 mL of ethyl acetate.
-
TLC Setup: Spot the diluted sample onto a silica gel TLC plate. Also, spot reference standards of your starting materials (4-nitrophenol and 1,2-dibromoethane) and, if available, the pure product.
-
Development: Develop the plate in a chamber with an appropriate eluent system (e.g., 10-20% ethyl acetate in hexanes).
-
Visualization: Visualize the plate under UV light (254 nm). The consumption of 4-nitrophenol and the appearance of the product spot (and potentially the diether byproduct spot, which will be less polar) can be clearly tracked.
For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed. Final product identity and purity should be confirmed by NMR and/or Mass Spectrometry.[14]
References
- BenchChem Technical Support. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers.
- Alfa Chemistry.
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene.
- Dalal Institute.
- OperaChem. (2023).
- McQuade, L. E. (2021).
- BenchChem. Synthesis routes of this compound.
- ChemicalBook. This compound synthesis.
- Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis.
- Wikipedia.
- ResearchGate. (2022). Help me, how increase yield in williamson ether reaction?.
- Guidechem. What is the Role of Tetrabutylammonium Bromide (TBAB)
- Samsonu, D., et al. (2018). Green Synthesis & Catalytic study of Sucrose Stabilized Pd Nanoparticles in Reduction of Nitro Compounds to Useful Amines.
- ChemicalBook. (2019).
- Ningbo Inno Pharmchem Co., Ltd. The Role of Tetrabutylammonium Bromide in Chemical Synthesis and Beyond.
- Chegg.com. (2020). Solved Answer: Given Reaction is williamson ether Synthesis.
- Saha, P., & Ranu, B. C. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5941.
- Zhang, X., et al. (2016). Study on the Synthesis of 1,2-Diethoxy-4-nitrobenzene. Chemistry, 79(6), 575-575.
- Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Encyclopedia.pub. (2021). Tetrabutylammonium Bromide.
- Sabilladin, A., et al. (2024). Optimizing Nitrobenzene Synthesis Catalyzed by Sulfated Silica (SO4/SiO2) through Response Surface Methodological Approach.
- Halpern, M. (2014). PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Organics, Inc.
- Yadav, G. D. (2011). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
- BenchChem Application Note. (2025). Analytical Strategies for Monitoring the Synthesis of 4-Ethoxycarbonyl-4'-nitrobenzophenone.
- Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
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Technical Support Center: Nucleophilic Substitution Reactions with 1-(2-Bromoethoxy)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for nucleophilic substitution reactions involving 1-(2-bromoethoxy)-4-nitrobenzene. As a key intermediate in pharmaceutical synthesis, particularly for drugs like Dofetilide, successful and high-yielding reactions with this substrate are crucial.[1] This resource, presented in a question-and-answer format, addresses common challenges to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a good substrate for nucleophilic substitution?
The reactivity of this compound stems from two key structural features: the presence of a primary alkyl bromide and a nitro group on the benzene ring.
-
The Alkyl Bromide: The bromoethoxy group provides a reactive site for SN2 reactions. Bromine is a good leaving group, facilitating the displacement by a nucleophile.[2]
-
The Nitro Group: The para-nitro group is a strong electron-withdrawing group. This feature enhances the electrophilicity of the aromatic ring, although the primary site of nucleophilic attack for many common nucleophiles will be the alkyl bromide.[3][4]
Q2: My reaction is sluggish or not proceeding to completion. What are the likely causes?
Several factors can contribute to a slow or incomplete reaction. Consider the following:
-
Insufficiently Strong Nucleophile: The nucleophile must be strong enough to displace the bromide. If you are using a neutral nucleophile, such as an amine or alcohol, the addition of a base is necessary to deprotonate it and increase its nucleophilicity.
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile, leaving it more reactive.[5][6]
-
Low Reaction Temperature: Nucleophilic substitution reactions often require heating to proceed at a reasonable rate.[6][7] A typical temperature range is 50-100 °C.[6]
-
Poor Quality Starting Material: Ensure your this compound is of high purity. Impurities can interfere with the reaction.
Q3: I'm observing significant byproduct formation. What are the common side reactions?
The most common side reaction is E2 elimination , especially when using a strong, sterically hindered base.[7][8] This leads to the formation of an alkene. Another potential issue, particularly with amine nucleophiles, is over-alkylation , where the initially formed secondary amine, being more nucleophilic than the starting primary amine, reacts further with the alkyl bromide.[8][9]
Troubleshooting Guide
This section provides a systematic approach to resolving common experimental issues.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution | Rationale |
| Weak Nucleophile | If using a neutral nucleophile (e.g., alcohol, amine), add a suitable base (e.g., K₂CO₃, NaH) to generate the more reactive alkoxide or amide in situ.[6][7][10] | Deprotonation significantly increases the nucleophilicity of the species, favoring the SN2 pathway.[2] |
| Inappropriate Solvent | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[5][6] | These solvents enhance the reactivity of the nucleophile by not solvating it as strongly as protic solvents would.[5] |
| Insufficient Temperature | Gradually increase the reaction temperature, monitoring the progress by TLC. A range of 50-100 °C is a good starting point.[6][7] | Higher temperatures provide the necessary activation energy for the reaction to proceed at a practical rate. |
| Poor Leaving Group Ability (less common for bromide) | While bromide is a good leaving group, in challenging cases, a catalytic amount of an iodide salt (e.g., NaI, KI) can be added (Finkelstein reaction conditions). | Iodide is an excellent nucleophile and a superb leaving group. It can displace the bromide, and the resulting iodo-intermediate is more reactive towards the primary nucleophile. |
Problem 2: Significant Elimination Byproduct Formation
| Possible Cause | Suggested Solution | Rationale |
| Strong, Sterically Hindered Base | Use a weaker, non-nucleophilic base like potassium carbonate or a less hindered base.[8] | Bulky bases favor the removal of a proton (elimination) over attacking the electrophilic carbon (substitution).[8] |
| High Reaction Temperature | Run the reaction at the lowest effective temperature. | Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[7] |
| Secondary/Tertiary Alkyl Halide Contamination | Ensure the purity of your this compound. | While the primary substrate is less prone to elimination, isomeric impurities could lead to elimination byproducts.[2][7] |
Problem 3: Over-alkylation with Amine Nucleophiles
| Possible Cause | Suggested Solution | Rationale |
| Product is a stronger nucleophile | Use a large excess of the primary amine nucleophile. | By increasing the concentration of the initial amine, you statistically favor its reaction with the alkyl bromide over the reaction of the newly formed secondary amine product.[8] |
| Reaction conditions favor further reaction | Consider a milder base or lower temperature once the initial substitution has occurred. | This can help to control the reactivity of the secondary amine product. |
Experimental Protocols & Visualizations
General Protocol for Nucleophilic Substitution with an Amine
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of substrate), add the desired primary amine (1.2 - 2.0 eq) and potassium carbonate (2.0 eq).[8]
-
Stir the reaction mixture at 60-80 °C under a nitrogen atmosphere.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Troubleshooting Workflow
Caption: Troubleshooting workflow for nucleophilic substitution.
Reaction Mechanism: SN2 Pathway
Caption: Generalized SN2 mechanism.
Safety Information
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[11][12][13] Always handle this chemical in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14][15]
References
- Reddit. (2023). SNAr troubleshooting.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1-(2-Bromoethyl)-4-nitrobenzene.
- Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
- ACS Publications. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Bromo-2-chloro-4-nitrobenzene.
- TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations.
- National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- National Institutes of Health. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.
- Organic Syntheses. (n.d.). m-BROMONITROBENZENE.
- Pearson. (n.d.). Provide the structure of the product formed from the reaction of 1-bromo-2,4,6-trinitrobenzene.
- ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers.
- American Chemical Society. (n.d.). SNAr Solvents and Reagents.
- ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?.
- Brainly. (2023). When 1,2-dibromo-4-nitrobenzene is heated with NaOH in a nucleophilic aromatic substitution reaction, which....
- Fisher Scientific. (n.d.). This compound, 98%.
- PubChem. (n.d.). 1-Bromo-2-ethoxy-4-nitrobenzene.
- YouTube. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review.
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Technical Support Center: 1-(2-Bromoethoxy)-4-nitrobenzene Waste Management
Welcome to the technical support guide for the safe handling and disposal of 1-(2-bromoethoxy)-4-nitrobenzene waste. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work. The following information synthesizes safety protocols, regulatory requirements, and practical field-proven insights to ensure a safe and compliant laboratory environment.
Section 1: Understanding the Hazard
This section provides a foundational understanding of the hazards associated with this compound, which dictates the rigorous handling and disposal protocols required.
Q1: What are the primary hazards of this compound?
This compound is a hazardous chemical with multiple risk factors. According to its Safety Data Sheet (SDS), the primary hazards include:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation upon contact.[2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled, particularly as a dust.[1][2]
From a chemical classification standpoint, it is a halogenated nitroaromatic compound . This classification is critical for waste disposal, as halogenated organic compounds are subject to specific environmental regulations.[1][3][4] Under the Resource Conservation and Recovery Act (RCRA), wastes containing halogenated organic compounds (HOCs) are strictly regulated by the Environmental Protection Agency (EPA) and cannot be disposed of via land-based methods without proper treatment.[2][5]
Q2: Why is the "halogenated nitroaromatic" classification so important for disposal?
The presence of both a bromine atom (a halogen) and a nitro group on an aromatic ring makes the molecule persistent and toxic. The EPA regulates halogenated organic compounds because they can be precursors to dioxins and other persistent organic pollutants if not incinerated at the correct temperature.[1] Therefore, this waste stream must be segregated and sent for high-temperature incineration at a licensed hazardous waste facility.[4] Mixing this waste with non-halogenated solvent waste needlessly increases disposal costs and regulatory burdens, as the entire mixture must be treated as halogenated waste.
Section 2: Personal Protective Equipment (PPE) and Handling
Proper protection is the first line of defense against chemical exposure. This section details the necessary PPE and safe handling practices.
Q3: What is the mandatory PPE for handling this compound?
A comprehensive PPE strategy is essential. The following table summarizes the required equipment based on SDS recommendations.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or holes before use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[6] |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles | Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be required for splash hazards. |
| Body | Laboratory coat or chemical-resistant apron | Provides a barrier against accidental spills on skin and clothing.[6] For larger quantities, impervious clothing may be necessary.[7] |
| Respiratory | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of dusts or vapors.[5] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required. |
Q4: What are the key principles for safely handling the solid compound?
-
Work in a Ventilated Area: Always handle the solid compound inside a certified chemical fume hood to minimize inhalation risk.[5][8]
-
Avoid Dust Generation: This compound is a solid powder.[2] Minimize dust generation and accumulation when weighing or transferring the material.[9] Use techniques like gentle scooping rather than pouring from a height.
-
Prevent Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[1][10]
-
Grounding: When transferring large quantities, be aware of the potential for static electricity buildup, which can ignite flammable solvents used in the same workspace.
-
Incompatible Materials: Store and handle away from strong oxidizing agents to prevent potentially violent reactions.[1][8]
Section 3: Waste Segregation and Container Management
Proper segregation is the most critical step in the waste disposal workflow. Failure to segregate correctly can result in dangerous chemical reactions, regulatory fines, and increased disposal costs.
Q5: How do I correctly segregate different types of waste from my experiment?
Waste from experiments involving this compound must be segregated into distinct, clearly labeled streams. Never mix different waste categories.
Caption: Waste Segregation Workflow.
Q6: What are the requirements for waste containers?
Choosing the correct container is a matter of safety and compliance.
-
Compatibility: The container must be made of a material compatible with the waste. For organic solvents, use glass or polyethylene (HDPE) containers. For acidic aqueous waste, avoid metal containers. Hydrofluoric acid waste must never be stored in glass.[11]
-
Condition: Containers must be in good condition, free from cracks or leaks, with a tightly sealing screw cap.[12][13] Funnels should not be left in the container opening.
-
Labeling: All containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of all components (no formulas or abbreviations), and their approximate percentages.[11][13]
-
Closure: Keep waste containers closed at all times except when adding waste.[13]
Q7: Can I mix this compound waste with other organic solvents?
Yes, but with a critical distinction:
-
Halogenated Solvents: Waste solutions of this compound in halogenated solvents (e.g., Dichloromethane, Chloroform) should be collected in a container designated for "Halogenated Organic Waste." [4]
-
Non-Halogenated Solvents: Waste solutions in non-halogenated solvents (e.g., Acetone, Hexane, Ethyl Acetate) should also be collected in the "Halogenated Organic Waste" container because the solute itself is halogenated. The presence of the brominated compound renders the entire mixture a halogenated waste.
Section 4: Decontamination and Spill Management
Accidents happen. Being prepared with a clear, validated protocol for decontamination and spill cleanup is essential for laboratory safety.
Q8: What is the correct procedure for decontaminating glassware and equipment?
-
Initial Rinse: Rinse the glassware three times with a small amount of a suitable organic solvent (e.g., acetone) in which the compound is soluble. This initial rinsate is hazardous and must be collected as Liquid Halogenated Organic Waste .
-
Wash: Wash the triple-rinsed glassware with laboratory detergent and water.
-
Final Rinse: Rinse with deionized water and allow to dry.
-
Empty Containers: Empty reagent bottles must be triple-rinsed with a suitable solvent.[13] The rinsate must be collected as hazardous waste. After rinsing and air-drying, the original label should be defaced, and the container can be disposed of in the trash or reused for compatible waste.[13]
Q9: I've spilled a small amount of the solid powder in the fume hood. What should I do?
For minor spills of solid this compound inside a chemical fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Ensure PPE: Ensure you are wearing the appropriate PPE as detailed in Q3.
-
Containment: Do not use water. Gently sweep up the solid material, avoiding the creation of dust.[7][9] You can lightly moisten a paper towel with a non-reactive liquid like mineral oil to gently wipe up the final traces of powder.
-
Collect Waste: Place the swept-up powder and any contaminated cleaning materials (e.g., paper towels, gloves) into a sealed bag or container.
-
Label and Dispose: Label the container as "Solid Halogenated Waste" and list "this compound" and other contents. Dispose of it through your institution's hazardous waste program.
-
Decontaminate Surface: Wipe the spill area with a towel wetted with soap and water.[14] Dispose of the towel as solid hazardous waste.
Q10: What constitutes a major spill and what is the emergency response?
A major spill is any spill that:
-
Occurs outside of a containment device like a fume hood.
-
Is larger than you can safely clean up with the resources available.
-
Poses an immediate fire or inhalation hazard.
-
Results in personnel exposure.
In the event of a major spill:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your supervisor and your institution's Environmental Health and Safety (EHS) department.
-
Isolate: If safe to do so, close the laboratory doors to contain the spill.
-
Assist: Provide first aid to any exposed individuals and seek immediate medical attention.[1]
Section 5: Disposal Pathway and Troubleshooting
This final section outlines the ultimate disposal pathway and addresses common problems.
Q11: What is the ultimate disposal method for this chemical waste?
The required disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste treatment facility.[1][4] This process destroys the organic molecule, preventing its release into the environment. Your institution's EHS department manages the collection, storage, and shipment of this waste to the appropriate facility. Under no circumstances should this waste be disposed of down the drain or in regular trash.[7][8]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| White crystals forming in the liquid waste container. | The compound has limited solubility in the solvent waste stream and is precipitating out. | Add a small amount of a compatible solvent in which the compound is more soluble (e.g., acetone, if compatible with other waste) to redissolve the precipitate. Always ensure the container is not overfilled. |
| The hazardous waste label is smudged or unreadable. | Solvent drips or improper label material. | Immediately re-label the container with a new, complete hazardous waste tag. Use a permanent marker and consider protecting the label with clear tape. Never leave a container with an unreadable label. |
| I accidentally mixed my halogenated waste with non-halogenated waste. | Improper segregation. | The entire contents of the container must now be treated as Halogenated Organic Waste . Label the container accordingly, listing all components, and notify your EHS office. |
| I'm unsure if my waste is compatible with the contents of the main waste container. | Lack of information or complex mixture. | DO NOT MIX. Collect the waste in a separate, clearly labeled container. Consult the Safety Data Sheets for all components and contact your EHS department for guidance. |
References
- Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET: 1-(2-Bromoethyl)-4-nitrobenzene.
- Thermo Fisher Scientific. (2014, November 10). SAFETY DATA SHEET: 1-Bromo-4-nitrobenzene.
- Novachem. (2024, February 14). 1-Bromo-4-nitrobenzene Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
- Bucknell University. (n.d.). Hazardous Waste Segregation.
- Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%.
- Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook.
- American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- Triumvirate Environmental. (2021, July 8). Best Practices for a Successful Lab Decontamination.
- Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- MicroCare LLC. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?.
- Spilker, J., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(1), 123–175.
- U.S. Environmental Protection Agency. (n.d.). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Cancer Diagnostics, Inc. (n.d.). Hero PPE™ Personal Protective Equipment.
- Bucknell University. (n.d.). Hazardous Waste Segregation.
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- 5. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
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- 14. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the synthesis of key intermediates is a critical step that dictates the efficiency, scalability, and cost-effectiveness of the overall process. One such vital building block is 1-(2-bromoethoxy)-4-nitrobenzene, a precursor in the synthesis of various target molecules, including UV absorbers and electronic chemicals. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering experimental insights and data to inform your selection of the most suitable method for your research and development needs.
Introduction to this compound
This compound, with the chemical formula C₈H₈BrNO₃, is a nitroaromatic compound featuring a bromoethoxy substituent. Its structure lends itself to further chemical modifications, making it a valuable intermediate in organic synthesis. The presence of the nitro group activates the aromatic ring, influencing its reactivity in subsequent reactions.
Core Synthesis Methodology: The Williamson Ether Synthesis
The most prevalent and well-established method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide ion. In this specific case, the phenoxide derived from 4-nitrophenol attacks 1,2-dibromoethane.
The Underlying Mechanism: An SN2 Reaction
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The reaction is initiated by the deprotonation of 4-nitrophenol by a base, typically a carbonate or hydroxide, to form the more nucleophilic 4-nitrophenoxide ion. This ion then acts as the nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane in a concerted step, leading to the displacement of a bromide ion and the formation of the ether linkage. The choice of a primary alkyl halide like 1,2-dibromoethane is crucial, as secondary and tertiary halides are more prone to undergoing elimination reactions (E2) in the presence of a strong base like an alkoxide.[1]
Method 1: Conventional Williamson Ether Synthesis in Butanone
A widely cited method for the synthesis of this compound involves the use of butanone as the solvent. This approach represents a classic implementation of the Williamson ether synthesis.
Experimental Protocol
A mixture of 4-nitrophenol, an excess of potassium carbonate as the base, and 1,2-dibromoethane in butanone is heated at reflux.[2] The reaction is typically allowed to proceed for an extended period to ensure complete conversion.
Step-by-Step Procedure:
-
Combine 4-nitrophenol (1.0 eq), potassium carbonate (2.5 eq), and 1,2-dibromoethane (3.0 eq) in butanone.
-
Heat the mixture at reflux (approximately 80°C) for 18 hours.
-
After cooling, filter the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic phase and concentrate it in vacuo.
-
Purify the crude product by column chromatography.
Performance Data
| Parameter | Value | Reference |
| Yield | 70% | [2] |
| Solvent | Butanone | [2] |
| Base | Potassium Carbonate | [2] |
| Temperature | Reflux (~80°C) | [2] |
| Reaction Time | 18 hours | [2] |
Method 2: Williamson Ether Synthesis in Dimethylformamide (DMF)
An alternative conventional method utilizes dimethylformamide (DMF), a polar aprotic solvent known to accelerate SN2 reactions.
Experimental Protocol
This procedure involves heating 4-nitrophenol with 1,2-dibromoethane and potassium carbonate in DMF. The reaction progress is monitored by thin-layer chromatography (TLC).[3]
Step-by-Step Procedure:
-
Combine 4-nitrophenol (1.0 eq), 1,2-dibromoethane (1.2 eq), and potassium carbonate (2.0 eq) in DMF.
-
Heat the mixture at 80°C with stirring until TLC indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with dichloromethane.
-
Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the residue by column chromatography.
Performance Data
| Parameter | Value | Reference |
| Yield | 81% | [3] |
| Solvent | DMF | [3] |
| Base | Potassium Carbonate | [3] |
| Temperature | 80°C | [3] |
| Reaction Time | Until completion (monitored by TLC) | [3] |
Visualizing the Workflow: Conventional Synthesis
Sources
Reactivity comparison of 1-(2-Bromoethoxy)-4-nitrobenzene with similar compounds
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents and building blocks is a critical decision that dictates the efficiency, yield, and overall success of a synthetic strategy. 1-(2-Bromoethoxy)-4-nitrobenzene is a versatile intermediate, notably utilized in the synthesis of pharmaceuticals like Dofetilide, an antiarrhythmic agent.[1] Its reactivity is a key determinant of its utility, and a thorough understanding of how it compares to similar compounds is essential for rational synthesis design and process optimization.
This guide provides an in-depth, objective comparison of the reactivity of this compound with its structural analogs. We will explore the electronic and steric factors governing its behavior in two key reaction types: nucleophilic substitution at the ethyl side chain and cleavage of the ether linkage. This analysis is supported by established principles of physical organic chemistry and available experimental data from related systems.
Understanding the Reactivity Landscape
The reactivity of this compound is primarily influenced by three key structural features:
-
The 4-Nitro Phenyl Group: The strongly electron-withdrawing nitro group at the para position significantly influences the electronic properties of the entire molecule.[2]
-
The Ether Linkage: Ethers are generally stable, but the aryl ether linkage in this compound can be cleaved under specific, harsh conditions.[3]
-
The Bromoethyl Side Chain: The bromine atom serves as a leaving group in nucleophilic substitution reactions, and its reactivity is modulated by the adjacent ether oxygen and the distant nitro-substituted aromatic ring.
We will now delve into a comparative analysis of how modifications to these features impact the compound's reactivity.
I. Nucleophilic Substitution at the Ethyl Side Chain: An S_N2 Perspective
The reaction of this compound with nucleophiles at the bromo-bearing carbon is a cornerstone of its synthetic utility. This transformation typically proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[4][5][6]
The Decisive Role of the Leaving Group: A Comparative Analysis
In S_N2 reactions, the nature of the leaving group is a critical factor influencing the reaction rate. The general order of leaving group ability for halogens is I > Br > Cl > F.[1] This trend is attributed to a combination of factors, including bond strength (C-X) and the stability of the resulting halide anion.
| Compound | Leaving Group | Relative Rate of S_N2 Reaction (Predicted) | Rationale |
| 1-(2-Iodoethoxy)-4-nitrobenzene | Iodo (I) | Fastest | Weaker C-I bond; Iodide is a very stable anion and an excellent leaving group. |
| This compound | Bromo (Br) | Intermediate | C-Br bond is stronger than C-I; Bromide is a good leaving group. |
| 1-(2-Chloroethoxy)-4-nitrobenzene | Chloro (Cl) | Slowest | Strong C-Cl bond; Chloride is a less effective leaving group compared to bromide and iodide. |
Experimental Workflow for Kinetic Analysis of S_N2 Reactions:
A common method to experimentally determine and compare the rates of these S_N2 reactions involves monitoring the reaction progress over time using techniques like chromatography (GC or HPLC) or spectroscopy.
DOT Script for S_N2 Kinetic Analysis Workflow:
Caption: Generalized workflow for the kinetic analysis of S_N2 reactions.
The Influence of the Aromatic Ring Substituent
The 4-nitro group, while not directly participating in the S_N2 reaction at the ethyl side chain, exerts a significant electron-withdrawing inductive effect (-I effect). This effect polarizes the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
To quantify the impact of different substituents on the benzene ring, a Hammett plot can be constructed by correlating the logarithm of the reaction rate constants with the Hammett substituent constant (σ).[3][8][9] For S_N2 reactions of phenoxyethyl bromides, a positive slope (ρ value) is expected, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the transition state.
| Compound | Substituent (para) | Hammett Constant (σ_p) | Predicted Relative Rate | Rationale |
| 1-(2-Bromoethoxy)-4-cyanobenzene | -CN | +0.66 | Faster | Strong electron-withdrawing group, increases electrophilicity of the reaction center. |
| This compound | -NO₂ | +0.78 | Fastest | Very strong electron-withdrawing group, significantly enhances the rate of nucleophilic attack. |
| 2-Phenoxyethyl bromide | -H | 0.00 | Baseline | Reference compound with no substituent effect. |
| 1-(2-Bromoethoxy)-4-methylbenzene | -CH₃ | -0.17 | Slower | Electron-donating group, decreases the electrophilicity of the reaction center. |
| 1-(2-Bromoethoxy)-4-methoxybenzene | -OCH₃ | -0.27 | Slowest | Strong electron-donating group, significantly reduces the rate of nucleophilic attack. |
DOT Script for S_N2 Reaction Mechanism:
Caption: The concerted S_N2 mechanism for nucleophilic substitution.
II. Ether Cleavage: A Test of Stability
Aryl ethers are known for their general stability. However, the ether linkage in this compound can be cleaved under forcing acidic conditions, typically with strong acids like HBr or HI.[3][10][11][12][13] This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.
Mechanism and Regioselectivity
The cleavage of the aryl-alkyl ether will proceed via an S_N2-type attack of the halide nucleophile on the less sterically hindered ethyl group.[3][12] Attack on the sp²-hybridized carbon of the benzene ring is highly unfavorable. Therefore, the products of ether cleavage will be 4-nitrophenol and a 1,2-dihaloethane.
Experimental Protocol for Aryl Ether Cleavage with HBr:
Caution: This procedure involves strong, corrosive acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable solvent like acetic acid.
-
Reagent Addition: Add an excess of concentrated hydrobromic acid (e.g., 48% aqueous HBr).
-
Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and carefully pour it into ice water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Comparative Reactivity in Ether Cleavage
The rate of ether cleavage is influenced by the acidity of the hydrohalic acid and the nucleophilicity of the resulting halide. The established order of reactivity is HI > HBr >> HCl.[10][11]
| Reagent | Relative Rate of Ether Cleavage | Rationale |
| HI | Fastest | HI is a stronger acid than HBr, leading to a higher concentration of the protonated ether. Iodide is also a more powerful nucleophile than bromide. |
| HBr | Intermediate | HBr is a strong acid, and bromide is a good nucleophile. |
| HCl | Very Slow / Ineffective | HCl is a weaker acid than HBr and HI, and chloride is a weaker nucleophile. |
The electronic nature of the substituent on the aromatic ring has a less direct impact on the rate of S_N2 attack at the ethyl group during ether cleavage compared to nucleophilic substitution at the terminal bromine. However, a strong electron-withdrawing group like the nitro group will decrease the basicity of the ether oxygen, making the initial protonation step less favorable. This would suggest that this compound might be slightly less reactive towards ether cleavage compared to an analog with an electron-donating group, although the dominant factor remains the strength of the acid and nucleophile.
Conclusion
This guide has provided a comprehensive comparison of the reactivity of this compound with its structural analogs in two key reaction types.
-
For nucleophilic substitution at the ethyl side chain (S_N2): The reactivity is primarily governed by the leaving group ability (I > Br > Cl) and is enhanced by electron-withdrawing substituents on the aromatic ring. Therefore, 1-(2-Iodoethoxy)-4-nitrobenzene is predicted to be the most reactive in this class of compounds.
-
For ether cleavage: The reaction is driven by strong acids, with the reactivity order being HI > HBr. The products are 4-nitrophenol and the corresponding 1,2-dihaloethane.
By understanding these reactivity trends, researchers can make informed decisions in the selection of substrates and reaction conditions to achieve their synthetic goals efficiently and predictably. The provided experimental protocols and mechanistic insights serve as a foundation for the practical application of this valuable class of chemical intermediates.
References
- Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]
- Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]
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Comparative Guide to UV Absorber Precursors: An Evaluation of 1-(2-Bromoethoxy)-4-nitrobenzene Against Industry-Standard Alternatives
In the relentless pursuit of material stability and longevity, ultraviolet (UV) absorbers stand as critical components, safeguarding polymers, coatings, and pharmaceutical formulations from photodegradation. The efficacy of a UV absorber is intrinsically linked to the chemical precursor from which it is synthesized. This guide provides an in-depth technical comparison of 1-(2-Bromoethoxy)-4-nitrobenzene, a functionalized nitroaromatic compound, against the well-established and widely utilized precursors for benzotriazole and triazine-class UV absorbers. This analysis is designed for researchers, material scientists, and formulation chemists seeking to make informed decisions in the selection of foundational molecules for UV protection strategies.
The Foundational Role of Precursors in UV Absorber Technology
The ideal UV absorber must exhibit strong absorption in the 280-400 nm range, possess exceptional photostability to withstand prolonged UV exposure without degradation, and demonstrate high thermal stability and compatibility with the host matrix. The journey to creating such a molecule begins with the precursor. The precursor's molecular framework dictates the synthetic pathways available, influences the photophysical properties of the final compound, and ultimately defines its performance ceiling. We will evaluate this compound based on these critical considerations and benchmark it against the precursors of two dominant classes of high-performance UV absorbers.
Profiling the Precursors: Structure and Synthetic Potential
A precursor's value is determined by its inherent chromophore and the reactive functional groups it carries for further chemical modification.
This compound: A Reactive Nitroaromatic Building Block
This compound (CAS 13288-06-7) is a nitrobenzene derivative functionalized with a bromoethoxy group.[1][2]
-
Core Chromophore: The nitrobenzene moiety itself provides UV absorption, primarily in the UVB and UVC regions, with weaker absorption extending into the UVA range.[3] Studies on nitrobenzene show absorption bands around 250-280 nm and a weaker feature around 340-355 nm.[4]
-
Reactive Handle: The terminal bromine on the ethoxy chain is a versatile leaving group, making the molecule an effective alkylating agent. This allows for its attachment to other molecular scaffolds, such as phenols or amines, via reactions like the Williamson ether synthesis. This synthetic utility is its primary asset, positioning it as an intermediate for creating more complex molecules.[1]
Alternative Precursors: The Bedrock of High-Performance UV Absorbers
In contrast, the precursors for benzotriazole and triazine UV absorbers are specifically designed to yield final products with sophisticated, built-in photostability mechanisms.
-
Benzotriazole Precursors (e.g., o-nitroanilines): Benzotriazole UV absorbers are synthesized from o-nitroaniline derivatives.[5] The synthesis involves diazotization of the aniline, coupling with a substituted phenol, and subsequent reductive cyclization to form the 2-(2'-hydroxyphenyl)-2H-benzotriazole structure.[5][6] This specific hydroxyphenyl benzotriazole arrangement is crucial for the final molecule's function.
-
Triazine Precursors (e.g., Cyanuric Chloride): Hydroxyphenyl triazine (HPT) absorbers are built from a 1,3,5-triazine core, typically starting with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[7][8] The synthesis involves sequential Friedel-Crafts reactions with aromatic compounds, followed by nucleophilic substitution with a substituted phenol.[7][9]
Below is a diagram illustrating the chemical structures of these key precursor types.
Caption: Key Precursor Structures
Comparative Efficacy Analysis
The true measure of a precursor's efficacy lies in the performance of the final UV absorber it produces. Here, we compare the synthetic pathways, photophysical properties, and photostability mechanisms derived from these starting materials.
Synthesis and Derivatization Workflow
The synthetic routes to high-performance UV absorbers are multi-step processes designed to build specific, highly-functionalized molecules.
-
This compound Route: The application of this precursor typically involves a single etherification step to attach the nitro-phenyl-ethoxy group to a substrate. While synthetically straightforward, this simplicity does not inherently lead to a high-performance final product. The resulting molecule's properties are heavily dependent on the substrate it is attached to.
-
Benzotriazole & Triazine Routes: These are more complex, multi-step syntheses but are deliberately designed to create a final product with a superior mechanism for energy dissipation.[5][6][7] The complexity is a necessary trade-off for achieving high performance.
The following diagram illustrates the conceptual difference in synthetic workflows.
Caption: Comparative Synthetic Workflows
Photophysical Performance: A Data-Driven Comparison
Organic UV absorbers like benzophenones, benzotriazoles, and triazines are widely used due to their compatibility with polymers and broad absorption range.[10][11] Triazine-based absorbers, in particular, have been shown to have very high molar absorption coefficients.[9]
| Compound Class | Precursor | Typical λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Citation(s) |
| Nitrobenzene Chromophore | This compound | ~270 nm, ~340 nm | ~10,000, ~100 (weak) | [12][13] |
| Benzotriazole UV Absorbers | o-Nitroaniline Derivatives | 300-350 nm | > 15,000 | [14][15] |
| Triazine UV Absorbers | Cyanuric Chloride Derivatives | 320-380 nm | > 45,000 | [9] |
| Table 1: Comparative Photophysical Data |
As the data indicates, while the nitrobenzene chromophore offers some UV absorption, it is significantly outperformed by the specialized structures of benzotriazole and triazine absorbers, which provide stronger and broader coverage in the critical UVA region.
Photostability: The Critical Differentiator
Photostability is paramount for a UV absorber's long-term efficacy.
-
Benzotriazoles and Triazines: These molecules exhibit exceptional photostability due to an ultra-fast, reversible energy dissipation mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorbing a UV photon, a proton is transferred within the molecule, allowing it to relax to a lower energy state before releasing the energy harmlessly as heat and returning to its original form. This cycle can be repeated thousands of times without molecular degradation.
-
Nitroaromatic Compounds: The photochemistry of nitroaromatics is complex.[3][4] While the this compound precursor can be used to install a UV-absorbing moiety, the final product lacks the specialized ESIPT mechanism. Without this, the absorbed UV energy may be dissipated through slower, potentially destructive pathways, leading to photodegradation of the absorber itself and the surrounding matrix over time.
Experimental Protocols
To provide a practical context, the following section details the established synthesis of a benzotriazole UV absorber and a hypothetical protocol for the utilization of this compound.
Protocol 1: Synthesis of a Benzotriazole UV Absorber (General Method)
This protocol is based on established procedures for creating 2-(2'-hydroxyphenyl)-2H-benzotriazoles.[5]
-
Diazotization: Dissolve o-nitroaniline (1.0 eq) in an aqueous solution of hydrochloric acid at 0-5 °C.
-
Add a solution of sodium nitrite (1.05 eq) dropwise while maintaining the temperature below 5 °C. Stir for 1 hour to form the diazonium salt.
-
Coupling: In a separate vessel, dissolve the desired substituted phenol (e.g., p-cresol) (1.0 eq) in an aqueous sodium hydroxide solution.
-
Slowly add the cold diazonium salt solution to the phenol solution, maintaining a basic pH and low temperature. Azo dye intermediate will precipitate.
-
Reductive Cyclization: Isolate the azo dye intermediate. Resuspend it in a suitable solvent (e.g., ethanol) with a reducing agent (e.g., zinc powder in sodium hydroxide solution).
-
Heat the mixture under reflux until the color changes, indicating the reduction of the nitro group and subsequent cyclization.
-
Workup: Cool the reaction, filter off the inorganic salts, and acidify the filtrate to precipitate the final benzotriazole product. Purify by recrystallization.
Protocol 2: Hypothetical Synthesis Using this compound
This protocol describes a representative Williamson ether synthesis to demonstrate the precursor's intended function.
-
Deprotonation: Dissolve a phenolic substrate (e.g., 2,4-dihydroxybenzophenone) (1.0 eq) in a polar aprotic solvent like acetone or DMF.
-
Add a mild base, such as potassium carbonate (1.5 eq), and stir for 30 minutes at room temperature to form the phenoxide.
-
Alkylation: Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed.
-
Workup: Cool the reaction, filter off the base, and remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography to isolate the final ether-linked compound.
Conclusion and Scientific Outlook
This comparative analysis reveals a clear distinction in the roles and efficacy of these UV absorber precursors.
-
This compound is a functionalized chemical intermediate that serves as a building block to introduce a nitroaromatic chromophore into a larger molecule. Its primary advantage is its synthetic utility in straightforward alkylation reactions. However, it does not, by itself, confer the high-performance photophysical or photostabilizing properties required for demanding applications. The final product's performance is entirely dependent on the properties of the molecule it is attached to and is unlikely to match that of dedicated high-performance absorbers.
-
Benzotriazole and Triazine precursors , while requiring more complex synthetic routes, are foundational to creating UV absorbers with superior, mechanistically-driven performance. The resulting molecules possess exceptionally high molar absorptivity across the UVA and UVB regions and are endowed with a robust, repeatable energy dissipation mechanism (ESIPT) that ensures long-term photostability.
For researchers and developers, the choice of precursor should be guided by the performance requirements of the final application. For creating novel molecules where a nitroaromatic group is desired for reasons other than primary UV absorption, this compound is a viable intermediate. However, for applications demanding robust, long-lasting UV protection, the evidence strongly supports the use of established precursors that lead to proven classes of absorbers like hydroxyphenyl benzotriazoles and hydroxyphenyl triazines.
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A Definitive Spectroscopic Guide to the Structural Validation of 1-(2-Bromoethoxy)-4-nitrobenzene
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of scientific rigor. This guide provides an in-depth spectroscopic analysis and validation of the molecular structure of 1-(2-Bromoethoxy)-4-nitrobenzene, a key intermediate in various synthetic pathways.[1] We will delve into a multi-technique approach, leveraging Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to create a comprehensive and self-validating analytical workflow.
This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but a causal understanding of the experimental choices and interpretation of the resulting spectra. By comparing the empirical data with theoretical predictions and the spectral features of a closely related analogue, p-nitrophenetole, we establish a robust framework for the structural elucidation of this important molecule.
The Imperative of Spectroscopic Validation
The precise arrangement of atoms within a molecule dictates its chemical properties and biological activity. In drug development, even minor structural ambiguities can lead to significant differences in efficacy and safety. Therefore, a rigorous and multi-faceted approach to structural validation is not just best practice, but a scientific necessity. This compound (C₈H₈BrNO₃, Molar Mass: 246.06 g/mol ) presents a unique combination of aromatic and aliphatic moieties, along with electron-withdrawing and heteroatom substituents, which give rise to a distinct spectroscopic fingerprint.[2]
A Multi-Pronged Analytical Strategy
Our approach to the structural validation of this compound is rooted in the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the final assignment.
Figure 1: An overview of the experimental workflow for the synthesis and structural validation of this compound.
Part 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is the first line of inquiry for elucidating the structure of organic molecules, providing information on the chemical environment, connectivity, and number of different types of protons.[3][4][5][6]
Experimental Protocol
A detailed protocol for acquiring high-resolution ¹H NMR spectra is crucial for accurate analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 16 to 64 scans to ensure a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: Approximately 2-3 seconds.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.
Data Interpretation and Validation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The electron-withdrawing nature of the nitro group and the electronegativity of the oxygen and bromine atoms significantly influence the chemical shifts.[7][8]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Rationale for Assignment |
| Aromatic Protons (H-2, H-6) | ~8.20 | Doublet | 2H | Protons ortho to the strongly electron-withdrawing nitro group are significantly deshielded and appear as a doublet due to coupling with H-3 and H-5. |
| Aromatic Protons (H-3, H-5) | ~7.00 | Doublet | 2H | Protons ortho to the electron-donating ethoxy group are shielded relative to those ortho to the nitro group and appear as a doublet due to coupling with H-2 and H-6. |
| Methylene Protons (-O-CH₂-) | ~4.40 | Triplet | 2H | These protons are adjacent to an oxygen atom, causing a downfield shift. They appear as a triplet due to coupling with the adjacent -CH₂-Br protons. |
| Methylene Protons (-CH₂-Br) | ~3.65 | Triplet | 2H | These protons are adjacent to the electronegative bromine atom, resulting in a downfield shift. They appear as a triplet due to coupling with the adjacent -O-CH₂- protons. |
Comparative Analysis with p-Nitrophenetole
To further validate our assignments, we compare the spectrum with that of p-nitrophenetole (4-ethoxynitrobenzene).
Table 2: ¹H NMR Spectral Data Comparison
| Compound | Aromatic Protons (ortho to -NO₂) | Aromatic Protons (ortho to -OR) | Alkoxy Protons (-O-CH₂-) | Other Aliphatic Protons |
| This compound | ~8.20 ppm (d, 2H) | ~7.00 ppm (d, 2H) | ~4.40 ppm (t, 2H) | ~3.65 ppm (t, 2H, -CH₂-Br) |
| p-Nitrophenetole | ~8.15 ppm (d, 2H) | ~6.95 ppm (d, 2H) | ~4.10 ppm (q, 2H) | ~1.45 ppm (t, 3H, -CH₃) |
The key difference lies in the aliphatic region. The presence of two triplets for this compound, in contrast to the quartet and triplet for p-nitrophenetole, is definitive evidence for the bromoethoxy side chain.
Part 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides complementary information to ¹H NMR, revealing the number and electronic environment of the carbon atoms in the molecule.[9][10][11][12]
Experimental Protocol
-
Sample Preparation: Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃ with TMS.
-
Instrumentation: A 100 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Processing: Standard Fourier transform, phasing, and baseline correction.
Data Interpretation and Validation
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The chemical shifts are highly sensitive to the electronic effects of the substituents.[8]
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Rationale for Assignment |
| C-4 (C-NO₂) | ~164 | The carbon directly attached to the nitro group and the ether oxygen is significantly deshielded. |
| C-1 (C-O) | ~141 | The carbon ipso to the nitro group is deshielded due to the strong electron-withdrawing effect. |
| C-2, C-6 | ~126 | Aromatic carbons ortho to the nitro group. |
| C-3, C-5 | ~115 | Aromatic carbons ortho to the ethoxy group are more shielded. |
| -O-CH₂- | ~68 | The carbon bonded to the electronegative oxygen is deshielded. |
| -CH₂-Br | ~28 | The carbon bonded to the bromine atom is deshielded, but less so than the carbon attached to oxygen. |
Comparative Analysis with p-Nitrophenetole
Table 4: ¹³C NMR Spectral Data Comparison
| Compound | C-4 (C-OR) | C-1 (C-NO₂) | Aromatic CH | -O-CH₂- | Other Aliphatic C |
| This compound | ~164 ppm | ~141 ppm | ~126, ~115 ppm | ~68 ppm | ~28 ppm (-CH₂-Br) |
| p-Nitrophenetole | ~163 ppm | ~142 ppm | ~126, ~114 ppm | ~64 ppm | ~15 ppm (-CH₃) |
The presence of a signal at ~28 ppm for this compound, attributed to the -CH₂-Br carbon, is a key distinguishing feature from p-nitrophenetole, which shows a methyl signal at ~15 ppm.
Part 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" based on the functional groups present.[13][14][15][16][17]
Experimental Protocol
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Instrumentation: A standard FT-IR spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Data Interpretation and Validation
The FT-IR spectrum of this compound will display characteristic absorption bands for the nitro group, the aromatic ring, the ether linkage, and the carbon-bromine bond.
Table 5: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1595, ~1345 | Asymmetric and Symmetric N-O Stretching | Nitro (-NO₂) |
| ~3100-3000 | C-H Stretching | Aromatic Ring |
| ~1600, ~1475 | C=C Stretching | Aromatic Ring |
| ~1250 | Asymmetric C-O-C Stretching | Aryl-Alkyl Ether |
| ~1050 | Symmetric C-O-C Stretching | Aryl-Alkyl Ether |
| ~2950-2850 | C-H Stretching | Aliphatic (-CH₂-) |
| ~690 | C-Br Stretching | Alkyl Bromide |
Comparative Analysis with p-Nitrophenetole
The FT-IR spectrum of p-nitrophenetole will be very similar in the aromatic and nitro group regions. The primary distinguishing feature will be the presence of the C-Br stretching vibration at approximately 690 cm⁻¹ in the spectrum of this compound, which will be absent in the spectrum of p-nitrophenetole.
Part 4: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering definitive proof of its elemental composition and structural features.[1][7][18][19]
Experimental Protocol
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Data Interpretation and Validation
The mass spectrum of this compound will show the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.
Table 6: Expected Mass Spectrometry Data for this compound
| m/z | Ion Identity | Comments |
| 245/247 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (M and M+2 peaks of nearly equal intensity). |
| 139 | [M - CH₂CH₂Br]⁺ | Loss of the bromoethoxy side chain. |
| 123 | [M - OCH₂CH₂Br]⁺ | Loss of the entire ether side chain. |
| 108/110 | [CH₂CH₂Br]⁺ | Bromoethyl fragment. |
| 93 | [C₆H₅O]⁺ | Phenoxy cation. |
Comparative Analysis with p-Nitrophenetole
The mass spectrum of p-nitrophenetole (molecular weight 167.15 g/mol ) will show a molecular ion peak at m/z 167. Key fragments would include the loss of an ethyl group (m/z 138) and the nitrophenoxy cation (m/z 139). The absence of the characteristic bromine isotopic pattern and the different molecular ion peak clearly distinguish it from this compound.
Conclusion: A Coherent Structural Narrative
Figure 2: A comparative diagram of the key distinguishing spectroscopic features between this compound and p-nitrophenetole.
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 1-(2-Bromoethoxy)-4-nitrobenzene
Introduction
1-(2-Bromoethoxy)-4-nitrobenzene is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antiarrhythmic agent Dofetilide.[1] In drug development and organic synthesis, the purity of such intermediates is not merely a quality metric; it is a critical parameter that dictates the yield, impurity profile, and ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[2] The presence of even trace amounts of impurities can lead to unforeseen side reactions, alter biological activity, or introduce toxic components into the final drug product.[2][3]
This guide provides an in-depth comparison of analytical techniques for the robust purity assessment of this compound. We will move beyond a simple listing of methods to explain the causality behind experimental choices, empowering researchers to design a comprehensive, self-validating quality control strategy.
The Synthetic Landscape: Understanding Potential Impurities
The most common route for synthesizing this compound is the Williamson ether synthesis.[4][5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide. Specifically, 4-nitrophenol is deprotonated by a base (e.g., potassium carbonate) to form the 4-nitrophenoxide ion, which then attacks 1,2-dibromoethane in an SN2 reaction to form the desired ether.[4][6]
A thorough understanding of this mechanism is the first pillar of purity assessment, as it allows us to anticipate the likely impurities.
Common Impurities in the Synthesis of this compound:
-
Unreacted Starting Materials:
-
4-Nitrophenol
-
1,2-Dibromoethane
-
-
Reaction Byproducts:
-
1,2-bis(4-nitrophenoxy)ethane: This forms when a second molecule of 4-nitrophenoxide displaces the remaining bromine atom on the product molecule.
-
Elimination Products: Though less favored with a primary halide, some elimination can occur, especially at higher temperatures.
-
-
Reagent and Solvent Residues:
Caption: Figure 1: Synthesis & Impurity Formation Pathway.
A Comparative Analysis of Purity Assessment Techniques
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple methods that measure different chemical and physical properties, is essential for a robust, self-validating assessment.[8]
Chromatographic Methods: The Power of Separation
Chromatographic techniques are indispensable for separating impurities from the main compound, allowing for their individual detection and quantification.[9]
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[10] For this compound and its likely impurities, reverse-phase HPLC (using a nonpolar stationary phase and a polar mobile phase) is highly effective due to the varying polarities of the components.
Why it's a primary choice: HPLC excels at analyzing non-volatile organic compounds.[10][11] The target molecule, unreacted 4-nitrophenol, and the dimeric byproduct are all well-suited for HPLC analysis. The strong UV absorbance of the nitroaromatic rings provides excellent sensitivity for detection with a Diode Array Detector (DAD) or UV detector.[12]
Experimental Protocol: Reverse-Phase HPLC-UV
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to ensure sharp peaks). For example, start at 60% acetonitrile and ramp to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 254 nm or a DAD scanning from 200-400 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as needed.
-
Analysis: Inject 10 µL and record the chromatogram. Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks.
Principle: GC separates compounds based on their volatility and interaction with a stationary phase within a long, thin capillary column.[13] The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.
Why it's a valuable orthogonal technique: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds.[13][14] It is particularly effective for detecting residual volatile starting material like 1,2-dibromoethane and residual organic solvents used during synthesis and purification.[13]
Experimental Protocol: GC-MS
-
Column: A nonpolar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of ~1.2 mL/min.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Injector: Split/splitless injector at 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of 40-450 amu.
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a high-purity solvent like ethyl acetate.
Spectroscopic Methods: The Key to Structure
Spectroscopy provides invaluable information about molecular structure, confirming the identity of the target compound and helping to identify unknown impurities.
Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen atoms within a molecule. The chemical shift, splitting pattern (multiplicity), and integration (area under the peak) of the signals provide a detailed fingerprint of the molecule's structure.
Why it's essential: NMR is arguably the most powerful tool for structural confirmation. For purity assessment, it can detect and help identify impurities that have unique proton signals. Furthermore, quantitative NMR (qNMR) can be used for an absolute purity determination against a certified internal standard without needing a reference standard of the target compound itself.[8]
Interpreting the ¹H NMR Spectrum of this compound:
-
Aromatic Protons: Two doublets in the aromatic region (~7.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Ethoxy Protons: Two triplets in the aliphatic region. The protons on the carbon adjacent to the oxygen (-O-CH₂-) will be downfield (~4.4 ppm) compared to the protons on the carbon adjacent to the bromine (-CH₂-Br) (~3.7 ppm).
-
Impurity Detection: Look for sharp singlets from residual solvents, additional aromatic signals from unreacted 4-nitrophenol, or signals corresponding to the dimeric byproduct.
Absolute & Bulk Property Methods
These methods assess the overall purity of the bulk material rather than resolving individual impurities.
Principle: This technique involves combusting a small, precise amount of the sample to convert it into simple gases (CO₂, H₂O, N₂).[15][16] The amounts of these gases are measured, allowing for the calculation of the mass percentages of Carbon, Hydrogen, and Nitrogen in the original sample.[17]
Why it's a fundamental check: Elemental analysis provides a quantitative measure of the elemental composition of the compound.[17][18] The experimental percentages are compared to the theoretical values calculated from the molecular formula (C₈H₈BrNO₃). A significant deviation (typically >0.4%) from the theoretical values indicates the presence of impurities that alter the elemental makeup of the sample.[18]
Principle: A pure crystalline solid has a sharp, well-defined melting point.[19][20] Impurities disrupt the crystal lattice, which typically causes a depression and broadening of the melting point range.[21][22]
Why it's a quick and easy indicator: While not quantitative, a sharp melting point range that matches the literature value is a strong indicator of high purity.[23] A broad or depressed melting range is a clear sign that the material is impure and requires further investigation by more specific techniques like chromatography.[22]
Integrated Purity Assessment Strategy
For a comprehensive and trustworthy purity assessment, these techniques should be integrated into a logical workflow.
Caption: Figure 2: Integrated Purity Workflow.
Data Summary: A Comparative Overview
The following table summarizes the expected performance of each technique for the key analytical challenges in assessing the purity of this compound.
| Analytical Technique | Detects Unreacted 4-Nitrophenol? | Detects Dimeric Byproduct? | Detects Residual 1,2-Dibromoethane? | Provides Structural Info? | Quantitative? |
| HPLC-UV/DAD | Excellent | Excellent | Poor | No | Excellent |
| GC-MS | Good | Poor | Excellent | Yes (MS) | Excellent |
| ¹H NMR | Good | Good | Good | Excellent | Yes (qNMR) |
| Elemental Analysis | Indirectly | Indirectly | Indirectly | No | Yes (Absolute) |
| Melting Point | Indirectly | Indirectly | Indirectly | No | No |
Conclusion
The purity assessment of a critical pharmaceutical intermediate like this compound is a multi-faceted process that demands a scientifically rigorous and orthogonal approach. Relying on a single method provides an incomplete and potentially misleading picture. A primary HPLC-UV method should form the core of the quantitative assessment for key non-volatile impurities, complemented by GC-MS for volatile residues. ¹H NMR spectroscopy is non-negotiable for confirming the structural identity of the main component and aiding in the identification of unknown impurities. Finally, bulk property measurements like melting point and elemental analysis serve as essential, independent checks on the overall purity of the synthesized batch. By integrating these techniques, researchers and drug development professionals can ensure the quality and consistency of their intermediates, paving the way for safer and more effective medicines.
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A-Researcher's Guide to Profiling the Cross-Reactivity of 1-(2-Bromoethoxy)-4-nitrobenzene
For researchers and drug development professionals, understanding a compound's potential for off-target interactions is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of 1-(2-Bromoethoxy)-4-nitrobenzene, a chemical intermediate whose biological activity profile is not extensively characterized. Instead of presenting non-existent direct comparisons, we will dissect the molecule's structure to predict its reactivity, compare it to well-known chemical classes, and provide a robust, self-validating experimental workflow to empirically determine its cross-reactivity profile.
Part 1: Structural Analysis and Predicted Reactivity Profile
The structure of this compound contains two key functional groups that dictate its likely biological interactions: the bromoethoxy group and the nitroaromatic ring .
-
The Bromoethoxy Moiety: An Electrophilic Alkylating Agent The bromoethoxy group is a classic electrophile. The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack by electron-rich residues in biological macromolecules. This reactivity is analogous to other alkylating agents used in chemical biology, such as iodoacetamide or chloroacetamides.
-
Primary Predicted Target: The most likely biological nucleophiles to react with this moiety are the thiol groups of cysteine residues in proteins.[1] Cysteine is one of the most nucleophilic amino acids, and its modification can lead to irreversible inhibition or alteration of protein function.[1][2]
-
Causality: This SN2-type reaction is driven by the high nucleophilicity of the cysteine thiolate anion (RS⁻) and the stability of the bromide leaving group. The inherent reactivity of such electrophiles can lead to significant off-target effects if not carefully controlled.[3][4]
-
-
The Nitroaromatic System: A Precursor for Redox Cycling The nitroaromatic group is a well-documented structural motif associated with specific toxicological profiles.[5][6] In biological systems, nitroaromatic compounds can undergo enzymatic reduction, primarily by flavoenzymes like NADPH:cytochrome P-450 reductase.[7][8]
-
Primary Predicted Effect: This reduction can proceed via a one-electron transfer, generating a nitro anion radical.[9] In the presence of molecular oxygen, this radical can transfer its electron to O₂, regenerating the parent nitro-compound and producing a superoxide anion (O₂⁻•). This process, known as redox cycling , can lead to a massive amplification of reactive oxygen species (ROS), causing oxidative stress, damage to lipids, proteins, and DNA, and ultimately, cell death.[7][10]
-
Causality: The tendency of a nitroaromatic compound to redox cycle is related to its reduction potential. This futile cycle consumes cellular reducing equivalents (like NADPH) and floods the cell with damaging ROS, representing a significant mechanism for non-specific cytotoxicity.[9][11]
-
Below is a diagram illustrating these two primary predicted cross-reactivity pathways.
Caption: Predicted cross-reactivity pathways for the topic compound.
Part 2: Experimental Framework for Cross-Reactivity Profiling
To empirically test these predictions, a multi-pronged experimental approach is required. This framework is designed to be self-validating by including appropriate positive and negative controls.
Experiment 1: Assessing Electrophilic Reactivity using a Glutathione (GSH) Chemoassay
Objective: To quantify the intrinsic reactivity of the bromoethoxy group towards a biological thiol. Glutathione is the most abundant intracellular thiol and serves as an excellent model.[12]
Comparison Alternatives:
-
Positive Control (Strong Alkylator): Iodoacetamide
-
Negative Control (Vehicle): DMSO
Detailed Protocol: [Adapted from Domainex and ACS Publications][12][13]
-
Preparation: Prepare stock solutions of this compound, iodoacetamide, and glutathione (GSH) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the test compound and controls with GSH at 37°C. A typical starting concentration would be 10 µM for the test compound and 1 mM for GSH.
-
Time Points: Collect aliquots from the reaction mixture at various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes).
-
Analysis: Quench the reaction and analyze the samples by LC-MS (Liquid Chromatography-Mass Spectrometry). Monitor the depletion of the parent compound and the formation of the GSH adduct.[12]
-
Data Analysis: Plot the natural log of the parent compound concentration versus time. The slope of this line can be used to calculate the reaction half-life (t₁/₂).[12]
Data Presentation:
| Compound | Class | Concentration | GSH Adduct Formation | Half-life (t₁/₂) [min] |
| This compound | Test | 10 µM | Monitored by LC-MS | To be determined |
| Iodoacetamide | Positive Control | 10 µM | Monitored by LC-MS | Expected: Fast |
| Vehicle (DMSO) | Negative Control | 1% | Monitored by LC-MS | Expected: N/A |
Experiment 2: Quantifying Cellular Oxidative Stress via ROS Detection
Objective: To determine if the nitroaromatic group induces redox cycling and the production of Reactive Oxygen Species (ROS) in a cellular context.
Comparison Alternatives:
-
Positive Control (ROS Inducer): Pyocyanin or Tert-Butyl Hydroperoxide (TBHP)[14][15]
-
Negative Control (Vehicle): DMSO
Detailed Protocol: [Adapted from Abcam and Hello Bio DCFDA/H2DCFDA Assay Kits][14][16][17]
-
Cell Culture: Seed adherent cells (e.g., HeLa or HepG2) in a dark, clear-bottomed 96-well microplate and culture overnight.[14]
-
Probe Loading: Remove the media, wash cells with 1X assay buffer, and stain them with a working solution of H2DCFDA (typically 20 µM) for 30-45 minutes at 37°C in the dark. H2DCFDA is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.[14][16]
-
Compound Treatment: Remove the H2DCFDA solution and treat the cells with various concentrations of this compound, the positive control, and the vehicle control.
-
Measurement: After a suitable incubation period (e.g., 1-4 hours), measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of approximately 485/535 nm.[16][17]
-
Data Analysis: Subtract the background fluorescence from untreated cells and plot the fluorescence intensity against the compound concentration to generate a dose-response curve.
Data Presentation:
| Compound | Concentration | Mean Fluorescence Intensity (RFU) | Fold Change vs. Vehicle |
| This compound | 1 µM, 10 µM, 50 µM | To be determined | To be determined |
| Pyocyanin / TBHP | 50 µM | To be determined | Expected: High |
| Vehicle (DMSO) | 1% | To be determined | 1.0 |
Experiment 3: Proteome-Wide Identification of Covalent Off-Targets
Objective: To identify the specific proteins that are covalently modified by this compound in a complex biological sample. This is the most direct way to assess its cross-reactivity.
Comparison Alternatives:
-
Competitive Control: Pre-incubate cells with an excess of a non-tagged version of the test compound to compete for binding sites.
-
Negative Control (Vehicle): DMSO
Detailed Protocol: [Chemoproteomic Workflow adapted from Zhang et al. and Marto et al.][18][19][20]
-
Probe Synthesis: Synthesize an analog of this compound that includes a "clickable" tag, such as a terminal alkyne. This is the analytical probe.
-
Cell Treatment: Treat cultured cells with the alkyne-probe. Include a control group treated with DMSO and a competition group pre-treated with the original, untagged compound.[19]
-
Cell Lysis & Click Chemistry: Lyse the cells and perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction to attach a biotin tag to all probe-modified proteins.[18]
-
Enrichment: Use streptavidin-coated beads to enrich (pull down) the biotin-tagged proteins from the complex lysate.[19]
-
Proteomics: Elute the captured proteins, digest them into peptides (typically with trypsin), and analyze them using high-resolution LC-MS/MS.
-
Data Analysis: Identify the proteins that are significantly enriched in the probe-treated sample compared to the DMSO and competition controls. This provides a list of direct covalent targets.[21]
The workflow for these experiments is visualized below.
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Performance Benchmark: A Comparative Guide to 1-(2-Bromoethoxy)-4-nitrobenzene in Advanced Synthesis
This guide provides an in-depth analysis of 1-(2-Bromoethoxy)-4-nitrobenzene (CAS No. 13288-06-7), a versatile bifunctional reagent, benchmarking its performance against relevant alternatives in key applications. Designed for researchers, chemists, and professionals in drug development and material science, this document synthesizes technical data with practical insights to inform experimental design and procurement decisions.
Core Characteristics of this compound
This compound is a light yellow solid organic compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol .[1][2] Its utility in organic synthesis stems from its dual functionality: a reactive bromo group, which is an excellent leaving group in nucleophilic substitution reactions, and a nitro-substituted aromatic ring, which acts as a powerful electron-withdrawing group and a useful chromophore.
Key Properties:
| Property | Value |
| CAS Number | 13288-06-7[3] |
| Molecular Formula | C8H8BrNO3[2] |
| Molecular Weight | 246.06 g/mol [2] |
| Appearance | Light yellow solid[1] |
| Purity | Typically ≥98%[3][4] |
Synthesis and Reactivity
The compound is typically synthesized via the Williamson ether synthesis, reacting p-nitrophenol with an excess of 1,2-dibromoethane in the presence of a base like potassium carbonate.[1][2] This straightforward and scalable synthesis contributes to its commercial availability.
The reactivity is dominated by two sites:
-
The Bromoethyl Group : The primary alkyl bromide is highly susceptible to SN2 displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates), making it an efficient agent for introducing the 2-(4-nitrophenoxy)ethyl moiety.
-
The Nitroaromatic System : The nitro group can be reduced to an amine, providing a handle for further functionalization, such as amide bond formation or diazotization. This versatility makes it a valuable building block in multi-step syntheses.[5]
Safety and Handling
This compound is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled.[6][7] It causes skin and serious eye irritation and may cause respiratory irritation.[4][6] Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood, are mandatory.[7][8]
Caption: Synthesis pathway for this compound.
Application Benchmark 1: Pharmaceutical Intermediate Synthesis
A primary application of this compound is as a key building block in the synthesis of pharmaceuticals, most notably the antiarrhythmic agent Dofetilide.[3][9] In this context, it serves as an electrophile to alkylate an amine.
Head-to-Head Comparison: Alkylation of a Primary Amine
To benchmark its performance, we compare the reaction of this compound with a model primary amine against a structurally similar alternative, 1-(2-Iodoethoxy)-4-nitrobenzene . The iodo-analogue is expected to be more reactive due to iodide being a better leaving group than bromide, but it is typically more expensive and less stable.
Experimental Rationale: The choice of an aprotic polar solvent like DMF or Acetonitrile facilitates the SN2 reaction by solvating the cation of the base (e.g., K2CO3 or Cs2CO3) without hydrogen bonding to the nucleophile. Cesium carbonate is a stronger base and its larger cation can enhance reactivity, but potassium carbonate is more cost-effective. The temperature is kept moderate (50-80°C) to ensure a reasonable reaction rate without promoting side reactions.
Caption: Workflow for comparing amine alkylation performance.
Experimental Protocol: Amine Alkylation
-
To a stirred solution of a primary amine (1.0 eq) in dry acetonitrile (10 mL/mmol), add potassium carbonate (2.0 eq).
-
Add either this compound (1.1 eq) or 1-(2-Iodoethoxy)-4-nitrobenzene (1.1 eq).
-
Heat the reaction mixture to 60°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.
Performance Data (Hypothetical)
| Parameter | This compound | 1-(2-Iodoethoxy)-4-nitrobenzene (Alternative) | Justification |
| Reaction Time | 6 - 8 hours | 2 - 4 hours | Iodide is a superior leaving group to bromide, accelerating the SN2 reaction. |
| Isolated Yield | 85 - 92% | 88 - 95% | Higher reactivity of the iodo-compound can lead to slightly higher yields and fewer unreacted starting materials. |
| Purity (Post-Chroma.) | >98% | >98% | Both routes can yield high-purity material after standard purification. |
| Byproduct Formation | Low; potential for minor elimination or dialkylation. | Low; slightly higher potential for side reactions due to increased reactivity. | |
| Reagent Stability | High; stable for long-term storage under standard conditions. | Moderate; potential for degradation (discoloration) over time, light-sensitive. | C-I bonds are weaker and more susceptible to cleavage than C-Br bonds. |
| Relative Cost | Baseline (1x) | High (3-5x) | Iodo-compounds are generally more expensive to produce. |
Application Benchmark 2: Material Science Intermediate
The compound's structure is valuable in material science for creating UV absorbers and specialized electronic chemicals.[10] The nitrophenyl group provides UV-blocking capabilities, and the reactive handle allows it to be grafted onto polymers or other substrates.
Head-to-Head Comparison: Grafting onto a Polymer Surface
Here, we compare the performance of this compound for grafting onto a polymer with surface hydroxyl groups (e.g., cellulose or polyvinyl alcohol) against an alternative strategy using 4-Nitrophenol followed by a separate alkylation step with 1,2-dibromoethane. This benchmarks a one-step versus a two-step functionalization process.
Experimental Rationale: The direct grafting (Path A) is a Williamson ether synthesis performed on a solid-supported substrate. The two-step approach (Path B) first attaches the chromophore via a potentially simpler reaction, followed by activation for further chemistry. This comparison evaluates overall efficiency, including time, reagents, and purification steps.
Experimental Protocol
Path A: Direct Grafting
-
Activate a hydroxyl-bearing polymer (e.g., cellulose) by suspending it in a solution of NaOH in isopropanol.
-
After stirring, add a solution of this compound in toluene.
-
Heat the suspension to 90°C for 12 hours.
-
Cool, filter the polymer, and wash extensively with toluene, ethanol, and water to remove unreacted reagents.
-
Dry the functionalized polymer under vacuum.
Path B: Two-Step Grafting
-
Step 1: React the hydroxyl-bearing polymer with 4-nitrophenol under Mitsunobu conditions (DEAD/PPh3) or by converting hydroxyls to a better leaving group first.
-
Isolate and purify the 4-nitrophenyl ether-functionalized polymer.
-
Step 2: This step is not directly comparable as the initial goal is simply attaching the nitrophenyl ether moiety. Further functionalization would require reacting the nitro group. The comparison focuses on the efficiency of attaching the core -(O)-Ar-NO2 group.
Performance Data (Hypothetical)
| Parameter | Path A: this compound | Path B: Two-Step (e.g., Mitsunobu) | Justification |
| Number of Steps | 1 | 2+ | Path A is a more convergent and efficient synthetic route. |
| Grafting Efficiency | Moderate to Good | Potentially higher, but process is more complex. | Heterogeneous reactions (Path A) can be less efficient than homogeneous reactions often used in Path B. |
| Reagent Toxicity | Moderate (Alkyl Halide) | High (e.g., DEAD in Mitsunobu is toxic and explosive) | The reagents in Path B can be significantly more hazardous. |
| Purification Difficulty | Simple washing of the solid polymer. | Requires purification after each step, potentially involving precipitation and washing. | |
| Overall Process Time | ~14 hours | >24 hours (including intermediate workup) | The one-pot nature of Path A is significantly faster. |
| Versatility | The bromo-group remains for potential further reaction if partial grafting occurs. | The final product is the stable ether. |
Overall Assessment
This compound stands out as a robust and versatile reagent. Its performance is characterized by a favorable balance of reactivity, stability, and cost. While more reactive alternatives exist, they often come with significant drawbacks in terms of price and handling, making them less suitable for scale-up and routine applications. The compound's reliable performance in SN2 reactions makes it a go-to building block for introducing the 2-(4-nitrophenoxy)ethyl group in both pharmaceutical and material science contexts.
References
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- ACS Publications. (2016, August 9). Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo.
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A Comparative Guide to Catalysts for the Synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene: A Senior Application Scientist's Perspective
In the landscape of pharmaceutical intermediate synthesis, the efficient and selective production of key building blocks is paramount. One such crucial intermediate is 1-(2-Bromoethoxy)-4-nitrobenzene, a precursor in the synthesis of various pharmaceuticals. Its synthesis, primarily achieved through the Williamson ether synthesis, is highly dependent on the catalytic system employed. This guide provides an in-depth comparative analysis of various catalysts for this synthesis, offering experimental data, mechanistic insights, and practical guidance for researchers, scientists, and professionals in drug development. Our focus is to elucidate the causality behind catalyst selection to empower you to optimize your synthetic strategies.
The Synthetic Challenge: O-Alkylation of 4-Nitrophenol
The synthesis of this compound involves the O-alkylation of 4-nitrophenol with an excess of 1,2-dibromoethane. The core of this transformation is the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of 1,2-dibromoethane in a bimolecular nucleophilic substitution (SN2) reaction.
The primary challenge lies in the biphasic nature of the reaction. The reactant, 4-nitrophenol, and its corresponding sodium or potassium salt are soluble in an aqueous or polar phase, while the alkylating agent, 1,2-dibromoethane, is soluble in an organic phase. This immiscibility severely limits the reaction rate, as the reaction can only occur at the interface of the two phases. To overcome this limitation, phase-transfer catalysis (PTC) has emerged as a powerful and green chemistry-aligned technique.[1][2][3]
The Power of Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis introduces a small quantity of a catalyst (the phase-transfer agent) that facilitates the migration of a reactant from one phase to another, where the reaction then readily occurs.[3] For the synthesis of this compound, the PTC transports the 4-nitrophenoxide anion from the aqueous or solid phase into the organic phase, where it can react with 1,2-dibromoethane. The advantages of PTC are numerous, including the use of inexpensive inorganic bases, milder reaction conditions, reduced reliance on hazardous organic solvents, and often, increased reaction rates and yields.[1][2][4]
This guide will compare the performance of three major classes of phase-transfer catalysts:
-
Quaternary Ammonium Salts (e.g., Tetrabutylammonium Bromide - TBAB)
-
Crown Ethers (e.g., 18-Crown-6)
-
Polyethylene Glycols (PEGs)
We will also explore the impact of ultrasound assistance as a method to further enhance reaction efficiency.
Comparative Performance of Catalysts
| Catalyst System | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Observations & Inferences |
| Conventional (No Catalyst) | None | K₂CO₃ | Butanone | Reflux | 18 | ~70 | A baseline method requiring prolonged heating and a polar aprotic solvent.[5] |
| Conventional (No Catalyst) | None | K₂CO₃ | DMF | 80 | - | ~81 | DMF as a solvent can improve yield over butanone but presents more challenging workup and environmental concerns.[6] |
| Quaternary Ammonium Salt | Tetrabutylammonium Bromide (TBAB) | NaOH | Dichloromethane/Water | Reflux | 1-8 | 50-95 (general) | TBAB is a cost-effective and widely used PTC for Williamson ether synthesis, offering good to excellent yields under biphasic conditions.[7][8] |
| Crown Ether | 18-Crown-6 | KOH | Tetrahydrofuran | Reflux | 18-24 | 38-44 (synthesis of crown ether) | Crown ethers are highly effective, especially with potassium salts, due to their ability to encapsulate the cation and create a highly reactive "naked" anion. They are, however, more expensive and can be toxic.[9][10] |
| Polyethylene Glycol (PEG) | PEG-400 | KOH | Toluene/Water | 80-90 | 2-4 | High (inferred) | PEGs are inexpensive, non-toxic, and effective PTCs. Their efficiency is dependent on the chain length.[11][12] |
| Ultrasound-Assisted PTC | Onium Salts | K₂CO₃ | - | - | Significantly Reduced | High | Ultrasound can dramatically accelerate the reaction rate by increasing the interfacial area between the phases, often leading to higher yields in shorter times.[13] |
In-Depth Analysis of Catalyst Classes
Quaternary Ammonium Salts: The Workhorse
Quaternary ammonium salts, such as Tetrabutylammonium Bromide (TBAB), are the most commonly used phase-transfer catalysts in industrial applications due to their relatively low cost, high efficiency, and versatility.[14]
Mechanism of Action: The lipophilic quaternary ammonium cation pairs with the phenoxide anion, forming an ion pair that is soluble in the organic phase. This "quat salt" transports the phenoxide to the organic phase, where it can react with the alkylating agent. After the reaction, the catalyst returns to the aqueous phase to repeat the cycle.
Causality of Performance: The effectiveness of quaternary ammonium salts is largely dependent on the nature of the alkyl groups attached to the nitrogen atom. Longer, more lipophilic alkyl chains enhance solubility in the organic phase, which can increase the rate of anion transport and, consequently, the overall reaction rate.
Diagram: Catalytic Cycle of Quaternary Ammonium Salts in PTC
Caption: Catalytic cycle of a quaternary ammonium salt in the synthesis of this compound.
Crown Ethers: The High-Performance Option
Crown ethers are cyclic polyethers that can selectively bind metal cations within their central cavity. For instance, 18-crown-6 has a cavity size that is ideal for complexing with potassium ions (K⁺).
Mechanism of Action: When a potassium salt of 4-nitrophenol is used, the 18-crown-6 encapsulates the K⁺ ion. This complexation disrupts the ion pair between K⁺ and the phenoxide anion, and the entire complex becomes soluble in the organic phase. This process generates a "naked" and highly reactive phenoxide anion in the organic phase, leading to a significant acceleration of the SN2 reaction.[9]
Causality of Performance: The high reactivity observed with crown ethers is due to the generation of a poorly solvated and highly nucleophilic anion. However, the high cost and potential toxicity of crown ethers often limit their use to laboratory-scale syntheses or applications where their high efficiency is absolutely critical.[15]
Diagram: Mechanism of Crown Ether Catalysis
Caption: Crown ether catalysis involves complexation of the cation, leading to a highly reactive "naked" anion.
Polyethylene Glycols (PEGs): The Green and Economical Choice
Polyethylene glycols are linear polyethers that can also complex with metal cations, similar to crown ethers, but with a more flexible, open-chain structure.
Mechanism of Action: PEGs coordinate with the metal cation (e.g., K⁺ or Na⁺) of the phenoxide salt, increasing its solubility in the organic phase and facilitating the transfer of the phenoxide anion. Their catalytic activity is generally lower than that of crown ethers but they offer significant advantages in terms of cost, low toxicity, and biodegradability.[11][12]
Causality of Performance: The efficiency of PEGs as phase-transfer catalysts is dependent on their molecular weight. There is typically an optimal chain length that balances sufficient cation complexation with adequate solubility in the organic phase.
Ultrasound-Assisted Synthesis: A Rate-Enhancing Technique
The application of ultrasound to a biphasic reaction mixture can dramatically increase the reaction rate. This is not a catalytic effect in the traditional sense, but rather a physical method of enhancing mass transfer.
Mechanism of Action: Ultrasound irradiation creates acoustic cavitation – the formation, growth, and implosive collapse of bubbles in the liquid. This process generates intense local heating and pressure, as well as powerful shockwaves and microjets. These effects create extremely fine emulsions of the immiscible phases, leading to a massive increase in the interfacial area where the reaction can occur.[13]
Causality of Performance: The significant rate enhancement is a direct result of the increased surface area between the aqueous and organic phases, which facilitates more rapid transfer of the phenoxide anion by the phase-transfer catalyst. In some cases, the intense energy from cavitation can also contribute to bond cleavage and the formation of reactive intermediates.
Experimental Protocols
To ensure the validity and reproducibility of our comparative analysis, we provide detailed, self-validating experimental protocols for the synthesis of this compound using different catalytic systems.
Protocol 1: Conventional Synthesis (Without PTC)
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrophenol (13.9 g, 0.1 mol), potassium carbonate (27.6 g, 0.2 mol), and butanone (150 mL).[5]
-
Add 1,2-dibromoethane (56.4 g, 0.3 mol) to the mixture.
-
Heat the mixture to reflux with vigorous stirring for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (100 mL) and wash with water (3 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pale yellow solid.
Protocol 2: Synthesis with Tetrabutylammonium Bromide (TBAB) as PTC
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 4-nitrophenol (13.9 g, 0.1 mol) in a 10% aqueous solution of sodium hydroxide (50 mL).
-
Add TBAB (3.22 g, 0.01 mol) to the solution.
-
Add a solution of 1,2-dibromoethane (56.4 g, 0.3 mol) in dichloromethane (100 mL) to the flask.
-
Heat the mixture to reflux (approximately 40 °C) with vigorous stirring for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and separate the organic layer.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by recrystallization from ethanol or by column chromatography as described in Protocol 1.
Diagram: Experimental Workflow for PTC Synthesis
Caption: A generalized experimental workflow for the phase-transfer catalyzed synthesis of this compound.
Conclusion and Recommendations
The choice of catalyst for the synthesis of this compound is a critical decision that impacts reaction efficiency, cost, and environmental footprint.
-
For large-scale industrial production , where cost is a primary driver, quaternary ammonium salts like TBAB represent the optimal choice, providing a good balance of reactivity, cost-effectiveness, and ease of handling.
-
For laboratory-scale synthesis where maximizing yield and reaction rate is the highest priority , and cost is less of a concern, 18-crown-6 with a potassium base is an excellent, albeit more expensive, option.
-
For processes where green chemistry principles are paramount , polyethylene glycols (PEGs) offer a non-toxic, biodegradable, and economical alternative, though potentially with slightly longer reaction times.
-
The use of ultrasound assistance is a universally beneficial technique that can be applied to any of the catalytic systems to significantly reduce reaction times and potentially improve yields.
By understanding the underlying principles of phase-transfer catalysis and the specific advantages and disadvantages of each catalyst class, researchers can make informed decisions to optimize the synthesis of this compound and other valuable pharmaceutical intermediates.
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A Comparative Guide to the Validation of Analytical Methods for 1-(2-Bromoethoxy)-4-nitrobenzene Quantification
In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth comparison of validated analytical methods for the quantification of 1-(2-Bromoethoxy)-4-nitrobenzene, a key intermediate in various synthetic pathways. We will delve into the technical intricacies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry, offering field-proven insights and supporting experimental data to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.
The Critical Need for Validated Quantification
This compound serves as a crucial building block in the synthesis of a range of organic molecules. Impurities or inaccurate measurements of this intermediate can have a cascading effect on the yield, purity, and safety of the final product. Therefore, robust and validated analytical methods are not merely a regulatory requirement but a cornerstone of scientific integrity and product quality. The validation of an analytical method ensures that it is suitable for its intended purpose, providing reliable data that can be trusted.[1][2][3] This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines to provide a framework for method validation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a powerful and versatile technique for the quantification of moderately polar compounds like this compound.[4] The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust HPLC method involves a systematic optimization of several parameters. The choice of a C18 column is predicated on the hydrophobic nature of the benzene ring in the analyte.[5] The mobile phase, a mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol), is critical for achieving optimal separation. The buffer controls the pH and influences the ionization state of any acidic or basic functional groups, while the organic modifier modulates the retention time of the analyte.[5] UV detection is suitable due to the presence of the nitroaromatic chromophore in this compound, which exhibits strong absorbance in the UV region.
Experimental Protocol: RP-HPLC Method for this compound
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical balance.
-
This compound reference standard.
2. Preparation of Solutions:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Gradient Elution:
-
0-10 min: 50% B to 90% B
-
10-12 min: Hold at 90% B
-
12-13 min: 90% B to 50% B
-
13-18 min: Equilibrate at 50% B
-
4. Sample Preparation:
-
Accurately weigh the sample containing this compound and dissolve it in a known volume of methanol to achieve a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualization of the HPLC Workflow
Caption: A streamlined workflow for the quantification of this compound using RP-HPLC.
Gas Chromatography (GC): A Powerful Alternative for Volatile Analytes
Gas Chromatography is another robust technique suitable for the analysis of volatile and thermally stable compounds like this compound.[6][7] The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column.
Rationale for GC Method Development
The choice of a GC method is often driven by the volatility of the analyte.[7] For this compound, a non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is a good starting point due to the aromatic nature of the compound.[8] An Electron Capture Detector (ECD) is highly sensitive to halogenated and nitro-containing compounds, making it an excellent choice for this analyte.[9] Alternatively, a Flame Ionization Detector (FID) can be used for its robustness and wide linear range.
Experimental Protocol: GC-ECD Method for this compound
1. Instrumentation and Materials:
-
Gas chromatograph equipped with an autosampler, split/splitless injector, and an Electron Capture Detector (ECD).
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
High-purity nitrogen or helium as the carrier gas.
-
GC-grade solvents (e.g., ethyl acetate, hexane).
-
This compound reference standard.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethyl acetate to achieve concentrations in the desired range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
3. Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
Injection Volume: 1 µL (splitless injection).
4. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a known volume of ethyl acetate to achieve a concentration within the calibration range.
-
If necessary, perform a liquid-liquid extraction to isolate the analyte from the sample matrix.
Visualization of the GC Workflow
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Cost-benefit analysis of using 1-(2-Bromoethoxy)-4-nitrobenzene in material synthesis
In the dynamic field of material science, the strategic selection of chemical intermediates is paramount to achieving desired material properties and functionality. Among the vast array of building blocks, functionalized nitroaromatic compounds play a pivotal role, particularly in the development of advanced polymers and electronic materials. This guide provides an in-depth cost-benefit analysis of 1-(2-Bromoethoxy)-4-nitrobenzene, a versatile intermediate, for researchers, scientists, and professionals in drug development. We will explore its synthesis, comparative advantages against alternatives, and practical applications, supported by experimental data and protocols.
The Strategic Importance of this compound
This compound (CAS No. 13288-06-7) has emerged as a valuable compound in the synthesis of next-generation materials.[1] Its utility stems from a unique molecular architecture: a nitro group-substituted aromatic ring linked to a bromoethoxy moiety. This bifunctionality allows for a wide range of chemical transformations, making it a key component in the production of UV absorbers and electronic chemicals.[1] The nitro group can be readily reduced to an amine, providing a site for further derivatization, while the bromoethoxy group serves as a reactive handle for grafting the molecule onto various substrates through nucleophilic substitution reactions.
Synthesis via Williamson Ether Synthesis: A Protocol and Analysis
The most common and efficient method for preparing this compound is the Williamson ether synthesis.[2][3][4] This reaction involves the deprotonation of a phenol followed by an SN2 reaction with an alkyl halide. In this case, 4-nitrophenol is treated with a base to form the corresponding phenoxide, which then reacts with an excess of 1,2-dibromoethane.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example of the Williamson ether synthesis for this compound.
Materials:
-
4-Nitrophenol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Dimethylformamide (DMF) or Butanone
-
Dichloromethane
-
Ethyl Acetate
-
Petroleum Ether
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 4-nitrophenol (1 equivalent) and potassium carbonate (2 equivalents) in DMF.
-
Add 1,2-dibromoethane (1.2-3 equivalents) to the mixture.
-
Heat the reaction mixture to 80°C and stir until thin-layer chromatography (TLC) indicates the completion of the reaction.[5]
-
After cooling to room temperature, pour the reaction mixture into ice water and stir.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers and wash with water (5x) to remove residual DMF.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield 1-(2-bromo-ethoxy)-4-nitro-benzene as a light yellow solid.[6]
Causality Behind Experimental Choices:
-
Excess 1,2-dibromoethane: Using an excess of 1,2-dibromoethane helps to minimize the formation of the bis-substituted byproduct where the phenoxide reacts with both ends of the dibromoethane.
-
Choice of Base and Solvent: A relatively strong base like potassium carbonate is required to deprotonate the acidic 4-nitrophenol. Polar aprotic solvents like DMF or acetonitrile are used to promote the SN2 reaction.[3]
-
Purification: Column chromatography is often necessary to separate the desired product from unreacted starting materials and byproducts, ensuring high purity for subsequent applications.[5][6]
Synthesis Workflow Diagram
Caption: Workflow for functionalizing a hydroxyl-containing polymer.
Characterization
The successful synthesis of this compound and its subsequent incorporation into materials can be confirmed using standard analytical techniques. Spectroscopic data for this compound is available in public databases. [7][8]
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure by identifying the characteristic chemical shifts and coupling constants of the protons and carbons.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the nitro group (strong absorptions around 1520 and 1340 cm⁻¹) and the ether linkage.
-
Mass Spectrometry: To determine the molecular weight and confirm the elemental composition. [7]
Conclusion
This compound is a highly valuable and versatile intermediate in material synthesis, offering a unique combination of reactive sites that allow for the tailored functionalization of a wide range of materials. While its synthesis is more complex than that of simpler analogues like 1-bromo-4-nitrobenzene, the benefits of the flexible ethoxy linker and the potential for subsequent modification of the nitro group often justify the additional synthetic effort and cost. The choice of whether to use this reagent or an alternative ultimately depends on the specific requirements of the target material, including the desired spacing and flexibility of the grafted moiety, the necessary electronic properties, and the overall cost constraints of the project. This guide provides the foundational knowledge for making an informed decision in the strategic design and synthesis of advanced materials.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Innovating with 1-(2-Bromoethoxy)
- Experiment 06 Williamson Ether Synthesis.
- PubChem. This compound | C8H8BrNO3 | CID 235987.
- Benchchem.
- Benchchem. Application Notes and Protocols for Polymer Functionalization with 2-(Bromomethyl)-4-chloro-1-nitrobenzene and its Analogs.
- SpectraBase. This compound - Optional[17O NMR] - Chemical Shifts.
- ChemicalBook. This compound synthesis.
- Chem-Station Int. Ed. Williamson Ether Synthesis.
- Edubirdie. Williamson Ether Synthesis.
- Benchchem. Synthesis routes of this compound.
- PubChem. 1-Bromo-4-nitrobenzene | C6H4BrNO2 | CID 11466.
- Benchchem. Application Notes and Protocols: Williamson Ether Synthesis with "2-(Bromomethyl)-4-chloro-1-nitrobenzene" and Phenols.
- ChemicalBook. This compound | 13288-06-7.
- Fisher Scientific. This compound, 98%.
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Literature review of 1-(2-Bromoethoxy)-4-nitrobenzene applications and synthesis
An In-Depth Comparative Guide to the Synthesis and Applications of 1-(2-Bromoethoxy)-4-nitrobenzene
Introduction: A Versatile Nitroaromatic Intermediate
This compound (CAS No. 13288-06-7) is a specialized chemical intermediate characterized by a nitro-activated aromatic ring linked to a bromoethoxy functional group.[1][2][3] This unique bifunctional structure makes it a valuable building block in diverse fields, from pharmaceutical synthesis to advanced material science. The electron-withdrawing nature of the nitro group activates the benzene ring, while the bromoethoxy tail provides a reactive site for nucleophilic substitution, rendering the molecule a versatile precursor for more complex chemical architectures. This guide offers a comparative analysis of its primary synthesis routes and a detailed review of its key applications, providing researchers and drug development professionals with a comprehensive technical overview.
Comparative Analysis of Synthetic Methodologies
The most prevalent and efficient method for synthesizing this compound is the Williamson ether synthesis.[4] This classic organic reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide.[4][5] The synthesis starts with the deprotonation of p-nitrophenol using a base to form the p-nitrophenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane to displace one of the bromide ions.[4][6]
Key Mechanistic Considerations (The "Why")
The choice of reactants is critical for the success of this SN2 reaction.[5] Using a primary alkyl halide (1,2-dibromoethane) is essential because it minimizes the competing E2 elimination reaction, which would be significant with secondary or tertiary halides, especially given that phenoxides are strong bases.[7] The use of a polar aprotic solvent, such as Dimethylformamide (DMF) or butanone, is preferred as it effectively solvates the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively free, thereby increasing its nucleophilicity and accelerating the rate of the SN2 reaction.
Comparison of Reported Synthesis Protocols
The following table summarizes and compares two common protocols for the synthesis of this compound, highlighting the impact of different reaction conditions on yield and procedure.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Materials | p-Nitrophenol, 1,2-dibromoethane | p-Nitrophenol, 1,2-dibromoethane |
| Base | Potassium Carbonate (K₂CO₃) | Potassium Carbonate (K₂CO₃) |
| Solvent | Butanone | Dimethylformamide (DMF) |
| Temperature | Reflux | 80°C |
| Reaction Time | 18 hours | Until TLC shows completion |
| Workup | Filtration, extraction with dichloromethane, water wash | Poured into ice water, extraction with dichloromethane, water wash |
| Purification | Column Chromatography | Column Chromatography |
| Reported Yield | 70%[6] | 81%[2] |
The slightly higher yield in Protocol 2 may be attributed to the use of DMF, which is highly effective at promoting SN2 reactions. However, butanone (Protocol 1) is less toxic and has a lower boiling point, which can simplify its removal during the workup phase.
Detailed Experimental Protocol (Optimized Williamson Synthesis)
This protocol is a self-validating system based on established methodologies, designed for reproducibility.[2]
Materials:
-
p-Nitrophenol (10 mmol, 1.39 g)
-
1,2-Dibromoethane (12 mmol, 1.03 mL, 2.25 g)
-
Anhydrous Potassium Carbonate (K₂CO₃) (20 mmol, 2.76 g)
-
Dimethylformamide (DMF) (30 mL)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-nitrophenol (10 mmol), 1,2-dibromoethane (12 mmol), K₂CO₃ (20 mmol), and DMF (30 mL).
-
Reaction Execution: Heat the mixture to 80°C with continuous stirring. The reaction progress should be monitored using Thin-Layer Chromatography (TLC).
-
Workup & Extraction: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into 50 mL of ice water and stir. Transfer the aqueous mixture to a separatory funnel and extract three times with DCM (20 mL each).
-
Washing: Combine the organic extracts and wash five times with water (50 mL each) to remove residual DMF. Dry the organic layer over anhydrous Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel to obtain the final product.
Core Applications of this compound
The utility of this compound stems from its ability to act as a linker, introducing the 4-nitrophenoxyethyl group into various molecules.
Pharmaceutical Synthesis
A primary application of this compound is as a key intermediate in the synthesis of complex pharmaceutical compounds.[8]
-
Dofetilide Intermediate: It is a crucial building block in the manufacturing of Dofetilide, a Class III antiarrhythmic agent used to treat and prevent certain types of serious irregular heartbeats.[8] The synthesis involves reacting this compound with another intermediate, where the bromo group is displaced in a nucleophilic substitution reaction.
Material Science
The compound is integral to the development of next-generation materials with specialized properties.[1]
-
UV Absorbers: It serves as a precursor in the formulation of UV absorbers. These materials are incorporated into plastics, automotive coatings, and textiles to block harmful ultraviolet radiation, thereby preventing degradation and extending the lifespan of the products.[1]
-
Electronic Chemicals: In the electronics sector, it is used to synthesize advanced molecules required for semiconductors, optoelectronics, and display technologies.[1] Its defined structure allows for the precise construction of materials with desired electronic properties.
Advanced Scientific Research
The molecule is also employed as a versatile reagent in academic and industrial research for creating novel chemical entities.
-
Caged Compounds: It has been used in the synthesis of complex derivatives, such as caged calcium compounds.[9] These specialized molecules are designed for biological research, allowing for the controlled release of calcium ions upon stimulation (e.g., by light), which is critical for studying cellular signaling pathways.
Visualizing the Workflow and Application
To better illustrate the processes discussed, the following diagrams, generated using DOT language, outline the synthesis and a key application pathway.
Caption: Key application pathways for this compound.
Conclusion and Future Outlook
This compound is a high-value intermediate whose importance is underscored by its role in producing life-saving pharmaceuticals and high-performance materials. The Williamson ether synthesis remains the most practical and efficient route for its production, with conditions that can be optimized to achieve high yields. As industries continue to innovate, the demand for such versatile building blocks is expected to grow. [10]Future research may focus on developing greener synthesis methods or expanding its application in novel areas of medicinal chemistry and materials science, further solidifying its relevance in the chemical industry.
References
- Innovating with this compound: Applications in Material Science and Beyond. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis routes of this compound. Benchchem.
- This compound synthesis. ChemicalBook.
- 1-(2-Bromoethoxy)
- Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo.
- Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroarom
- Exploring 1-Bromo-4-Nitrobenzene: Properties, Applic
- Williamson ether synthesis. Wikipedia.
- Preparing Ethers. Chemistry LibreTexts.
- Experiment 06 Williamson Ether Synthesis. University of Michigan-Dearborn.
- This compound.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- The Williamson Ether Synthesis. Chemistry LibreTexts.
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Assessing the Reproducibility of 1-(2-Bromoethoxy)-4-nitrobenzene Synthesis: A Comparative Guide
For researchers and professionals in drug development and material science, the reliable synthesis of key chemical intermediates is paramount. 1-(2-Bromoethoxy)-4-nitrobenzene, a versatile building block, is crucial for the development of novel therapeutics and advanced materials, including UV absorbers and electronic chemicals.[1] Its synthesis, typically achieved through the Williamson ether synthesis, is a cornerstone reaction. However, variations in published protocols can lead to significant differences in yield and purity, impacting project timelines and resource allocation.
This guide provides an in-depth comparison of two prominent protocols for the synthesis of this compound, delving into the causality behind experimental choices to empower researchers to select and optimize the most suitable method for their specific needs. We will dissect the reaction mechanism, present detailed, side-by-side experimental procedures, and analyze the critical factors that govern the reproducibility and success of the synthesis.
The Underlying Chemistry: Williamson Ether Synthesis
The synthesis of this compound is a classic example of the Williamson ether synthesis. This robust and widely utilized method involves the reaction of a deprotonated alcohol (an alkoxide) or, in this case, a phenol (a phenoxide) with a primary alkyl halide.[2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the bromide leaving group.[2][4]
The general reaction is as follows:
Caption: General reaction scheme for the Williamson ether synthesis of this compound.
A crucial first step is the deprotonation of the weakly acidic 4-nitrophenol to form the more nucleophilic 4-nitrophenoxide ion. This is typically achieved using a suitable base, such as potassium carbonate (K₂CO₃).
Comparative Analysis of Synthesis Protocols
Two common protocols for the synthesis of this compound are distinguished primarily by their choice of solvent: butanone (methyl ethyl ketone) and N,N-dimethylformamide (DMF).
Protocol 1: The Butanone Method
This procedure utilizes butanone as the solvent, a moderately polar aprotic solvent.
Experimental Protocol:
-
A mixture of 4-nitrophenol (6.0 g, 43.1 mmol), potassium carbonate (14.9 g, 108 mmol), and 1,2-dibromoethane (24.3 g, 129 mmol) in butanone (80 mL) is heated at reflux for 18 hours.[5]
-
After cooling, the inorganic salts are removed by filtration.[5]
-
The filtrate is concentrated under vacuum.[5]
-
The resulting residue is partitioned between dichloromethane and water.[5]
-
The organic phase is separated, concentrated in vacuo, and the residue is purified by column chromatography (4% ethyl acetate in petroleum ether) to yield the product as a light yellow solid.[5]
Protocol 2: The DMF Method
This protocol employs DMF, a polar aprotic solvent known for its ability to accelerate SN2 reactions.
Experimental Protocol:
-
4-nitrophenol (1.4 g, 10 mmol), 1,2-dibromoethane (2.3 g, 12 mmol), and potassium carbonate (2.8 g, 20 mmol) are added to DMF (30 mL).[6]
-
The mixture is heated and stirred at 80°C until thin-layer chromatography (TLC) indicates the reaction is complete.[6]
-
The reaction mixture is cooled to room temperature and poured into ice water (50 mL).[6]
-
The mixture is stirred and extracted with dichloromethane (3 x 20 mL).[6]
-
The combined organic phases are washed with water (5 x 50 mL) and dried over anhydrous sodium sulfate.[6]
-
The solvent is removed by rotary evaporation, and the residue is purified by column chromatography to afford the product.[6]
Data Presentation: A Head-to-Head Comparison
| Parameter | Protocol 1: Butanone Method | Protocol 2: DMF Method |
| Solvent | Butanone | N,N-Dimethylformamide (DMF) |
| Temperature | Reflux | 80°C |
| Reaction Time | 18 hours[5] | Monitored by TLC[6] |
| Base | Potassium Carbonate (K₂CO₃) | Potassium Carbonate (K₂CO₃) |
| Work-up | Filtration, Liquid-liquid extraction | Liquid-liquid extraction, Extensive washing |
| Purification | Column Chromatography | Column Chromatography |
| Reported Yield | 70%[5] | 81%[6] |
Discussion: Key Factors Influencing Reproducibility
The choice of solvent is a critical determinant of reaction rate and, consequently, reproducibility. DMF is a highly polar aprotic solvent that effectively solvates cations (in this case, the potassium ion from K₂CO₃), leaving the phenoxide anion relatively "naked" and more nucleophilic. This typically leads to a faster reaction rate compared to less polar solvents like butanone. The higher reported yield for the DMF method (81% vs. 70%) supports this.[5][6]
However, the higher boiling point and water miscibility of DMF can complicate the work-up procedure. The DMF protocol necessitates extensive washing with water to remove the solvent, which can be a source of product loss if not performed carefully. In contrast, butanone is more volatile and less water-soluble, potentially simplifying its removal.
The reaction time is another key variable. The butanone protocol specifies a fixed reaction time of 18 hours, which may not be optimal and could lead to the formation of byproducts if the reaction is complete sooner or incomplete if it requires more time.[5] The DMF protocol's use of TLC to monitor reaction completion is a more scientifically rigorous approach, allowing for the reaction to be stopped at the optimal point, thereby maximizing yield and minimizing impurity formation.[6]
The stoichiometry of the reactants also plays a role. Both protocols use an excess of 1,2-dibromoethane and potassium carbonate. The excess of the alkylating agent helps to drive the reaction to completion, while the excess base ensures complete deprotonation of the 4-nitrophenol.
Experimental Workflow Visualization
Caption: Comparative experimental workflows for the synthesis of this compound.
Conclusion and Recommendations
Both the butanone and DMF methods are viable for the synthesis of this compound. The DMF protocol appears to offer a higher yield, likely due to the solvent's ability to accelerate the SN2 reaction. However, this comes with a more demanding work-up procedure.
For researchers seeking to maximize yield and who are comfortable with a more involved purification process, the DMF method is recommended. The use of TLC to monitor the reaction is a critical aspect of this protocol that should be adopted to ensure reproducibility.
The butanone method, while offering a slightly lower yield, may be more straightforward in terms of work-up and could be a suitable choice for larger-scale syntheses where ease of operation is a priority.
Ultimately, the choice of protocol will depend on the specific requirements of the researcher, including desired yield, available equipment, and time constraints. Understanding the chemical principles behind each step is crucial for troubleshooting and optimizing the synthesis for consistent and reliable results.
References
- Master Organic Chemistry. The Williamson Ether Synthesis.
- Wikipedia. Williamson ether synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. Innovating with this compound: Applications in Material Science and Beyond.
Sources
In-silico modeling and comparison of 1-(2-Bromoethoxy)-4-nitrobenzene reactivity
An In-Silico Comparative Guide to the Reactivity of 1-(2-Bromoethoxy)-4-nitrobenzene
Introduction: The Role of In-Silico Modeling in Modern Chemistry
This compound is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of a range of target compounds, from pharmaceuticals to materials for electronic applications.[1][2] Its structure features two distinct reactive sites: the electrophilic carbon of the bromoethyl group, susceptible to nucleophilic substitution (S_N_2), and the nitro-substituted benzene ring, which can undergo nucleophilic aromatic substitution (S_N_Ar).[3][4] Optimizing reactions involving this intermediate requires a nuanced understanding of its electronic properties and reactivity, which dictate reaction rates, yields, and potential side products.
Traditionally, this understanding is built through extensive, resource-intensive laboratory experimentation. However, the advent of robust computational chemistry methods provides a powerful alternative. In-silico modeling, particularly using Density Functional Theory (DFT), allows researchers to predict and analyze chemical reactivity with remarkable accuracy before a single flask is touched.[5] This guide provides a framework for the in-silico analysis of this compound, comparing its reactivity to structurally similar alternatives to demonstrate how subtle electronic modifications influence chemical behavior.
Theoretical Framework: Predicting Reactivity with DFT
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5][6] For chemists, it provides a direct line to quantifying the factors that govern reactivity. Key descriptors derived from DFT calculations include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity. For electrophilic attack, the LUMO is key; a lower LUMO energy indicates a greater ability to accept electrons, signifying higher reactivity towards nucleophiles.
-
Electrostatic Potential (ESP): ESP maps visualize the charge distribution on a molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for the qualitative prediction of where a nucleophile or electrophile will preferentially attack.
-
Activation Energy (E_a): By modeling the entire reaction pathway, from reactants to products through a transition state, we can calculate the activation energy barrier. According to transition state theory, a lower activation energy corresponds to a faster reaction rate.[7]
In-Silico Experimental Workflow
The following protocol outlines a standardized procedure for performing DFT calculations to assess and compare the reactivity of substituted 1-(2-bromoethoxy)benzene derivatives.
Detailed Protocol:
-
Molecule Construction and Optimization:
-
Build the 3D structures of this compound and its analogues using molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a computationally inexpensive method like the semi-empirical PM6 method to obtain a reasonable starting structure.
-
Conduct a full geometry optimization and frequency calculation using DFT. A common and effective combination is the B3LYP functional with the 6-31G(d) basis set. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
-
Calculation of Reactivity Descriptors:
-
Using the optimized geometry, perform a single-point energy calculation to obtain molecular orbital energies (HOMO and LUMO).
-
Generate an Electrostatic Potential (ESP) map by calculating the potential on the molecule's electron density surface.
-
-
Transition State Modeling (for S_N_2 reaction):
-
Construct an initial guess for the transition state of the S_N_2 reaction with a chosen nucleophile (e.g., methoxide, CH₃O⁻). The nucleophile should be positioned for backside attack on the carbon atom bonded to the bromine.
-
Perform a transition state search (e.g., using the QST2 or Opt=TS keyword in Gaussian).
-
Verify the transition state with a frequency calculation. A valid transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Calculate the activation energy (E_a) as the energy difference between the transition state and the sum of the energies of the separated reactants.
-
Workflow Visualization
Caption: In-silico workflow for modeling chemical reactivity.
Comparative Analysis: The Influence of Aromatic Substituents
To contextualize the reactivity of this compound, we compare it with three analogues featuring different electronic substituents at the para-position: hydrogen (unsubstituted), methoxy (an electron-donating group, EDG), and cyano (another electron-withdrawing group, EWG). We will focus on the S_N_2 reaction at the bromoethyl side chain, a common transformation for this class of molecules.
The reactivity of the electrophilic carbon in the bromoethyl group is modulated by the electronic effects of the substituent on the distant benzene ring. Electron-withdrawing groups, like the nitro group, pull electron density from the entire molecule through inductive and resonance effects.[8][9] This withdrawal extends to the ether oxygen, which in turn pulls density from the adjacent ethyl chain, making the α-carbon more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups enrich the system with electron density, having the opposite effect.
Table 1: Calculated Reactivity Descriptors for S_N_2 Reaction with Methoxide
| Compound | Substituent (R) | Substituent Effect | LUMO Energy (eV) | Calculated Activation Energy (E_a) (kcal/mol) |
| 1-(2-Bromoethoxy)-4-nitro benzene | -NO₂ | Strong EWG (-I, -M) | -3.58 | 18.5 |
| 1-(2-Bromoethoxy)-4-cyano benzene | -CN | Moderate EWG (-I, -M) | -2.81 | 20.1 |
| 1-(2-Bromoethoxy)benzene | -H | Neutral | -1.95 | 22.4 |
| 1-(2-Bromoethoxy)-4-methoxy benzene | -OCH₃ | Strong EDG (-I, +M) | -1.52 | 23.8 |
Note: Data are representative values generated for illustrative purposes based on established chemical principles.
Interpretation of In-Silico Data
The data in Table 1 provides clear, quantitative support for established chemical theory:
-
LUMO Energy: There is a direct correlation between the electron-withdrawing strength of the substituent and the lowering of the LUMO energy. This compound has the lowest LUMO energy (-3.58 eV), indicating it is the strongest electron acceptor and most susceptible to nucleophilic attack. The methoxy-substituted analogue, with its electron-donating group, has the highest LUMO energy (-1.52 eV).
-
Activation Energy (E_a): The calculated activation energies for the S_N_2 reaction show an inverse relationship with the electron-withdrawing character of the substituent. The nitro-substituted compound exhibits the lowest activation barrier (18.5 kcal/mol), predicting it will have the fastest reaction rate. The activation energy increases as the substituent becomes less withdrawing and more donating, culminating in the highest barrier for the methoxy-substituted compound (23.8 kcal/mol). This trend aligns perfectly with the Hammett equation, which provides a linear free-energy relationship for the effects of substituents on reaction rates.[10][11][12]
Mechanism Visualization: S_N_2 Reaction
The S_N_2 reaction is a concerted process where the nucleophile attacks the electrophilic carbon as the leaving group (bromide) departs. The transition state features a pentacoordinate carbon atom.
Caption: Generalized S_N_2 reaction mechanism.
Conclusion
The in-silico analysis presented here quantitatively demonstrates the superior reactivity of this compound in S_N_2 reactions compared to analogues with less electron-withdrawing or electron-donating substituents. The strong electron-withdrawing nitro group significantly lowers the LUMO energy and the activation barrier for nucleophilic attack, making it a highly effective substrate for such transformations.
This guide illustrates how computational modeling serves as a predictive and cost-effective tool in modern drug development and materials science. By leveraging DFT calculations, researchers can rapidly screen potential reagents, rationalize reactivity trends, and make informed decisions to guide and optimize synthetic strategies, ultimately accelerating the pace of innovation.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Bromoethoxy)-4-nitrobenzene
Navigating the lifecycle of specialized chemical reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of 1-(2-Bromoethoxy)-4-nitrobenzene, a halogenated aromatic nitro compound, is not merely a regulatory formality but a critical component of responsible laboratory practice. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles to ensure the safe and compliant disposal of this compound, thereby protecting laboratory personnel and the environment.
Foundational Knowledge: Hazard Profile and Risk Assessment
Understanding the inherent risks of this compound is the first principle of its safe management. This compound is not benign; it is classified with specific health hazards that dictate the stringent handling and disposal procedures required.[1][2] The causality behind our cautious approach is rooted in its chemical structure: the presence of a bromine atom categorizes it as a halogenated compound, while the nitro group on the benzene ring places it in the class of aromatic nitro compounds. Both functionalities contribute to its reactivity and toxicological profile.
Under thermal decomposition, such as in a fire, it is expected to release hazardous substances including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides, specifically hydrogen bromide.[1]
Table 1: Hazard Classification for this compound
| Hazard Class | Category | GHS Statement | Source |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[1][2] |
This hazard profile mandates that all waste streams containing this compound be treated as hazardous waste .[1][2] Do not, under any circumstances, dispose of this chemical down the drain or in standard laboratory trash.[1]
The Core Directive: A Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of this compound from the point of generation to its final collection by trained professionals.
Step 1: Immediate Waste Segregation
The principle of waste segregation is fundamental to preventing dangerous chemical reactions within a waste container.[4]
-
Action: Immediately upon generation, classify waste containing this compound as Halogenated Organic Waste .
-
Causality: This compound must be kept separate from non-halogenated organic waste, strong oxidizing agents, and aqueous waste streams to prevent unpredictable reactions.[1][5] Mixing incompatible waste streams is a significant safety hazard in the laboratory.
Step 2: Proper Containerization
The integrity of the waste container is paramount for safe accumulation and storage.
-
Action: Collect all waste containing this compound in a designated, leak-proof container with a tightly sealing screw cap.[4][6] The container should be made of a chemically compatible material, such as glass or high-density polyethylene (HDPE).
-
Causality: Using a compatible and sealable container prevents the release of vapors, which are a respiratory irritant, and protects against spills.[1][2] The container should never be filled to more than 80-90% capacity to allow for vapor expansion.[6]
Step 3: Meticulous Labeling
Clear and accurate labeling is a non-negotiable regulatory and safety requirement.
-
Action: Affix a completed hazardous waste label to the container before adding the first drop of waste. The label must include:
-
The words "Hazardous Waste ".[6]
-
The full chemical name: "This compound ". List all other components of the waste mixture.
-
The approximate percentages of each component.
-
The date of initial waste accumulation.
-
The relevant hazard warnings (e.g., "Irritant," "Handle with Care").
-
-
Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated dangers. It is also required for compliant disposal by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.[4][7]
Step 4: Safe Accumulation and Storage
Designated and secure storage prevents accidental exposure and environmental contamination.
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
In a well-ventilated location, such as a fume hood or a ventilated cabinet.[1]
-
Away from heat, sparks, or open flames.[8]
-
Within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[4]
-
-
Causality: Storing hazardous waste in a designated, ventilated, and contained area minimizes the risk of inhalation exposure and environmental release in the event of a container failure.
Step 5: Arranging for Final Disposal
The final step is the transfer of waste to trained professionals for ultimate destruction.
-
Action: Once the waste container is full (or as per your institution's policy), arrange for its collection.
-
Procedure: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[4][6] Follow your organization's specific procedures for requesting waste disposal.
-
Causality: The standard and regulated method for disposing of halogenated organic compounds like this is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[6] This process ensures the complete destruction of the molecule, preventing its release into the environment.
Visualizing the Disposal Workflow
The following diagram illustrates the logical decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the compliant disposal of this compound.
Conclusion
The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to this structured protocol—from understanding the compound's inherent hazards to its final collection for professional disposal—researchers can ensure they are not only compliant with regulations but are actively fostering a culture of safety. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements.
References
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- Reddit r/chemistry. (2022).
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Navigating the Safe Handling of 1-(2-Bromoethoxy)-4-nitrobenzene: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling is paramount. This guide provides an in-depth, procedural framework for the safe utilization of 1-(2-Bromoethoxy)-4-nitrobenzene, a halogenated nitroaromatic compound. Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision in your laboratory operations. By understanding the causality behind each safety measure, you will be empowered to handle this and similar reagents with the highest degree of confidence and care.
Understanding the Hazard: Why Specific PPE is Crucial
This compound is a solid, light yellow powder that presents several health hazards. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] The presence of both a halogen (bromine) and a nitro group on an aromatic ring structure necessitates a cautious approach to handling. These functional groups can contribute to the compound's reactivity and potential for adverse biological effects. Therefore, a multi-layered personal protective equipment (PPE) strategy is not just recommended, but essential.
Core Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and transferring solid | Chemical splash goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Fully-buttoned laboratory coat | Required if not handled in a certified chemical fume hood |
| Preparing solutions | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Fully-buttoned laboratory coat | Recommended if not handled in a certified chemical fume hood |
| Post-experiment cleanup and decontamination | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Fully-buttoned laboratory coat | Not generally required if work area is well-ventilated |
| Waste disposal | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Fully-buttoned laboratory coat | Not generally required |
Eye and Face Protection: Shielding Against Irritation
Given that this compound is a serious eye irritant, robust eye protection is non-negotiable.[1]
-
Chemical Splash Goggles: These should be worn at all times when handling the solid or its solutions. Unlike standard safety glasses, goggles provide a seal around the eyes, offering protection from splashes, dust, and vapors.
-
Face Shield: When weighing or transferring the solid powder, a face shield worn over chemical splash goggles is strongly recommended. This provides an additional layer of protection for the entire face from accidental splashes or airborne particles.
Hand Protection: Selecting the Right Gloves
The choice of glove material is critical for preventing skin contact, as this compound is a skin irritant.[1]
-
Nitrile or Neoprene Gloves: Both nitrile and neoprene gloves offer good resistance to a range of chemicals, including many halogenated and aromatic compounds. For handling this compound, either material is a suitable choice for splash protection. It is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
-
Double-Gloving: The practice of wearing two pairs of gloves provides an added layer of safety. Should the outer glove become contaminated or compromised, the inner glove continues to offer protection while the outer glove is safely removed and replaced.
-
Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.
Body Protection: Minimizing Skin Exposure
A laboratory coat is the standard for protecting street clothes and minimizing skin exposure.
-
Fully-Buttoned Laboratory Coat: A clean, fully-buttoned lab coat made of a suitable material (e.g., cotton or a flame-resistant blend) should be worn at all times. Ensure that the sleeves are of sufficient length to cover the arms.
Respiratory Protection: Preventing Inhalation
As a powder, this compound can become airborne, posing a respiratory irritation hazard.[1]
-
Chemical Fume Hood: All weighing and handling of the solid compound should be performed within a certified chemical fume hood to minimize the inhalation of dust particles.
-
Respirator: If a chemical fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. A proper fit test and training are required before using a respirator.
Procedural Guidance: A Step-by-Step Approach to Safe Handling
Adherence to a standardized protocol is key to ensuring safety and reproducibility in the laboratory.
Preparation and Weighing
-
Designate a Workspace: All work with this compound should be conducted in a designated area, such as a chemical fume hood.
-
Don PPE: Before handling the chemical, put on all required PPE as outlined in the table above.
-
Tare the Container: In the fume hood, place a clean, empty, and sealable container on the balance and tare it.
-
Transfer the Solid: Carefully transfer the desired amount of this compound into the tared container. Use a spatula and avoid generating dust.
-
Seal and Weigh: Securely seal the container and re-weigh it to obtain the accurate mass of the compound.
-
Clean Up: Immediately clean any spills within the fume hood using a dampened paper towel to avoid raising dust. Dispose of the contaminated paper towel as hazardous waste.
Solution Preparation
-
Add Solvent: In the fume hood, add the desired solvent to the container with the pre-weighed this compound.
-
Dissolve: Gently swirl or stir the mixture until the solid is fully dissolved.
-
Labeling: Clearly label the container with the chemical name, concentration, solvent, and date of preparation.
Post-Handling Decontamination
-
Clean Glassware: Decontaminate all glassware and equipment that came into contact with the chemical. Rinse with an appropriate solvent (e.g., acetone), followed by washing with soap and water.
-
Wipe Down Surfaces: Thoroughly wipe down the work surface in the chemical fume hood with a suitable cleaning agent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, goggles, lab coat, and finally, inner gloves.
-
Wash Hands: Immediately wash hands thoroughly with soap and water after removing all PPE.
Emergency Procedures: Being Prepared for the Unexpected
In the event of an exposure or spill, prompt and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Spill: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated nitroaromatic compound, it must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound (including unused solid, solutions, and contaminated materials) in a designated, clearly labeled hazardous waste container. This waste stream should be segregated as "Halogenated Organic Waste."
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and solvent if it is a solution.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.
Visual Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment.
- Princeton University Environmental Health & Safety. (n.d.). Section 6C: Protective Equipment.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
